molecular formula CH5IN2 B1342929 Formamidine Hydroiodide CAS No. 879643-71-7

Formamidine Hydroiodide

Cat. No.: B1342929
CAS No.: 879643-71-7
M. Wt: 171.969 g/mol
InChI Key: QHJPGANWSLEMTI-UHFFFAOYSA-N
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Description

Formamidine Hydroiodide is a useful research compound. Its molecular formula is CH5IN2 and its molecular weight is 171.969 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanimidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2.HI/c2-1-3;/h1H,(H3,2,3);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJPGANWSLEMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.969 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879643-71-7
Record name methanimidamide;hydroiodide
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Foundational & Exploratory

Formamidine Hydroiodide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Formamidine Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (FAI), also known as formamidinium iodide, has emerged as a pivotal precursor in the advancement of next-generation optoelectronic materials, most notably in the field of perovskite solar cells. Its unique properties contribute to enhanced power conversion efficiencies and improved stability of perovskite-based devices. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, in-depth analysis of its applications, and crucial safety information. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of this compound.

Introduction

This compound, with the CAS number 879643-71-7, is an organic salt that has garnered significant attention in materials science.[1][2][3] It is a key component in the synthesis of formamidinium lead iodide (FAPbI₃) perovskites, which are at the forefront of photovoltaic research.[1][4][5] The incorporation of the formamidinium cation (FA⁺) in the perovskite crystal lattice offers several advantages over the more traditional methylammonium (MA⁺) cation, including a more ideal bandgap for single-junction solar cells and superior thermal stability.[1][6] This guide aims to be an essential resource for understanding and utilizing this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application. It is typically a white to off-white crystalline solid or powder.[1][2]

PropertyValueReferences
CAS Number 879643-71-7[1][2][3]
Chemical Formula CH₅IN₂[1][3]
Molecular Weight 171.97 g/mol [1][2][3]
Appearance White to almost white powder/crystals[1][2]
Melting Point 242 °C (decomposes)[1][7]
Solubility Soluble in water, DMF, and DMSO[7][8]
InChI Key QHJPGANWSLEMTI-UHFFFAOYSA-N[1]
Chemical Structure

Caption: Chemical structure of Formamidinium Iodide.

Synthesis of this compound

High-purity this compound is crucial for the fabrication of high-performance perovskite solar cells.[1] A common and effective laboratory-scale synthesis involves the reaction of formamidine acetate with hydroiodic acid.[1][9]

Synthetic Pathway

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product formamidine_acetate Formamidine Acetate mixing Mix in Ice Bath (2h) formamidine_acetate->mixing hydroiodic_acid Hydroiodic Acid hydroiodic_acid->mixing rotovap Rotary Evaporation mixing->rotovap washing Wash with Diethyl Ether rotovap->washing recrystallization Recrystallize (Ethanol/Diethyl Ether) washing->recrystallization drying Dry under Vacuum recrystallization->drying fai This compound drying->fai

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of this compound.[9]

Materials:

  • Formamidine acetate

  • Hydroiodic acid (57 wt. % in water)

  • Deionized water

  • Diethyl ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidine acetate in a minimal amount of deionized water. Place the flask in an ice bath and allow it to cool to 0-5 °C with continuous stirring.

  • Addition of Hydroiodic Acid: Slowly add a stoichiometric equivalent of hydroiodic acid dropwise to the cooled formamidine acetate solution. A 1 to 1.5 molar ratio of hydroiodic acid to formamidine acetate can be used.[9] Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: Allow the reaction to proceed for 2 hours in the ice bath with continuous stirring.[9]

  • Solvent Removal: Remove the solvent (water and acetic acid) using a rotary evaporator.

  • Washing: Wash the resulting solid with diethyl ether to remove any unreacted starting materials and byproducts. This step should be repeated until the solid becomes a white or off-white powder.[9]

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a mixture of ethanol and diethyl ether.[9] Dissolve the solid in a minimal amount of hot ethanol and then precipitate it by the slow addition of diethyl ether.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven overnight at a moderate temperature (e.g., 60 °C).

  • Storage: Store the final product in a desiccator under a dark and inert atmosphere to prevent degradation.[9]

Applications in Perovskite Solar Cells

The primary and most impactful application of this compound is as a precursor for the synthesis of formamidinium lead iodide (FAPbI₃) perovskites.[1][10][11] These materials are used as the light-absorbing layer in perovskite solar cells.

Role in Perovskite Structure and Performance

Perovskite_Role cluster_properties Enhanced Properties FAI This compound (FAI) FAPbI3 Formamidinium Lead Iodide (FAPbI₃) Perovskite FAI->FAPbI3 Precursor PbI2 Lead Iodide (PbI₂) PbI2->FAPbI3 Precursor bandgap Optimal Bandgap (~1.48 eV) FAPbI3->bandgap Leads to stability Improved Thermal Stability FAPbI3->stability Exhibits efficiency Higher Power Conversion Efficiency (PCE) FAPbI3->efficiency Enables

Caption: Role of FAI in forming FAPbI₃ and enhancing solar cell properties.

FAPbI₃ perovskites exhibit a narrower bandgap of approximately 1.48 eV compared to their methylammonium lead iodide (MAPbI₃) counterparts (~1.57 eV).[6][10] This narrower bandgap is closer to the ideal value for a single-junction solar cell, allowing for the absorption of a broader range of the solar spectrum and thus higher potential power conversion efficiencies.[1][10]

Furthermore, the formamidinium cation is larger than the methylammonium cation, which leads to a more symmetric and stable perovskite crystal structure. This results in improved thermal stability, a critical factor for the long-term performance and commercial viability of perovskite solar cells.[1][6]

However, at room temperature, the photoactive black α-phase of FAPbI₃ can transition to a photo-inactive yellow δ-phase.[1][5] Research has shown that the introduction of additives and careful control of fabrication conditions can stabilize the desired α-phase.[1][10]

Stability and Degradation

The stability of this compound and the resulting perovskite films is a crucial area of research. FAI itself is hygroscopic and sensitive to air and light, necessitating storage under an inert atmosphere in the dark.[7]

The degradation of formamidinium-based perovskites is often initiated by exposure to moisture and oxygen.[12] This can lead to the decomposition of the perovskite structure and a subsequent decrease in device performance. The degradation pathway can involve the dissolution of FAI by water and the oxidation of iodide by oxygen, leading to phase transformations to non-perovskite structures.[12]

Elevated temperatures can also accelerate the degradation of formamidinium compounds and the perovskites derived from them.[1] Researchers are actively exploring strategies to enhance the stability of FAPbI₃, including the use of mixed cations and anions, additive engineering, and surface passivation.[1][12]

Safety Information

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[7][13] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

Handling Precautions:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[7]

  • Use in a well-ventilated area, preferably in a fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Wash hands thoroughly after handling.[7]

First Aid Measures:

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Ingestion: Rinse mouth and seek medical advice.

Conclusion

This compound is a cornerstone material in the advancement of perovskite solar cell technology. Its ability to tune the bandgap and enhance the thermal stability of perovskite films has been instrumental in achieving high power conversion efficiencies. A comprehensive understanding of its properties, synthesis, and handling is essential for researchers aiming to further innovate in this exciting field. This guide provides a foundational knowledge base to support such endeavors.

References

  • Formamidinium Iodide Perovskite: A Revolutionary Material in the Solar Industry. Xiamen Great-Cell Solar Technology Corp.[Link]

  • Formamidinium Lead Iodide → Area → Sustainability. Synonym.com.[Link]

  • Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells. ACS Applied Materials & Interfaces.[Link]

  • Formamidinium Iodide | Greatcell Solar® - Brand: Sigma-Aldrich - LabMal. [Link]

  • The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability - Chemical Science (RSC Publishing). [Link]

  • Formamidinium Iodide: The Key to High-Efficiency Perovskite Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Does anyone have a clearly defined synthesis route for Formamidinium Iodide? ResearchGate.[Link]

  • Intrinsic Stability and Degradation Pathway of Formamidinium Iodide (HC(NH2)2I) in Contact with Metal Oxide | Request PDF - ResearchGate. [Link]

  • Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites - NIH. [Link]

  • Ammonia for post-healing of formamidinium-based Perovskite films - PMC - NIH. [Link]

  • Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide | Request PDF - ResearchGate. [Link]

  • This compound, 5g, Each - CP Lab Safety. [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Formamidine Hydroiodide for Advanced Research and Development

Introduction: this compound (FAI), a prominent organic salt, has emerged as a critical component in the vanguard of materials science and renewable energy research.[1][2] Its significance is most pronounced in the field of photovoltaics, where it serves as an essential precursor for the synthesis of formamidinium-based perovskite materials.[1][2][3] These materials are at the forefront of next-generation solar cell technology, demonstrating superior thermal stability and a more optimal bandgap for solar energy conversion compared to their methylammonium-based predecessors.[1][3] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this versatile compound.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application and for the development of robust experimental protocols. The compound is a white to off-white crystalline solid that is known to be hygroscopic and sensitive to air and light.[1][4]

PropertyValueSource(s)
Molecular Formula CH₅IN₂[2][5]
Molecular Weight 171.97 g/mol [2][3][5]
CAS Number 879643-71-7[1][5]
Appearance White to off-white powder/crystals[1][3]
Melting Point 242 °C (decomposes)[1][3]
Solubility Soluble in water, DMF, and DMSO[4][6]

Synthesis of High-Purity this compound: A Validated Laboratory Protocol

The purity of this compound is a critical determinant in the performance of perovskite-based optoelectronic devices. The following protocol outlines a common and reliable method for the synthesis of high-purity FAI, emphasizing the rationale behind each step to ensure reproducibility and safety.

Principle: This synthesis involves the acid-base reaction between Formamidinium Acetate and Hydroiodic Acid in an ice bath to control the exothermic reaction. Subsequent purification is achieved through recrystallization to yield a high-purity product.

Materials and Equipment:

  • Formamidinium Acetate

  • Hydroiodic Acid (HI)

  • Deionized Water

  • Diethyl Ether

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Schlenk line or glovebox for inert atmosphere handling

  • Drying oven or vacuum desiccator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Formamidinium Acetate in deionized water. The flask is then placed in an ice bath to maintain a low temperature. This is crucial to manage the exothermic nature of the upcoming neutralization reaction and prevent the degradation of the product.

  • Acid Addition: Slowly add Hydroiodic Acid to the stirred solution of Formamidinium Acetate. A molar ratio of 1:1.5 (Formamidinium Acetate to HI) is often employed to ensure complete reaction.[7] The slow addition is critical to control the reaction rate and temperature.

  • Reaction Progression: Continue stirring the mixture in the ice bath for approximately 2 hours to ensure the reaction proceeds to completion.[7]

  • Solvent Removal: After the reaction is complete, remove the water using a rotary evaporator. This step concentrates the product, this compound, in the flask.

  • Initial Purification: Wash the resulting solid with diethyl ether.[7] This step helps to remove any unreacted starting materials and organic-soluble impurities. The washing can be repeated until the solid appears as a white or off-white powder.

  • Recrystallization for High Purity: For applications requiring very high purity, such as in high-efficiency perovskite solar cells, recrystallization is essential. Dissolve the crude product in a minimal amount of hot ethanol and then precipitate the purified this compound by adding diethyl ether.[7] This process can be repeated three to four times for progressively higher purity.

  • Drying and Storage: Dry the purified white solid under vacuum. Due to its hygroscopic nature, it is imperative to store the final product in a dark and dry environment, preferably in a desiccator or under an inert atmosphere in a glovebox.[7]

Core Applications in Research and Development

While the primary application of this compound is in the fabrication of perovskite solar cells, its utility extends to other areas of materials science and organic synthesis.

  • Perovskite Solar Cells: FAI is a key precursor for formamidinium lead iodide (FAPbI₃) perovskites.[1] These perovskites exhibit a bandgap of approximately 1.48 eV, which is closer to the optimal value for single-junction solar cells compared to methylammonium-based perovskites (~1.57 eV).[3] This leads to higher theoretical power conversion efficiencies.

  • Optoelectronics: Beyond solar cells, formamidinium-based perovskites are being explored for use in light-emitting diodes (LEDs), photodetectors, and lasers due to their excellent photophysical properties.[1][2]

  • Organic Synthesis: In a broader chemical context, the formamidine moiety is a versatile functional group. This compound can serve as a reagent in various organic reactions, including oxidation, reduction, and substitution, to introduce nitrogen-containing functionalities into molecules.[1]

Experimental Workflow and Logic

The successful integration of this compound into research, particularly for perovskite device fabrication, follows a logical workflow that ensures material quality and device performance.

G cluster_0 Synthesis & Purification cluster_1 Perovskite Precursor Solution cluster_2 Device Fabrication & Characterization Synthesis This compound Synthesis Purification Recrystallization Synthesis->Purification Crude Product Characterization Purity & Identity Confirmation (NMR, XRD) Purification->Characterization Purified FAI Precursor_Solution Precursor Solution Preparation (e.g., in DMF/DMSO) Characterization->Precursor_Solution High-Purity FAI Deposition Perovskite Film Deposition (e.g., Spin-Coating) Precursor_Solution->Deposition Additives Additive Engineering (e.g., MACl, CsI) Additives->Precursor_Solution Annealing Thermal Annealing Deposition->Annealing Device_Characterization Device Performance Testing (J-V, EQE) Annealing->Device_Characterization

Caption: A typical workflow for the synthesis of this compound and its subsequent use in perovskite device fabrication.

Safety and Handling

According to safety data sheets, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[4][8] However, standard laboratory safety precautions should always be observed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid inhalation, ingestion, and contact with skin and eyes.[4][6] The compound is known to be hygroscopic and sensitive to air and light, so it should be stored in a tightly sealed container under an inert gas and in a dark, dry place.[4][8]

Conclusion

This compound is a cornerstone material in the advancement of perovskite optoelectronics. Its synthesis, purification, and handling require meticulous attention to detail to ensure the high quality necessary for state-of-the-art applications. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and its primary applications, serving as a valuable resource for researchers and professionals in the field.

References

  • Does anyone have a clearly defined synthesis route for Formamidinium Iodide? (2019-07-03). ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Formamidine Hydroiodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Formamidine Hydroiodide in Perovskite Research

This compound (FAI), also known as formamidinium iodide, is a key organic salt and an essential precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices.[1] Its chemical formula is CH₅IN₂.[1] The formamidinium cation (FA⁺) has gained significant attention as a larger alternative to the more traditional methylammonium (MA⁺) cation in the perovskite crystal lattice. This substitution has been shown to improve the thermal stability and tune the bandgap of the resulting perovskite material to be closer to the ideal for single-junction solar cells.[1]

The solubility of FAI in various organic solvents is a fundamental parameter that dictates the processing conditions, film morphology, and ultimately, the performance and reproducibility of perovskite-based devices. A thorough understanding of FAI's solubility behavior is therefore paramount for researchers and engineers working to optimize fabrication processes and develop novel perovskite formulations. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, the underlying principles governing its solubility, and a detailed protocol for its experimental determination.

The Bedrock of Solubility: A Deep Dive into Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, an ionic compound, its dissolution in an organic solvent is primarily driven by strong ion-dipole interactions and hydrogen bonding.

The formamidinium (FA⁺) cation possesses N-H bonds that can act as hydrogen bond donors.[2] The iodide (I⁻) anion, on the other hand, can act as a hydrogen bond acceptor. In the solid state, these ions are held together in a crystal lattice by strong electrostatic forces and N-H···I hydrogen bonds.[2] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the lattice energy of the solid FAI and the cohesive forces between the solvent molecules.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally effective at dissolving FAI. This is due to their large dipole moments and the presence of lone pairs of electrons on oxygen or sulfur atoms, which can act as strong hydrogen bond acceptors for the N-H groups of the FA⁺ cation.[3][4] Computational studies have shown that the interaction energy between the FA⁺ cation and NMP is stronger than with DMSO, suggesting a more favorable interaction.[3]

The diagram below illustrates the key intermolecular forces at play when this compound is dissolved in a polar aprotic solvent like DMF.

Intermolecular Interactions of FAI in a Polar Aprotic Solvent FAI FA⁺ (Cation) & I⁻ (Anion) IonDipole Ion-Dipole Interaction (FA⁺ / I⁻ with Solvent Dipole) FAI->IonDipole Dissolution HBond Hydrogen Bonding (FA⁺ N-H with Solvent's O or S atom) FAI->HBond Dissolution DMF Solvent Molecules (e.g., DMF) (Large Dipole Moment) DMF->IonDipole DMF->HBond

Caption: Dominant intermolecular forces in the dissolution of FAI.

Quantitative Solubility Data of this compound

While qualitatively it is known that this compound is soluble in polar solvents, precise quantitative data across a wide range of organic solvents is not extensively reported in peer-reviewed literature.[1] Much of the existing research focuses on the solubility of the final perovskite material (e.g., FAPbI₃) or precursor solutions containing both FAI and a lead halide.[5][6] The following table summarizes the available qualitative and any found quantitative solubility information for FAI in several common organic solvents at ambient temperature.

Organic SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Qualitative SolubilityQuantitative Solubility (at ambient temp.)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09153Soluble[7]Data not readily available
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189Soluble[8]Data not readily available
γ-Butyrolactone (GBL)C₄H₆O₂86.09204SolubleData not readily available
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13202Soluble[9]Data not readily available
EthanolC₂H₅OH46.0778.37Soluble[10]Data not readily available
Isopropanol (IPA)C₃H₈O60.1082.6Soluble[11]Data not readily available
AcetonitrileC₂H₃N41.0581.6Sparingly SolubleData not readily available
ChloroformCHCl₃119.3861.2Limited solubility[12]Data not readily available

Note: The lack of standardized, readily available quantitative data underscores the importance of the experimental protocol provided in the following section for researchers to determine solubility in their specific solvent systems and conditions.

Experimental Protocol for Determining the Solubility of this compound

The following detailed, step-by-step methodology describes the widely accepted isothermal shake-flask method, a reliable technique for determining the solubility of a solid compound in a given solvent at a specific temperature.

Causality of Experimental Choices

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, ensuring that the measured concentration represents the true solubility at that temperature. The extended equilibration time is crucial for compounds that may dissolve slowly. The use of a temperature-controlled shaker bath is essential to maintain isothermal conditions, as solubility is highly temperature-dependent. Filtration is a critical step to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of the solubility. Gravimetric analysis is a straightforward and accurate method for quantifying the dissolved solid, provided the solute is non-volatile and thermally stable at the drying temperature.

Self-Validating System

To ensure the trustworthiness of the results, it is recommended to perform the experiment in triplicate to assess the reproducibility of the measurements. Additionally, approaching equilibrium from both undersaturation (as described) and supersaturation (by preparing a solution at a higher temperature and allowing it to cool and precipitate) can validate that a true equilibrium has been reached.

Step-by-Step Methodology
  • Preparation of Materials and Equipment:

    • High-purity this compound (FAI).

    • Anhydrous organic solvent of interest.

    • Temperature-controlled shaker water bath.

    • Several sealable glass vials or flasks.

    • Analytical balance (accurate to at least 0.1 mg).

    • Syringes and syringe filters (e.g., 0.2 µm PTFE).

    • Pre-weighed glass vials for drying.

    • Vacuum oven or desiccator.

  • Sample Preparation:

    • Add an excess amount of FAI to each of the sealable glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the organic solvent into each vial containing the FAI.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in the temperature-controlled shaker water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry glass vial. The filtration step is critical to remove any fine, suspended particles.

  • Gravimetric Analysis:

    • Place the vial containing the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until the solvent has completely evaporated. The temperature should be high enough for efficient evaporation but well below the decomposition temperature of FAI.

    • Once all the solvent has evaporated, cool the vial in a desiccator to room temperature to prevent moisture absorption.

    • Weigh the vial containing the dried FAI residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved FAI by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

    • Express the solubility in the desired units, for example:

      • g/100 mL: (mass of residue in g / volume of solution collected in mL) * 100

      • Molarity (mol/L): (mass of residue in g / molar mass of FAI in g/mol ) / (volume of solution collected in L)

The workflow for this experimental protocol is visualized in the following diagram:

Workflow for Isothermal Shake-Flask Solubility Determination start Start prep 1. Prepare Vials (Excess FAI + Known Volume of Solvent) start->prep equilibrate 2. Equilibrate (Temperature-controlled shaker bath, 24-48h) prep->equilibrate settle 3. Settle (Allow undissolved solid to sediment) equilibrate->settle filter 4. Collect & Filter (Syringe with 0.2 µm filter into pre-weighed vial) settle->filter dry 5. Evaporate Solvent (Vacuum oven) filter->dry weigh 6. Weigh Residue (After cooling in desiccator) dry->weigh calculate 7. Calculate Solubility (g/100 mL or Molarity) weigh->calculate end End calculate->end

Caption: Experimental workflow for determining FAI solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, a critical parameter for the advancement of perovskite-based technologies. While comprehensive quantitative data remains a gap in the current literature, the fundamental principles governing its solubility, rooted in intermolecular forces, are well-understood. The provided experimental protocol offers a robust and reliable method for researchers to determine the solubility of FAI in their specific systems, thereby enabling more controlled and reproducible fabrication of high-performance perovskite devices. As the field of perovskite optoelectronics continues to evolve, a deeper and more standardized understanding of the solubility of its fundamental building blocks, such as this compound, will be indispensable.

References

  • Jeong, M., et al. (2018). Tuning Molecular Interactions for Highly Reproducible and Efficient Formamidinium Perovskite Solar Cells via Adduct Approach. Journal of the American Chemical Society, 140(20), 6361-6370. [Link]

  • Chen, L., et al. (2023). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Journal of the American Chemical Society, 145(18), 10247-10257. [Link]

  • Wang, Z., et al. (2022). Interfacial engineering from material to solvent. Uppsala University. [Link]

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  • Strelcov, E., et al. (2022). Phase behaviour and composition in the formamidinium–methylammonium hybrid lead iodide perovskite solid solution. Journal of Materials Chemistry A, 10(1), 244-252. [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of Formamidine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of formamidine hydroiodide (FAI), a critical precursor in the fabrication of high-performance perovskite solar cells and other optoelectronic devices. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structural characterization, and phase transitions of FAI, underpinned by field-proven insights and methodologies.

Introduction: The Pivotal Role of this compound in Perovskite Technology

Fundamental Crystal Structure of this compound

This compound is a polymorphic compound, meaning it can exist in different crystal structures depending on the temperature.[3][4][5] These temperature-dependent phase transitions are a key characteristic of FAI and have significant implications for its use in perovskite synthesis.

At low temperatures, from 100 K up to 346 K, FAI crystallizes in a monoclinic space group, specifically P2₁/c.[3][4][5] In this phase, the formamidinium (FA⁺) cation and the iodide (I⁻) anion form a tight ionic pair through strong N-H···I hydrogen bonds.[3][4][5] These ionic pairs then arrange into hydrogen-bonded zigzag-like chains.[3][4] The FA⁺ cation itself is planar and symmetrical.[3][4][5]

As the temperature increases, FAI undergoes two solid-solid phase transitions.[3][4][5] The first transition occurs at approximately 346 K, where the crystal structure changes from monoclinic to orthorhombic .[3][4][5] The second transition happens at around 387 K, leading to a cubic crystal system.[3][4][5] These phase transitions are endothermic, as revealed by differential scanning calorimetry (DSC), with associated enthalpy changes.[3][4] Further heating leads to melting at approximately 525 K, followed by decomposition at higher temperatures.[3][4][5]

Table 1: Crystallographic Data and Phase Transitions of this compound
Temperature Range (K)Crystal SystemSpace GroupKey Structural FeaturesReference
100–346MonoclinicP2₁/cPlanar, symmetrical FA⁺ cation; strong N-H···I hydrogen bonds forming zigzag chains.[1][3][4][5][6]
346–387Orthorhombic-Intermediate phase between monoclinic and cubic.[1][3][4][5]
387–525Cubic-Highest symmetry phase before melting.[1][3][4][5]

Experimental Protocols: Synthesis and Crystal Growth

The purity of FAI is a critical determinant of the performance and stability of the resulting perovskite devices.[1] Therefore, meticulous synthesis and purification procedures are essential.

Synthesis of High-Purity this compound

A common and effective method for synthesizing FAI involves the reaction of formamidinium acetate with hydroiodic acid.[7]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve formamidinium acetate powder in a 2x molar excess of 57% w/w hydroiodic acid in a reaction vessel.

  • Stirring and Heating: Stir the solution for 10 minutes at 50°C to ensure complete reaction.

  • Drying: Dry the resulting solution at 100°C to obtain a yellow-white powder.

  • Washing: Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

  • Recrystallization: Perform at least two recrystallizations from ethanol to yield white, needle-like crystals of high-purity FAI.[7] This step is crucial for removing a wide range of impurities.[1]

  • Final Drying: Dry the purified crystals overnight in a vacuum oven before use.[7]

Causality Behind Experimental Choices:

  • The use of excess hydroiodic acid ensures the complete conversion of formamidinium acetate.

  • Washing with diethyl ether, a non-polar solvent, effectively removes non-polar impurities while minimizing the loss of the polar FAI product.

  • Multiple recrystallizations from a suitable solvent like ethanol are a highly effective purification technique for crystalline solids, leveraging the difference in solubility between the desired compound and impurities at different temperatures.

Diagram 1: Synthesis and Purification Workflow for this compound

FAI_Synthesis cluster_synthesis Synthesis cluster_purification Purification start Formamidinium Acetate + Hydroiodic Acid reaction Stir at 50°C for 10 min start->reaction drying1 Dry at 100°C reaction->drying1 wash Wash with Diethyl Ether drying1->wash recrystallize Recrystallize from Ethanol (2x) wash->recrystallize drying2 Dry in Vacuum Oven recrystallize->drying2 end_product High-Purity FAI Crystals drying2->end_product

Caption: Workflow for the synthesis and purification of high-purity this compound.

Advanced Structural Analysis Techniques

A thorough understanding of the crystal structure of FAI requires the application of advanced analytical techniques. X-ray diffraction is the primary tool for this purpose, while solid-state NMR spectroscopy offers complementary insights.

X-ray Diffraction (XRD)

X-ray diffraction is an indispensable technique for identifying crystal phases, determining lattice parameters, and assessing the crystallinity of FAI.[1] Both powder XRD and single-crystal XRD are employed for comprehensive structural analysis.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment:

PXRD is a rapid and non-destructive technique used to obtain a diffraction pattern from a polycrystalline sample. This pattern serves as a "fingerprint" for the crystalline phases present.

Step-by-Step Methodology:

  • Sample Preparation: Finely grind the FAI powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

  • Data Collection: Place the sample in a powder diffractometer. Collect the diffraction data over a relevant 2θ range using a monochromatic X-ray source (typically Cu Kα).

  • Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from crystallographic databases (e.g., the Crystallography Open Database) to identify the crystal phase(s).

  • Lattice Parameter Refinement: Use software packages to perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters.

Single-Crystal X-ray Diffraction for Detailed Structural Elucidation:

Single-crystal XRD provides the most precise and detailed information about the atomic arrangement within a crystal lattice.[1]

Step-by-Step Methodology:

  • Crystal Selection and Mounting: Select a suitable single crystal of FAI and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the crystal structure and determine the initial atomic positions. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Diagram 2: General Workflow for Crystal Structure Analysis using XRD

XRD_Workflow start FAI Sample (Powder or Single Crystal) xrd X-ray Diffraction Data Collection start->xrd process Data Processing & Reduction xrd->process solve Structure Solution (Direct/Patterson Methods) process->solve refine Structure Refinement solve->refine validate Structure Validation refine->validate end Final Crystallographic Model validate->end

Caption: A generalized workflow for determining the crystal structure of FAI using X-ray diffraction.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While XRD provides long-range structural information, solid-state NMR (ssNMR) is a powerful technique for probing the local chemical environment of specific nuclei within the crystal lattice.[8][9] For FAI, ¹H and ¹³C ssNMR can provide valuable information about the formamidinium cation.

Key Insights from ssNMR:

  • Polymorph Differentiation: Different crystal polymorphs of FAI can exhibit distinct ssNMR spectra due to differences in the local environment of the atoms.

  • Cation Dynamics: ssNMR can be used to study the rotational dynamics of the formamidinium cation within the crystal lattice.

  • Impurity Detection: ssNMR is highly sensitive to the presence of impurities, even at low concentrations. For instance, the ¹³C resonance of the formamidinium cation in FAI is observed at approximately 156 ppm.[10]

Experimental Protocol Outline:

  • Sample Packing: Pack the powdered FAI sample into an NMR rotor.

  • Spectrometer Setup: Place the rotor in the solid-state NMR probe. Set up the experiment using appropriate pulse sequences (e.g., Cross-Polarization Magic Angle Spinning - CP/MAS) to enhance signal and resolution.

  • Data Acquisition: Acquire the ¹H and/or ¹³C ssNMR spectra.

  • Spectral Analysis: Process and analyze the spectra to extract chemical shifts, linewidths, and other relevant parameters.

Temperature-Dependent Phase Transitions

The polymorphic nature of FAI is a critical consideration for its application in perovskite synthesis. The phase transitions can be studied using a combination of temperature-variable XRD and thermal analysis techniques like Differential Scanning Calorimetry (DSC).

DSC Analysis:

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions and measure their associated enthalpy changes. DSC analysis of FAI reveals endothermic peaks corresponding to the solid-solid phase transitions at 346 K and 387 K, as well as melting and decomposition at higher temperatures.[3][4][5]

Diagram 3: Phase Transition Pathway of this compound

FAI_Phase_Transitions monoclinic Monoclinic (P2₁/c) < 346 K orthorhombic Orthorhombic 346 K - 387 K monoclinic->orthorhombic 346 K cubic Cubic 387 K - 525 K orthorhombic->cubic 387 K liquid Liquid > 525 K cubic->liquid 525 K

Caption: Schematic representation of the temperature-induced phase transitions in this compound.

Conclusion

A thorough understanding of the crystal structure of this compound is fundamental to advancing perovskite-based technologies. This guide has provided a detailed overview of the synthesis, structural characteristics, and phase behavior of FAI. By employing the robust experimental and analytical protocols described herein, researchers can ensure the quality and consistency of their FAI precursor, paving the way for the development of more efficient and stable optoelectronic devices. The interplay between the monoclinic, orthorhombic, and cubic phases of FAI, governed by temperature, underscores the importance of precise control over synthesis and processing conditions.

References

  • Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569–572. [Link]

  • Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Formamidinium iodide: crystal structure and phase transitions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • Petrov, A. A., Goodilin, E. A., Tarasov, A. B., Lazarenko, V. A., Dorovatovskii, P. V., & Khrustalev, V. N. (2017). Formamidinium iodide: crystal structure and phase transitions. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Formamidinium iodide. PubChem. Retrieved from [Link]

  • Engineered Science Publisher. (2021). Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. Engineered Science. [Link]

  • ResearchGate. (n.d.). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-state 13 C-NMR Spectroscopy Data of Precursor Salts and FAxMA1-xPbI3 Phases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dimensional Reduction of Perovskite-Derived Structures in Formamidinium-Rich Lead Iodide Compositions. Retrieved from [Link]

  • ResearchGate. (2021). Crystal structure of new formamidinium triiodide jointly refined by single-crystal XRD, Raman scattering spectroscopy and DFT assessment of hydrogen-bond network features. ResearchGate. [Link]

  • ResearchGate. (n.d.). Intrinsic Phase Stability and Inherent Bandgap of Formamidinium Lead Triiodide Perovskite Single Crystals. Retrieved from [Link]

  • MDPI. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Materials, 16(3), 1049. [Link]

  • Pure. (2021). Raman spectroscopy insights into the α - and δ - phases of Formamidinium Lead Iodide (FAPbI3). Pure. [Link]

  • eScholarship. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Properties of Formamidinium Hydroiodide (FAI)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Formamidinium Hydroiodide [CH(NH₂)₂]⁺I⁻ (FAI) has emerged as a critical precursor material in the field of materials science, most notably for the fabrication of high-performance formamidinium-based perovskite solar cells. The intrinsic thermal properties of FAI are paramount as they directly influence the processing, stability, and operational lifetime of these advanced photovoltaic devices. This technical guide provides a comprehensive analysis of the key thermal characteristics of FAI, intended for researchers, materials scientists, and professionals in drug development and photovoltaics. We will delve into the causality behind experimental observations of its phase transitions, thermal decomposition pathways, and other critical thermodynamic properties, grounding our discussion in authoritative data and field-proven methodologies.

Introduction: The Pivotal Role of Formamidinium Hydroiodide

Formamidinium Hydroiodide is an organic salt that serves as the primary source of the formamidinium (FA⁺) cation in the synthesis of ABX₃ perovskite structures, such as FAPbI₃. Compared to its methylammonium (MA⁺) counterpart, the FA⁺ cation is larger and possesses a different symmetry, which imparts superior thermal stability and a more favorable bandgap in the resulting perovskite crystal lattice.[1] Understanding the thermal behavior of the FAI precursor is therefore not merely academic; it is fundamental to designing robust manufacturing protocols and ensuring the long-term reliability of perovskite-based optoelectronic devices. This guide will explore the temperature-induced structural changes and decomposition mechanisms that govern the material's behavior under thermal stress.

Structural Phase Transitions: A Temperature-Dependent Polymorphism

Formamidinium Hydroiodide exhibits a series of well-defined, reversible, solid-solid phase transitions as a function of temperature before it melts. These transformations involve significant changes in its crystal structure, which have profound implications for its use in synthesis. The primary techniques for characterizing these transitions are Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the transitions, and Temperature-Dependent X-ray Diffraction (TDXRD), which resolves the crystal structure at each phase.

DSC analysis of FAI reveals two primary endothermic peaks corresponding to solid-solid phase transitions prior to melting.[1][2] The first transition occurs at approximately 346 K (73 °C), marking the transformation from a monoclinic to an orthorhombic crystal system.[3][4] A second transition follows at around 387 K (114 °C), where the orthorhombic phase transforms into a cubic structure.[3][4] These transitions are critical processing parameters, as the crystal phase of the precursor can influence the quality and morphology of the final perovskite film.

Quantitative Phase Transition Data

The following table summarizes the key thermodynamic parameters associated with FAI's phase transitions as determined by DSC.

Transition EventTemperature (K)Enthalpy of Transition (ΔH) (kJ mol⁻¹)Crystal System ChangeReference
Solid-Solid 13462.24 - 2.60Monoclinic → Orthorhombic[1][3][4]
Solid-Solid 23872.75 - 2.87Orthorhombic → Cubic[1][3][4]
Melting525Not specifiedSolid → Liquid[2]
Decomposition~605Not specifiedLiquid → Gas + Residue[2]
Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the standardized procedure for analyzing the phase transitions of FAI powder.

Objective: To determine the temperature and enthalpy of phase transitions in FAI.

Methodology:

  • Sample Preparation: Precisely weigh 5-10 mg of high-purity FAI powder into a hermetically sealed aluminum DSC pan. The use of a hermetic pan is crucial to prevent sublimation or decomposition products from escaping during the analysis.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument.

  • Thermal Program:

    • Equilibrate the system at room temperature (e.g., 298 K).

    • Ramp the temperature at a controlled rate, typically 5 K/min or 10 K/min, under a constant flow of inert gas (e.g., Nitrogen or Argon at 50 mL/min).[4] The inert atmosphere prevents oxidative degradation.

    • Heat the sample to a temperature above the final expected transition but below significant decomposition, for instance, up to 500 K for phase transition analysis.

  • Data Analysis: The resulting DSC thermogram will show heat flow as a function of temperature. Endothermic peaks represent the phase transitions. Integrate the area under these peaks to calculate the enthalpy of transition (ΔH).

Visualization of Thermal Phase Progression

The following diagram illustrates the sequential phase changes of FAI upon heating.

FAI_Phase_Transitions Monoclinic Monoclinic Phase (T < 346 K) Orthorhombic Orthorhombic Phase (346 K - 387 K) Monoclinic->Orthorhombic ΔH ≈ 2.60 kJ/mol Cubic Cubic Phase (387 K - 525 K) Orthorhombic->Cubic ΔH ≈ 2.75 kJ/mol Liquid Liquid Phase (T > 525 K) Cubic->Liquid Melting

Caption: Phase transition pathway of Formamidinium Hydroiodide with increasing temperature.

Thermal Decomposition: Pathway and Byproducts

The thermal stability of FAI is a critical parameter, as its decomposition can lead to defects in the perovskite crystal and compromise device performance. The decomposition of FAI is an irreversible process that begins to occur significantly as the material approaches its melting point, with mass loss starting around 520 K (247 °C).[1][4]

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) is the definitive technique for studying this process. TGA measures the change in mass with temperature, while MS identifies the chemical composition of the evolved gaseous byproducts.

Studies have shown that the thermal decomposition of FAI is complex. The primary gaseous products identified are sym-triazine, hydrogen cyanide (HCN), formamidine, and ammonia (NH₃).[5] The formation of sym-triazine suggests a reaction involving multiple formamidinium moieties.[5] The decomposition can be influenced by the surrounding atmosphere and contact with other materials. For instance, in contact with metal oxides like NiO, the decomposition temperature of FAI can be significantly lowered.[6]

Experimental Protocol: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the onset temperature of decomposition and identify the gaseous decomposition products of FAI.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of FAI into an alumina crucible suitable for TGA.

  • Instrument Coupling: The TGA instrument outlet is connected via a heated transfer line (typically heated to >150 °C to prevent condensation) to the inlet of a quadrupole mass spectrometer.[7]

  • Thermal Program:

    • Load the sample into the TGA furnace.

    • Purge the system with a high-purity inert carrier gas (e.g., Helium or Argon) at a controlled flow rate (e.g., 100 mL/min) to remove atmospheric contaminants.[5]

    • Heat the sample from room temperature to approximately 700-800 K at a constant heating rate (e.g., 10 or 20 K/min).[5]

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA curve) and the mass-to-charge (m/z) ratios of the evolved gases (MS spectra). The MS should scan a relevant range, for example, m/z = 1 to 100 amu.[5]

  • Data Analysis: Correlate the mass loss steps in the TGA curve with the appearance of specific m/z peaks in the mass spectrometer to identify the decomposition products at different temperatures.

Visualization of FAI Decomposition

This workflow illustrates the TGA-MS experimental process for analyzing FAI decomposition.

TGA_MS_Workflow cluster_prep 1. Sample Preparation cluster_tga 2. TGA Analysis cluster_ms 3. Evolved Gas Analysis cluster_analysis 4. Data Correlation Prep Weigh 10-20 mg FAI into Alumina Crucible TGA Heat sample in TGA (e.g., 20 K/min) under Helium flow Prep->TGA MassLoss Record Mass Loss vs. Temp TGA->MassLoss Generates HeatedLine Heated Transfer Line (>150 °C) TGA->HeatedLine Evolved Gas Analysis Correlate mass loss steps with evolved gas spectra to identify products MassLoss->Analysis MS Quadrupole Mass Spectrometer HeatedLine->MS Spectra Record m/z Spectra vs. Temp MS->Spectra Generates Spectra->Analysis

Caption: Experimental workflow for TGA-MS analysis of FAI thermal decomposition.

Other Key Thermal Properties: Heat Capacity and Thermal Conductivity

A complete thermal profile of a material requires knowledge of its specific heat capacity (Cₚ) and thermal conductivity (k).

  • Specific Heat Capacity (Cₚ): This property quantifies the amount of heat required to raise the temperature of a unit mass of the substance by one degree. It is crucial for thermodynamic modeling and understanding heat distribution during processing.

  • Thermal Conductivity (k): This measures a material's ability to conduct heat. In the context of solar cells, the thermal conductivity of the precursor and resulting perovskite layers affects heat dissipation and can influence device stability and performance under illumination.

Currently, there is a notable lack of published experimental data for the specific heat capacity and thermal conductivity of pure Formamidinium Hydroiodide. However, extensive research has been conducted on the heat capacity of the resulting perovskite, formamidinium lead iodide (FAPbI₃).[8][9][10] These studies, often employing precise adiabatic calorimetry, provide valuable insight into the thermodynamic functions of the final device material.[9][11] While not a direct measure for FAI, the data for FAPbI₃ serves as a critical proxy for modeling the thermal behavior of the complete perovskite system. The absence of direct data for FAI represents a research gap that, if filled, would enable more precise modeling of perovskite formation kinetics.

Conclusion and Future Outlook

Formamidinium Hydroiodide is a material with a complex and well-defined thermal profile. It undergoes a distinct series of crystallographic phase transitions from monoclinic to orthorhombic to cubic before melting at 525 K and subsequently decomposing. Its decomposition pathway is intricate, yielding a variety of gaseous products that are critical to understand for controlling defect formation in perovskite synthesis.

While its phase behavior and decomposition are well-characterized, a significant opportunity for future research lies in the direct experimental measurement of the specific heat capacity and thermal conductivity of pure FAI. Such data would provide a more complete thermodynamic picture of this vital precursor, enhancing the precision of thermal models for perovskite film formation and ultimately contributing to the rational design of more stable and efficient solar energy technologies.

References

  • Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 569-575. Available at: [Link]

  • Petrov, A. A., et al. (2017). research communications Formamidinium iodide: crystal structure and phase transitions. IUCr Journals, 73, 569-575. Available at: [Link]

  • Petrov, A. A., et al. (2017). Formamidinium iodide: crystal structure and phase transitions. ResearchGate. Available at: [Link]

  • Juarez-Perez, E. J., et al. (2016). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A, 4(23), 8853-8861. Available at: [Link]

  • Fabini, D. H., et al. (2016). Variable temperature and high-pressure crystal chemistry of perovskite formamidinium lead iodide: A single crystal X-ray diffraction and computational study. ResearchGate. Available at: [Link]

  • Ciccioli, A., et al. (2022). Thermodynamic Study of Formamidinium Lead Iodide (CH5N2PbI3) from 5 to 357 K. MDPI. Available at: [Link]

  • Paternò, G. M., et al. (2017). Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. The Journal of Physical Chemistry C, 121(41), 22716–22724. Available at: [Link]

  • Paternò, G. M., et al. (2017). Temperature Dependent Charge Carrier Dynamics in Formamidinium Lead Iodide Perovskite. Europe PMC. Available at: [Link]

  • Aharon, S., et al. (2014). Temperature dependence of hole conductor free formamidinium lead iodide perovskite based solar cells. RSC Publishing. Available at: [Link]

  • Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. R Discovery. Available at: [Link]

  • Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. CNR-IRIS. Available at: [Link]

  • Latini, A., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C, 125(40), 21846–21857. Available at: [Link]

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Formamidine Hydroiodide precursor for perovskite synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Formamidinium Hydroiodide (FAI) as a Precursor for Perovskite Synthesis

Authored by a Senior Application Scientist

Foreword

In the rapidly advancing field of perovskite photovoltaics, the choice of precursor materials is paramount to achieving high power conversion efficiencies and long-term device stability. Among the various organic cations explored, formamidinium (FA) has emerged as a frontrunner, largely replacing the archetypal methylammonium (MA) cation in state-of-the-art perovskite solar cells. This guide provides a comprehensive technical overview of Formamidinium Hydroiodide (FAI), a key precursor for the synthesis of formamidinium-based lead halide perovskites. We will delve into the synthesis, purification, and characterization of FAI, explore its critical role in dictating perovskite film properties, and discuss the subsequent impact on solar cell performance and stability. This document is intended for researchers and professionals in the fields of materials science, chemistry, and renewable energy, offering both foundational knowledge and practical insights to accelerate innovation in perovskite technology.

The Ascendancy of Formamidinium in Perovskite Photovoltaics

The organic-inorganic hybrid perovskite structure, with the general formula ABX₃, allows for considerable flexibility in composition. The 'A' site cation, typically an organic molecule, plays a crucial role in determining the structural stability and optoelectronic properties of the material. While methylammonium lead iodide (MAPbI₃) was the material that initially propelled perovskite solar cells to prominence, it suffers from inherent thermal and environmental instabilities.

Formamidinium iodide (FAI) has been widely adopted as a superior alternative due to several key advantages.[1][2] The larger ionic radius of the formamidinium cation (2.53 Å) compared to the methylammonium cation (2.17 Å) results in a more symmetric perovskite crystal structure, which is beneficial for charge transport.[3] This structural difference also contributes to a more ideal bandgap for single-junction solar cells. Formamidinium lead iodide (FAPbI₃) possesses a narrower bandgap of approximately 1.48 eV, which is closer to the optimal value for solar energy conversion than the ~1.57 eV bandgap of MAPbI₃.[4][5] This allows for the absorption of a broader range of the solar spectrum, leading to higher potential short-circuit current densities.[6] Furthermore, FAPbI₃ exhibits enhanced thermal stability compared to its methylammonium counterpart.[2][5]

PropertyFormamidinium Lead Iodide (FAPbI₃)Methylammonium Lead Iodide (MAPbI₃)Significance
Bandgap ~1.48 eV[2][4]~1.57 eV[4]FAPbI₃ has a more optimal bandgap for single-junction solar cells, allowing for broader light absorption.
Thermal Stability Higher[2][5]LowerFAPbI₃-based perovskites can withstand higher temperatures, crucial for long-term operational stability.
Power Conversion Efficiency (PCE) Potential >25%~22%The narrower bandgap and improved stability of FAPbI₃ contribute to higher achievable efficiencies.[5]

Synthesis and Purification of Formamidinium Iodide

The quality of the FAI precursor is a critical determinant of the resulting perovskite film quality and device performance. High-purity FAI is essential to minimize defects and ensure reproducibility in research and manufacturing.[7]

Synthesis Protocol

A common and reliable method for synthesizing FAI is through the reaction of formamidinium acetate with hydroiodic acid.[8][9][10]

Reaction: CH₃COO⁻(NH₂)₂CH⁺ + HI → (NH₂)₂CHI + CH₃COOH

Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve formamidinium acetate in a suitable solvent such as ethanol.[8] The reaction should be carried out in an ice bath to manage the exothermic nature of the reaction.

  • Addition of Hydroiodic Acid: Slowly add a molar excess of hydroiodic acid (57% in water) to the stirred solution.[9] A 1.5 to 2 times molar excess of HI is often used to drive the reaction to completion.[9][10]

  • Reaction: Continue stirring the mixture in the ice bath for approximately 2 hours.[10] Subsequently, allow the reaction to proceed at a slightly elevated temperature (e.g., 50 °C) for a short period (e.g., 10-30 minutes) to ensure complete reaction.[8][9]

  • Solvent Removal: Remove the solvent and acetic acid byproduct using a rotary evaporator.

  • Initial Washing: The resulting solid is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.[9][10] This will yield a yellowish-white powder.

FAI_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Formamidinium Acetate Formamidinium Acetate Mixing in Ethanol (Ice Bath) Mixing in Ethanol (Ice Bath) Formamidinium Acetate->Mixing in Ethanol (Ice Bath) Hydroiodic Acid Hydroiodic Acid Hydroiodic Acid->Mixing in Ethanol (Ice Bath) Stirring & Gentle Heating Stirring & Gentle Heating Mixing in Ethanol (Ice Bath)->Stirring & Gentle Heating Rotary Evaporation Rotary Evaporation Stirring & Gentle Heating->Rotary Evaporation Washing with Diethyl Ether Washing with Diethyl Ether Rotary Evaporation->Washing with Diethyl Ether Acetic Acid (byproduct) Acetic Acid (byproduct) Rotary Evaporation->Acetic Acid (byproduct) Crude FAI Crude FAI Washing with Diethyl Ether->Crude FAI

Caption: Workflow for the synthesis of crude Formamidinium Iodide.

Purification: The Key to High-Performance Devices

Impurities in FAI can act as charge recombination centers in the final perovskite film, detrimentally affecting device performance and stability.[11] Therefore, a robust purification step is crucial. Recrystallization is the most common method for purifying FAI.

Recrystallization Protocol:
  • Dissolution: Dissolve the crude FAI powder in a minimal amount of a suitable hot solvent, such as ethanol.

  • Crystallization: Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath to induce crystallization. The pure FAI will crystallize out of the solution, leaving impurities behind in the solvent.

  • Washing and Drying: The resulting white, needle-like crystals are then washed with a cold, non-polar solvent (e.g., diethyl ether) and dried under vacuum overnight.[9] This process should be repeated multiple times (typically 2-3 times) to achieve high purity (>99.99%).[12]

  • Storage: Purified FAI is hygroscopic and sensitive to light and air.[13] It should be stored in a dark, dry environment, preferably in a glovebox under an inert atmosphere.[12]

FAI_Purification Crude FAI Crude FAI Dissolve in hot Ethanol Dissolve in hot Ethanol Crude FAI->Dissolve in hot Ethanol Slow Cooling & Crystallization Slow Cooling & Crystallization Dissolve in hot Ethanol->Slow Cooling & Crystallization Wash with cold Diethyl Ether Wash with cold Diethyl Ether Slow Cooling & Crystallization->Wash with cold Diethyl Ether Impurities in Solution Impurities in Solution Slow Cooling & Crystallization->Impurities in Solution Dry under Vacuum Dry under Vacuum Wash with cold Diethyl Ether->Dry under Vacuum High-Purity FAI High-Purity FAI Dry under Vacuum->High-Purity FAI

Caption: Recrystallization workflow for the purification of Formamidinium Iodide.

The Pivotal Role of FAI in Perovskite Film Formation

The formation of a high-quality perovskite film with large crystal grains and low defect density is essential for efficient solar cells. FAI plays a central role in this process, particularly in controlling the crystallographic phase of FAPbI₃.

The α- and δ-Phase Conundrum

FAPbI₃ can exist in two primary polymorphs at room temperature: the desired black, photoactive α-phase with a cubic perovskite structure, and a yellow, non-perovskite δ-phase with a hexagonal structure.[14] The δ-phase is thermodynamically more stable at room temperature, and its formation is a major challenge in the fabrication of FAPbI₃-based devices.

The transition from the undesirable δ-phase to the photoactive α-phase is a critical step in perovskite film fabrication and is often induced by thermal annealing.[15] The kinetics of this phase transformation significantly influence the morphology and grain size of the final perovskite film.[15]

FAPbI3_Phase_Transition δ-FAPbI3 δ-Phase FAPbI3 (Yellow, Non-Perovskite) Thermodynamically Stable α-FAPbI3 α-Phase FAPbI3 (Black, Perovskite) Photoactive δ-FAPbI3->α-FAPbI3 Thermal Annealing (e.g., 170°C) α-FAPbI3->δ-FAPbI3 Moisture/Low Temperature

Caption: Phase transition between the δ- and α-phases of FAPbI₃.

Strategies for Stabilizing the α-Phase

Several strategies have been developed to stabilize the α-phase of FAPbI₃ at room temperature:

  • Additive Engineering: The incorporation of small amounts of other cations, such as methylammonium (MA⁺) or cesium (Cs⁺), into the FAPbI₃ lattice can help to stabilize the α-phase.[16] Additives like methylammonium chloride (MACl) can also assist in the crystallization of phase-pure α-FAPbI₃.[4]

  • Solvent Engineering: The choice of solvent for the perovskite precursor solution and the use of anti-solvents during the spin-coating process can significantly influence the nucleation and growth of the perovskite crystals, favoring the formation of the α-phase.[8][17]

  • Dimensionality Engineering: The introduction of larger organic cations to form 2D/3D mixed perovskite structures can enhance the stability of the 3D α-phase.

Fabrication of FAI-Based Perovskite Solar Cells: A General Workflow

The fabrication of perovskite solar cells is typically carried out using solution-based methods, which are amenable to low-cost, large-scale manufacturing. The following is a generalized workflow for the fabrication of a planar n-i-p perovskite solar cell using FAI.

Experimental Workflow:
  • Substrate Preparation: A transparent conducting oxide (TCO) coated glass substrate (e.g., FTO or ITO) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: An ETL, such as TiO₂ or SnO₂, is deposited onto the TCO substrate. This layer facilitates the extraction of electrons from the perovskite layer.

  • Perovskite Layer Deposition: The perovskite precursor solution, containing FAI and a lead source (e.g., PbI₂), is spin-coated onto the ETL.[8] An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.

  • Annealing: The film is then annealed at a specific temperature (e.g., 150-170 °C) to promote the δ- to α-phase transition and improve crystallinity.[8]

  • Hole Transport Layer (HTL) Deposition: An HTL, such as Spiro-OMeTAD, is deposited on top of the perovskite layer to facilitate the extraction of holes.

  • Metal Contact Deposition: Finally, a metal contact (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

Perovskite_Solar_Cell_Fabrication Substrate Cleaning Substrate Cleaning ETL Deposition ETL Deposition Substrate Cleaning->ETL Deposition Perovskite Spin-Coating Perovskite Spin-Coating ETL Deposition->Perovskite Spin-Coating Annealing Annealing Perovskite Spin-Coating->Annealing HTL Deposition HTL Deposition Annealing->HTL Deposition Metal Contact Evaporation Metal Contact Evaporation HTL Deposition->Metal Contact Evaporation Completed Device Completed Device Metal Contact Evaporation->Completed Device

Caption: General workflow for the fabrication of a planar perovskite solar cell.

Stability and Degradation of FAI-Based Perovskites

  • Moisture and Oxygen: Exposure to humidity and oxygen can lead to the degradation of the perovskite material.[18] Water molecules can hydrate the perovskite lattice, leading to the decomposition of the material. The synergistic effect of water and oxygen can accelerate the degradation process.[18]

  • Light and Heat: Continuous exposure to light and elevated temperatures can also induce degradation in perovskite solar cells.[19] This can involve the formation of defects within the perovskite layer and at the interfaces with the charge transport layers.

Safety and Handling of Formamidinium Iodide

Formamidinium iodide is a chemical that requires careful handling to minimize health risks.

  • Hazards: FAI is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[20][21] It may also cause respiratory irritation.[20]

  • Precautions: When handling FAI, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][22] All handling should be performed in a well-ventilated area, such as a fume hood.[13]

  • Storage: As mentioned previously, FAI is sensitive to air, moisture, and light.[13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dark, dry place.[12][20]

Conclusion

Formamidinium hydroiodide has proven to be a cornerstone in the development of high-efficiency and relatively stable perovskite solar cells. Its favorable optoelectronic properties and improved thermal stability over methylammonium-based precursors have been instrumental in pushing the power conversion efficiencies of perovskite photovoltaics to new heights. However, the successful implementation of FAI in robust and commercially viable solar cells hinges on the meticulous control of its purity, the strategic management of the perovskite film formation process to stabilize the desired α-phase, and the development of effective strategies to mitigate environmental degradation. As research continues to address these challenges, FAI will undoubtedly remain a central focus in the ongoing quest to unlock the full potential of perovskite technology.

References

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Formamidinium Hydroiodide in Photovoltaics: A Technical Guide to a Cornerstone of Perovskite Solar Cell Technology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formamidinium hydroiodide (FAI), a seemingly simple organic salt, has become a central figure in the remarkable rise of perovskite solar cells (PSCs). Its introduction marked a pivotal moment in the field, offering a pathway to higher efficiencies and improved thermal stability compared to the archetypal methylammonium lead iodide (MAPbI₃). This technical guide provides an in-depth exploration of the discovery, history, and fundamental role of FAI in photovoltaics. We will delve into the scientific rationale behind its adoption, detailing its synthesis, its impact on perovskite crystal structure and optoelectronic properties, and the critical challenge of phase stabilization. This document is intended for researchers and scientists in the fields of materials science, chemistry, and photovoltaics, offering both foundational knowledge and practical insights into the application of FAI in next-generation solar energy technologies.

Introduction: The Quest for a Better Cation

The story of formamidinium hydroiodide in photovoltaics is intrinsically linked to the evolution of perovskite solar cells. The initial breakthrough in this field was achieved with methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃). While demonstrating impressive power conversion efficiencies (PCEs), MAPbI₃ suffers from inherent thermal and environmental instability, hindering its commercial viability.[1][2] This prompted a search for alternative organic cations that could form a more robust and efficient perovskite structure.

Formamidinium ([CH(NH₂)₂]⁺ or FA⁺), with its larger ionic radius compared to methylammonium (MA⁺), emerged as a promising candidate. The substitution of MA⁺ with FA⁺ in the perovskite crystal lattice (ABX₃ structure) was hypothesized to create a more symmetric and stable cubic perovskite structure.[3] This structural enhancement was predicted to lead to a more ideal bandgap for single-junction solar cells and improved thermal stability.[1][4][5]

Key Milestones in the Adoption of Formamidinium

The journey of FAI from a theoretical candidate to a cornerstone of high-performance PSCs has been marked by several key advancements:

  • Initial Exploration: Early studies focused on the synthesis of formamidinium lead iodide (FAPbI₃) and the characterization of its fundamental properties. These initial investigations confirmed its narrower bandgap of approximately 1.48 eV, closer to the ideal for single-junction solar cells than MAPbI₃'s ~1.57 eV.[1][5]

  • The Challenge of Phase Instability: A significant hurdle emerged with the discovery that the desired photoactive black α-phase of FAPbI₃ is thermodynamically unstable at room temperature.[6][7][8] It tends to convert to a photoinactive yellow δ-phase, a non-perovskite hexagonal structure, which is detrimental to solar cell performance.[9][10]

  • Compositional Engineering for Stabilization: The breakthrough in utilizing FAI effectively came with the advent of "compositional engineering." Researchers discovered that mixing FA⁺ with other cations, such as MA⁺, cesium (Cs⁺), and rubidium (Rb⁺), could stabilize the α-phase.[9][10][11] This led to the development of mixed-cation perovskites, which currently hold the record for PCEs.

  • Additive Engineering: Further stability enhancements were achieved through the use of various additives. For instance, the incorporation of small amounts of hydroiodic acid (HI) was found to improve the uniformity and continuity of FAPbI₃ films.[5] Other additives, like 5-ammonium valeric acid chloride (5-AVACl) and methylammonium chloride (MACl), have also been shown to facilitate the formation of the α-phase and reduce defects.[6][12]

The Science of Formamidinium in Perovskites

The unique properties of the formamidinium cation are central to its success in perovskite solar cells. Its size, shape, and interactions within the perovskite lattice directly influence the material's structural, optical, and electronic characteristics.

Structural Impact and the Goldschmidt Tolerance Factor

The stability of the perovskite crystal structure can be predicted by the Goldschmidt tolerance factor (t), defined as:

t = (R_A + R_X) / (√2 * (R_B + R_X))

where R_A, R_B, and R_X are the ionic radii of the A-site cation, B-site cation (lead), and X-site anion (iodide), respectively. A tolerance factor between 0.8 and 1.0 is generally required for a stable perovskite structure. The larger ionic radius of FA⁺ compared to MA⁺ results in a tolerance factor closer to the ideal value of 1 for the iodide-based perovskite, favoring the formation of a more symmetric cubic α-phase.

Optoelectronic Properties

The incorporation of FAI leads to several beneficial changes in the optoelectronic properties of the perovskite material:

  • Narrower Bandgap: FAPbI₃ possesses a bandgap of approximately 1.48 eV, which allows for broader absorption of the solar spectrum compared to MAPbI₃.[1][5] This is a significant factor in achieving higher short-circuit current densities and overall PCEs.

  • Improved Thermal Stability: FAPbI₃ exhibits greater thermal stability than MAPbI₃.[4] The stronger hydrogen bonding between the FA⁺ cation and the inorganic lead-iodide framework contributes to this enhanced stability.

  • Longer Carrier Diffusion Lengths: FAPbI₃ has been shown to have sufficiently long electron and hole diffusion lengths, making it suitable for efficient charge extraction in planar heterojunction solar cell architectures.[4]

The Critical Challenge: Stabilizing the α-Phase

The primary obstacle to the widespread adoption of pure FAPbI₃ has been the instability of its photoactive α-phase at ambient temperatures.[6][7][8] This phase transition to the undesirable δ-phase is a major cause of device degradation.

Strategies for Phase Stabilization

A significant body of research has been dedicated to overcoming this challenge, leading to several effective strategies:

  • Mixed-Cation Engineering: The most successful approach has been the use of mixed-cation systems. Incorporating smaller cations like MA⁺, Cs⁺, or Rb⁺ into the FAPbI₃ lattice can effectively lower the transition temperature between the α and δ phases, thereby stabilizing the desired α-phase at room temperature.[9][10] These multi-cation perovskites have demonstrated not only enhanced phase stability but also improved photovoltaic performance.[9]

  • Anion Engineering: Partial substitution of iodide with smaller halide anions like bromide (Br⁻) or chloride (Cl⁻) can also contribute to phase stability. However, this often comes at the cost of an increased bandgap, which can negatively impact the overall efficiency.[4]

  • Additive Engineering: The introduction of specific additives during the perovskite film formation process can influence crystallization kinetics and passivate defects, both of which contribute to stabilizing the α-phase. Additives like 5-AVACl have been shown to facilitate the formation of the α-phase even without annealing.[6]

  • Dimensionality Control: The use of large organic cations, such as phenethylammonium iodide (PEAI), can lead to the formation of 2D/3D perovskite structures. The 2D perovskite layers can act as a stabilizing agent for the 3D FAPbI₃ crystals at the grain boundaries.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of formamidinium hydroiodide and the fabrication of a basic FAPbI₃-based perovskite solar cell.

Synthesis of Formamidinium Hydroiodide (FAI)

This protocol describes a common laboratory synthesis of FAI from formamidinium acetate and hydroiodic acid.[13]

Materials:

  • Formamidinium acetate (C₂H₆N₂O₂)

  • Hydroiodic acid (HI, 57 wt. % in H₂O)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve formamidinium acetate in ethanol in a round-bottom flask.

  • Slowly add a molar excess of hydroiodic acid to the solution while stirring at a slightly elevated temperature (e.g., 50 °C) for approximately 2 hours.[13]

  • Remove the solvent using a rotary evaporator to obtain a crude solid product.

  • Wash the solid with diethyl ether to remove unreacted starting materials and byproducts.

  • Recrystallize the FAI from a minimal amount of hot ethanol, followed by cooling and precipitation with diethyl ether. This step may need to be repeated to achieve high purity.

  • Filter the white, crystalline FAI product using a Büchner funnel and wash with cold diethyl ether.

  • Dry the purified FAI in a vacuum oven overnight before use.

Fabrication of a FAPbI₃-Based Perovskite Solar Cell (One-Step Method)

This protocol outlines a simplified one-step spin-coating method for depositing the FAPbI₃ perovskite layer.

Materials:

  • Formamidinium iodide (FAI), synthesized as described above

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Chlorobenzene (anhydrous)

  • Substrates (e.g., FTO-coated glass)

  • Electron transport layer (ETL) material (e.g., SnO₂)

  • Hole transport layer (HTL) material (e.g., Spiro-OMeTAD)

  • Metal contact (e.g., gold or silver)

  • Spin coater

  • Hot plate

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • ETL Deposition: Deposit an electron transport layer (e.g., a SnO₂ nanoparticle solution) onto the FTO substrate via spin coating, followed by annealing at an appropriate temperature.

  • Perovskite Precursor Solution Preparation: Prepare a precursor solution by dissolving equimolar amounts of FAI and PbI₂ in a co-solvent of DMF and DMSO (e.g., a 4:1 volume ratio). The solution should be stirred overnight at room temperature to ensure complete dissolution.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL-coated substrates. A typical two-step spin program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second spin step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing: Anneal the perovskite film on a hotplate at a temperature typically between 100 °C and 150 °C for 10-30 minutes to promote grain growth and remove residual solvent.

  • HTL Deposition: Spin-coat the hole transport layer solution (e.g., Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP) onto the perovskite layer.

  • Metal Contact Deposition: Deposit the back metal contact (e.g., gold or silver) via thermal evaporation through a shadow mask.

  • Characterization: The completed device can then be characterized for its photovoltaic performance using a solar simulator.

Visualization of Key Processes

Synthesis of Formamidinium Hydroiodide

FAI_Synthesis FA_acetate Formamidinium Acetate in Ethanol Reaction Reaction (50°C, 2h) FA_acetate->Reaction HI Hydroiodic Acid HI->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Crude Product Washing Washing with Diethyl Ether Evaporation->Washing Recrystallization Recrystallization (Ethanol/Diethyl Ether) Washing->Recrystallization FAI_product Purified FAI Crystals Recrystallization->FAI_product

Caption: Workflow for the synthesis of Formamidinium Hydroiodide (FAI).

Perovskite Solar Cell Fabrication Workflow

PSC_Fabrication Substrate FTO Substrate Cleaning ETL ETL Deposition (e.g., SnO₂) Substrate->ETL Perovskite Perovskite Deposition (Spin Coating) ETL->Perovskite Annealing Annealing Perovskite->Annealing HTL HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL Contact Metal Contact Deposition (Au/Ag) HTL->Contact Device Completed Solar Cell Contact->Device

Caption: A typical workflow for fabricating a perovskite solar cell.

Conclusion and Future Outlook

Formamidinium hydroiodide has unequivocally established itself as a critical component in the advancement of perovskite solar cell technology. Its ability to form perovskites with a more ideal bandgap and enhanced thermal stability has been instrumental in pushing power conversion efficiencies to levels competitive with traditional silicon-based photovoltaics.[14]

The primary challenge remains the long-term operational stability of FAPbI₃-based perovskites. While compositional and additive engineering have made significant strides in stabilizing the desirable α-phase, further research is needed to fully understand and mitigate degradation pathways. Future research will likely focus on:

  • Novel Additives and Passivation Strategies: Developing new molecules that can more effectively passivate defects at the crystal grain boundaries and surfaces to prevent the ingress of moisture and suppress ion migration.

  • Advanced Crystallization Techniques: Exploring new deposition methods that allow for greater control over crystal growth, leading to larger grain sizes and fewer defects.

  • Understanding Degradation Mechanisms: Utilizing advanced in-situ characterization techniques to gain a deeper understanding of the chemical and structural changes that occur during device operation.

The continued exploration and optimization of formamidinium-based perovskites hold immense promise for the future of solar energy. As the scientific community continues to unravel the complexities of this remarkable material, the path towards highly efficient, stable, and low-cost perovskite solar cells becomes increasingly clear.

References

  • Improving perovskite solar cell durability via formamidinium cations. (2025-05-22). PV Magazine. [Link]

  • Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. (2021-05-03). Engineered Science Publisher. [Link]

  • Fabrication of Efficient Low-Bandgap Perovskite Solar Cells by Combining Formamidinium Tin Iodide with Methylammonium Lead Iodide. (2016-09-13). Journal of the American Chemical Society. [Link]

  • Effect of cation replacement on the phase stability of formamidinium lead iodide perovskite. (2019-10-01). The Journal of Chemical Physics. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]

  • Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI. [Link]

  • Stable and Reproducible 2D/3D Formamidinium–Lead–Iodide Perovskite Solar Cells. (2019-03-08). [Link]

  • Effect of cation replacement on the phase stability of formamidinium lead iodide perovskite. (2019-10-01). AIP Publishing. [Link]

  • Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. (2024-12-03). RSC Publishing. [Link]

  • Stabilization of formamidinium lead triiodide α-phase with isopropylammonium chloride for perovskite solar cells. ResearchGate. [Link]

  • Fabrication of Efficient Low-Bandgap Perovskite Solar Cells by Combining Formamidinium Tin Iodide with Methylammo. OSTI.GOV. [Link]

  • The Science Behind Formamidinium Iodide: Enhancing Perovskite Solar Cell Durability. [Link]

  • Role of organic cation orientation in formamidine based perovskite materials. (2021-10-14). PMC - NIH. [Link]

  • Perovskite seeding growth of formamidinium-lead-iodide-based perovskites for efficient and stable solar cells. (2018-04-23). PMC - NIH. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • Does anyone have a clearly defined synthesis route for Formamidinium Iodide?. (2019-07-03). [Link]

  • Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. (2021-12-28). Chemical Science (RSC Publishing). [Link]

  • Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. (2025-05-12). ResearchGate. [Link]

  • Formamidinium Iodide Perovskite: A Revolutionary Material in the Solar Industry. (2024-05-17). [Link]

  • Formamidinium iodide, precursor for optimum solar conversion efficiencies. chemborun.com. [Link]

  • Formamidinium Iodide: Unlocking the Potential of High-Performance Perovskite Solar Cells. (2025-10-13). [Link]

  • The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. Chemical Science (RSC Publishing). [Link]

  • Investigation of formamidinium and guanidinium lead tri-iodide powders as precursors for solar cells. ResearchGate. [Link]

Sources

Formamidine Hydroiodide: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of the Core Chemical Properties and Applications of a Key Perovskite Precursor

Abstract

Formamidine Hydroiodide (FAI), also known as formamidinium iodide, has emerged as a cornerstone in the field of materials science, particularly in the development of high-efficiency perovskite solar cells and optoelectronic devices. Its unique chemical and physical properties allow for the tuning of perovskite bandgaps to near-optimal values for solar energy conversion and contribute to enhanced thermal stability compared to earlier generation organic cations. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis and purification, detailed characterization methodologies, and its pivotal role in the fabrication of perovskite materials. Furthermore, this guide will address the critical aspects of FAI's stability and handling, offering insights into its degradation pathways and providing best practices for its use in a research environment.

Introduction: The Rise of Formamidinium in Perovskite Technology

The advent of organic-inorganic lead halide perovskites has marked a revolution in the field of photovoltaics and optoelectronics. Among the various organic cations explored, the formamidinium cation ([CH(NH₂)₂]⁺) has garnered significant attention. This compound (CH₅IN₂) serves as the primary precursor for introducing this cation into the perovskite crystal lattice.[1]

The significance of FAI lies in its ability to form formamidinium lead iodide (FAPbI₃) perovskites, which exhibit a more ideal bandgap (around 1.48 eV) for single-junction solar cells compared to their methylammonium counterparts.[1] This narrower bandgap allows for the absorption of a broader range of the solar spectrum, leading to higher potential power conversion efficiencies. Moreover, FAPbI₃ perovskites demonstrate superior thermal stability, a critical factor for the long-term operational viability of perovskite-based devices.[1]

This guide will provide a detailed exploration of the fundamental chemical properties of FAI, from its molecular structure to its behavior in solution and the solid state. We will also present established protocols for its synthesis, purification, and characterization, equipping researchers with the necessary knowledge to effectively utilize this pivotal compound in their work.

Fundamental Chemical and Physical Properties

A thorough understanding of the intrinsic properties of this compound is paramount for its successful application in materials synthesis.

Core Properties

The fundamental properties of FAI are summarized in the table below:

PropertyValue
Chemical Formula CH₅IN₂
Molecular Weight 171.97 g/mol
CAS Number 879643-71-7
Appearance White to off-white crystalline solid/powder
Melting Point Approximately 242 °C (with decomposition)[2][3]
Solubility
SolventQualitative Solubility
Water Soluble
N,N-Dimethylformamide (DMF) Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Isopropanol Soluble

The solubility in these solvents is a critical factor in the solution-based processing of perovskite thin films.

Crystal Structure and Phase Transitions

This compound is a crystalline solid that undergoes solid-solid phase transitions at specific temperatures. X-ray diffraction (XRD) studies have revealed that FAI can exist in different polymorphs, with the crystal structure changing with temperature. Understanding these phase transitions is crucial as the crystalline phase of the precursor can influence the subsequent formation of the perovskite film.

Synthesis and Purification

The purity of this compound is of utmost importance for the fabrication of high-performance perovskite devices, as impurities can act as charge recombination centers and hinder device efficiency and stability.

Synthetic Pathway

A widely adopted method for the synthesis of FAI involves the reaction of formamidinium acetate with hydroiodic acid. This acid-base reaction results in the formation of formamidinium iodide and acetic acid as a byproduct.

Synthesis_Pathway Formamidinium Acetate Formamidinium Acetate Reaction Reaction Formamidinium Acetate->Reaction Hydroiodic Acid Hydroiodic Acid Hydroiodic Acid->Reaction This compound This compound Reaction->this compound Acetic Acid (byproduct) Acetic Acid (byproduct) Reaction->Acetic Acid (byproduct)

Caption: Synthetic route for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

  • Formamidinium acetate

  • Hydroiodic acid (57 wt% in water)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve formamidinium acetate in ethanol.

  • Cool the flask in an ice bath while stirring.

  • Slowly add a molar excess of hydroiodic acid to the solution.

  • Continue stirring the reaction mixture in the ice bath for approximately 2 hours.

  • Remove the solvent using a rotary evaporator.

  • The resulting crude product can be washed with diethyl ether to remove impurities.

Purification by Recrystallization

To achieve the high purity required for perovskite applications, the synthesized FAI should be purified by recrystallization.

Procedure:

  • Dissolve the crude FAI powder in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add diethyl ether until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to cool down slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.

  • Collect the white, needle-like crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified this compound under vacuum. This process can be repeated multiple times to achieve higher purity.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of FAI. The spectrum is expected to show a characteristic singlet for the C-H proton of the formamidinium cation and broad signals for the N-H protons. The absence of a peak around 1.9 ppm confirms the removal of the acetate group from the starting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in FAI. The spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations and the N=C=N stretching mode of the formamidinium cation.

X-ray Diffraction (XRD)

Powder XRD is essential for confirming the crystalline nature and phase purity of the synthesized FAI. The diffraction pattern will exhibit sharp peaks at specific 2θ angles, which are characteristic of the crystalline structure of FAI. Broadening of the peaks may indicate the presence of amorphous content or small crystallite sizes.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of FAI. TGA measures the change in mass as a function of temperature, revealing the decomposition temperature of the compound. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesized FAI Synthesized FAI NMR NMR Spectroscopy (Structure Confirmation) Synthesized FAI->NMR FTIR FTIR Spectroscopy (Functional Groups) Synthesized FAI->FTIR XRD X-ray Diffraction (Crystallinity & Phase) Synthesized FAI->XRD TGA_DSC Thermal Analysis (Stability & Phase Transitions) Synthesized FAI->TGA_DSC

Caption: Workflow for FAI characterization.

Role in Perovskite Science: Mechanism of Bandgap Tuning

The incorporation of the formamidinium cation into the perovskite lattice has a profound effect on its optoelectronic properties, most notably the bandgap. This tuning is primarily governed by two competing mechanisms:

  • Lattice Contraction: The size of the A-site cation influences the overall dimensions of the perovskite crystal lattice. A smaller cation can lead to a contraction of the lattice, which can, in some cases, decrease the bandgap.

  • Octahedral Tilting: The A-site cation also affects the tilting of the corner-sharing PbI₆ octahedra. Increased tilting generally leads to a wider bandgap.

In lead-iodide perovskites, the substitution of a larger cation like formamidinium can lead to a reduction in octahedral tilting compared to smaller cations, which is a contributing factor to the observed decrease in the bandgap.[4][5][6] This ability to precisely tune the bandgap is a key reason for the intense research interest in formamidinium-based perovskites.

Stability and Degradation

Despite the improved thermal stability of formamidinium-based perovskites, this compound itself is susceptible to degradation, particularly in the presence of moisture and oxygen.

Hygroscopicity

FAI is hygroscopic and will readily absorb moisture from the atmosphere. This can lead to the degradation of the compound and adversely affect the quality of the perovskite films fabricated from it. Therefore, it is crucial to store and handle FAI in a dry, inert atmosphere, such as in a glovebox.

Degradation Pathways

Exposure to humidity and light can trigger the degradation of formamidinium-based perovskites. The degradation process can be complex and may involve the dissolution of FAI by water, followed by the oxidation of iodide ions in the presence of oxygen.[2] This can lead to the formation of undesirable non-perovskite phases and ultimately, a decrease in device performance and stability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle FAI in a well-ventilated area or in a fume hood to avoid inhalation of the powder. Given its hygroscopic nature, handling in an inert atmosphere (glovebox) is highly recommended to maintain its purity and integrity.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

Conclusion

This compound is a fundamentally important precursor material that has been instrumental in advancing the field of perovskite solar cells and optoelectronics. Its ability to tune the perovskite bandgap to more optimal wavelengths and enhance thermal stability has led to significant improvements in device performance. A thorough understanding of its chemical properties, synthesis, purification, and handling is essential for researchers aiming to fabricate high-quality perovskite materials and devices. As the field continues to evolve, further research into stabilizing formamidinium-based perovskites and mitigating the degradation of FAI will be crucial for the commercialization of this promising technology.

References

  • Chen, Q., et al. (2015). Under pressure: Engineering the band gap of formamidinium lead iodide perovskite nanocrystals. Journal of the American Chemical Society, 137(26), 8380-8383.
  • Slotcavage, D. J., Karunadasa, H. I., & McGehee, M. D. (2017). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics. ACS Energy Letters, 2(7), 1545-1552.
  • OSTI.GOV. (2017). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics (Journal Article). Retrieved from [Link]

  • SciSpace. (n.d.). Band Gap Tuning via Lattice Contraction and Octahedral Tilting in Perovskite Materials for Photovoltaics. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of High-Purity Formamidinium Iodide for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Formamidinium-Based Perovskites

Formamidinium lead iodide (FAPbI₃) has emerged as a frontrunner in the field of perovskite photovoltaics, primarily due to its optimal bandgap of approximately 1.48 eV and superior thermal stability compared to its methylammonium counterpart.[1][2] These characteristics position FAPbI₃-based perovskite solar cells (PSCs) for higher theoretical power conversion efficiencies (PCEs).[3] However, the intrinsic instability of the photoactive black α-phase of FAPbI₃ at ambient temperatures, which tends to convert to a non-photoactive yellow δ-phase, remains a significant challenge.[1][4]

Field evidence and extensive research have demonstrated that the purity of the precursor materials, particularly formamidinium iodide (FAI), is a critical determinant in stabilizing the desirable α-phase and mitigating defect formation within the perovskite crystal lattice.[5] Trace impurities can act as nucleation sites for degradation pathways, leading to rapid device failure and diminished performance.[5] Therefore, a robust and reproducible synthesis protocol for high-purity FAI is not merely a procedural necessity but a foundational requirement for fabricating high-efficiency, stable perovskite solar cells.

This application note provides a detailed, field-proven protocol for the synthesis and purification of high-purity FAI. It is designed for researchers and scientists in the field of photovoltaics, offering not just a step-by-step guide but also the scientific rationale behind each critical step, ensuring a self-validating and reliable experimental outcome.

Part 1: Synthesis of Formamidinium Iodide (FAI)

The synthesis of FAI is typically achieved through an acid-base reaction between a formamidinium salt, such as formamidine acetate, and hydroiodic acid. This method is favored for its straightforwardness and relatively high yield.

Reaction Mechanism & Stoichiometry

The core reaction involves the protonation of the formamidine base by the strong hydroiodic acid, leading to the formation of the formamidinium cation and the iodide anion, which then crystallize as FAI salt. The use of a molar excess of hydroiodic acid helps to ensure the complete conversion of the formamidine acetate.[6][7]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Formamidine Acetate (CH₅N₂·CH₃COOH)≥99%Sigma-AldrichStore in a desiccator.
Hydroiodic Acid (HI)57 wt. % in H₂O, stabilizedSigma-AldrichCorrosive. Handle in a fume hood.
Ethanol (EtOH)Anhydrous, ≥99.5%VariousUsed for recrystallization.
Diethyl Ether (Et₂O)Anhydrous, ≥99%VariousUsed for washing. Highly flammable.
Deionized (DI) Water18.2 MΩ·cm-
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Heating mantle or oil bath--
Rotary evaporator--
Buchner funnel and filter paper--
Vacuum oven--
Experimental Protocol: Synthesis
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve formamidine acetate powder. A typical reaction may use 11.5 g (0.11 mol) of formamidine acetate dissolved in 80 mL of ethanol.[8]

  • Acid Addition : While stirring, slowly add a 1.5 to 2x molar excess of 57% hydroiodic acid to the flask.[6][7] For 0.11 mol of formamidine acetate, this corresponds to approximately 30 mL of 57% HI.[8] Causality : The slow addition is crucial to control the exothermic reaction. The excess acid ensures the complete protonation of the formamidine acetate.

  • Reaction : Heat the stirring solution to 50 °C and maintain this temperature for 10-120 minutes.[6][8] A color change to a yellowish solution is typically observed.

  • Solvent Removal : After the reaction is complete, remove the solvent (water and any excess acid) using a rotary evaporator at a bath temperature of 60-70 °C until a yellowish-white powder is formed.[6]

  • Initial Washing : Wash the resulting crude powder multiple times with anhydrous diethyl ether.[6] This step removes residual iodine (I₂), which can be a detrimental impurity. The powder is then filtered.

Part 2: Purification via Recrystallization

Recrystallization is a critical step to achieve the high purity (>99.99%) required for perovskite applications.[9] This process separates the FAI from remaining impurities based on differences in solubility. Ethanol is a commonly used solvent for this purpose.[10][11]

Experimental Protocol: Purification
  • Dissolution : Dissolve the crude FAI powder in a minimum amount of hot anhydrous ethanol (e.g., at 80 °C) to create a supersaturated solution.[6] Causality : Using a minimal amount of hot solvent ensures that a high yield of crystals will be recovered upon cooling, as FAI is less soluble in cold ethanol.

  • Crystallization : Once fully dissolved, allow the solution to cool down slowly to room temperature, and then place it in a refrigerator (approx. 4 °C) or freezer overnight to facilitate the growth of large, white, flake-like crystals.[6] Causality : Slow cooling promotes the formation of a more ordered crystal lattice, which inherently excludes impurities more effectively than rapid precipitation.

  • Crystal Collection : Collect the white FAI crystals by vacuum filtration using a Buchner funnel.

  • Final Washing : Wash the collected crystals several times with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities on the crystal surface.[6]

  • Drying : Dry the purified FAI crystals overnight in a vacuum oven at 50-60 °C to remove any residual solvent.[6] The final product should be a pure white crystalline powder.

  • Storage : Store the high-purity FAI in a nitrogen-filled glovebox or a desiccator to prevent moisture absorption, as it is hygroscopic.

Synthesis & Purification Workflow Diagram

FAI_Synthesis_Workflow Reactants Reactants: - Formamidine Acetate - Hydroiodic Acid - Ethanol Reaction Acid-Base Reaction (50°C, 10-120 min) Reactants->Reaction Evaporation Rotary Evaporation (60-70°C) Reaction->Evaporation Reaction Mixture CrudeFAI Crude FAI Powder (Yellowish-white) Evaporation->CrudeFAI Solid Product Washing1 Washing with Diethyl Ether CrudeFAI->Washing1 Recrystallization Recrystallization (Hot Ethanol) Washing1->Recrystallization Washed Crude FAI Crystallization Cooling & Crystallization (Overnight at 4°C) Recrystallization->Crystallization Saturated Solution Filtration Vacuum Filtration Crystallization->Filtration Crystal Slurry Washing2 Final Washing with Cold Diethyl Ether Filtration->Washing2 White Crystals Drying Vacuum Drying (50-60°C) Washing2->Drying PureFAI High-Purity FAI (White Crystals, >99.99%) Drying->PureFAI

Caption: Workflow diagram for the synthesis and purification of high-purity FAI.

Part 3: Characterization and Quality Control

Verifying the purity and structural integrity of the synthesized FAI is a non-negotiable step. The following characterization techniques are standard for ensuring the quality of the precursor material.

Recommended Analytical Techniques
TechniquePurposeExpected Result for High-Purity FAI
¹H NMR Spectroscopy To confirm chemical identity and detect organic impurities.Peaks corresponding to the formamidinium protons. Absence of peaks from solvents or starting materials.
FTIR Spectroscopy To identify characteristic functional groups.Prominent bands corresponding to the symmetric stretching of the C=N bond (around 1712 cm⁻¹).[4]
X-Ray Diffraction (XRD) To confirm the crystalline phase and structure.Diffraction pattern matching the known crystal structure of FAI.[11]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Sharp decomposition onset. Minimal weight loss before the decomposition temperature.
Characterization Workflow Diagram

FAI_Characterization_Workflow Start Synthesized High-Purity FAI NMR ¹H NMR Spectroscopy Start->NMR FTIR FTIR Spectroscopy Start->FTIR XRD X-Ray Diffraction (XRD) Start->XRD TGA Thermogravimetric Analysis (TGA) Start->TGA Result_NMR Confirm Chemical Identity & Organic Purity NMR->Result_NMR Result_FTIR Verify Functional Groups (C=N stretch) FTIR->Result_FTIR Result_XRD Confirm Crystalline Phase & Structure XRD->Result_XRD Result_TGA Assess Thermal Stability & Solvent Content TGA->Result_TGA Final Qualified for Perovskite Precursor Solution Result_NMR->Final Result_FTIR->Final Result_XRD->Final Result_TGA->Final

Caption: Standard characterization workflow for verifying FAI purity and structure.

Conclusion

The performance and stability of formamidinium-based perovskite solar cells are intrinsically linked to the quality of the precursor materials. Impurities in FAI can compromise the crystalline quality of the perovskite film, leading to performance losses and accelerated degradation.[5] The detailed synthesis and purification protocol provided in this application note offers a reliable and reproducible pathway to obtaining high-purity FAI. By adhering to this self-validating methodology and implementing rigorous characterization, researchers can establish a high-quality material baseline, which is essential for advancing the efficiency and commercial viability of perovskite solar cell technology.

References

  • Vertex AI Search. (n.d.). The Crucial Role of Formamidinium Iodide in Advancing Perovskite Solar Cell Efficiency.
  • IEEE Xplore. (2024).
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  • RSC Publishing. (2021). a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2024). Formamidinium Iodide Perovskite: A Revolutionary Material in the Solar Industry.
  • Ossila. (n.d.). Formamidinium Iodide, FAI | CAS Number 879643-71-7.
  • ACS Publications. (2023). Intrinsic Formamidinium Tin Iodide Nanocrystals by Suppressing the Sn(IV) Impurities. Nano Letters.
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  • RSC Publishing. (2021). Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Chemical Science.
  • European Patent Office. (2023). A METHOD FOR SYNTHESIS OF ORGANIC IODIDES - EP 3719001 B1.
  • NIH. (n.d.). Formamidinium iodide: crystal structure and phase transitions. PMC.
  • Engineered Science Publisher. (2021). Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells.
  • Wiley-VCH. (2016). Supporting Information: Near-Infrared and Short-Wavelength Infrared Photodiodes Based on Dye–Perovskite Composites.
  • ResearchGate. (n.d.). Vertical Recrystallization for Highly Efficient and Stable Formamidinium based Inverted Structure Perovskite Solar Cells.
  • MDPI. (n.d.).
  • Greatcell Solar Materials. (n.d.). Formamidinium iodide >99.99% | CAS 879643-71-7.
  • Spiral. (2015). Cubic Perovskite Structure of Black Formamidinium Lead Iodide, α‑[HC(NH2)
  • ACS Publications. (2018). Investigating the Role of the Organic Cation in Formamidinium Lead Iodide Perovskite Using Ultrafast Spectroscopy. The Journal of Physical Chemistry Letters.
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  • The Royal Society of Chemistry. (2014). Supplementary information: Formamidinium lead trihalide: a broadly tunable perovskite for efficient planar heterojunction solar cells.
  • PubMed Central. (n.d.). Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability.
  • ACS Publications. (2016). Fabrication of Efficient Low-Bandgap Perovskite Solar Cells by Combining Formamidinium Tin Iodide with Methylammonium Lead Iodide. Journal of the American Chemical Society.
  • RSC Publishing. (2025). Polytype selection in the antisolvent-free crystallization of formamidinium lead iodide using alkylammonium chlorides.
  • IEEE Xplore. (2023). Bulk Recrystallization for High-Responsivity and Stable Formamidinium-Based Quasi-2D Perovskite Photodetector.
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Application Note & Protocol: High-Purity Formamidinium Iodide via Recrystallization for High-Performance Perovskite Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Formamidinium iodide (FAI) is a critical precursor in the fabrication of high-efficiency and stable formamidinium-based perovskite solar cells and other optoelectronic devices. The purity of FAI directly impacts the crystallographic quality, defect density, and overall performance of the resulting perovskite films. This application note provides a detailed, field-proven protocol for the purification of crude formamidinium iodide via recrystallization. We delve into the scientific principles underpinning the solvent selection and procedural steps, offering a robust methodology for researchers, scientists, and drug development professionals to obtain high-purity, crystalline FAI suitable for demanding applications.

Introduction: The Critical Role of Precursor Purity

Formamidinium-based perovskites, particularly formamidinium lead iodide (FAPbI₃), are at the forefront of next-generation photovoltaic research due to their optimal bandgap and superior thermal stability compared to their methylammonium counterparts.[1] However, the promise of high performance is intrinsically linked to the quality of the precursor materials. Impurities present in commercially available or synthesized FAI can act as nucleation inhibitors, introduce defects into the perovskite crystal lattice, and accelerate degradation pathways, ultimately compromising device efficiency and stability.[2][3]

Recrystallization is a powerful and accessible purification technique that leverages differences in solubility to separate a compound from its impurities. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the solvent. This guide provides a comprehensive protocol for the recrystallization of FAI, ensuring a high-purity final product.

Health & Safety Precautions

Formamidinium iodide is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.

  • Handling: Avoid inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a glovebox or desiccator with desiccant). FAI is sensitive to moisture and light.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.

Materials & Reagents

Material/ReagentGradeSupplier ExampleNotes
Crude Formamidinium Iodide (FAI)Synthesis GradeN/ACan be commercially sourced or synthesized in-house.
Anhydrous Ethanol (EtOH)≥99.5%Sigma-AldrichMust be anhydrous to prevent hydrolysis of FAI.
Anhydrous Diethyl Ether (Et₂O)≥99.0%Sigma-AldrichMust be anhydrous.
Round-bottom flask(s)Borosilicate glassN/AAppropriate size for the amount of FAI to be purified.
CondenserBorosilicate glassN/AFor refluxing.
Heating mantle with magnetic stirrerN/AN/A
Buchner funnel and filter flaskN/AN/AFor vacuum filtration.
Filter paper (e.g., Whatman No. 1)N/AN/A
Schlenk line or vacuum ovenN/AN/AFor drying the purified product.

Recrystallization Protocol: A Step-by-Step Guide

This protocol is designed for the purification of approximately 10 g of crude FAI. Adjust solvent volumes accordingly for different starting amounts.

The "Why": Solvent Selection Rationale

The choice of solvents is paramount for a successful recrystallization. An ideal solvent system exhibits the following characteristics:

  • High Solubility at Elevated Temperatures: The compound of interest should be highly soluble in the chosen solvent at or near its boiling point. This allows for the complete dissolution of the crude material. Ethanol is an excellent choice for FAI as its polarity and ability to form hydrogen bonds facilitate the dissolution of the ionic FAI, especially upon heating.[4][5][6]

  • Low Solubility at Reduced Temperatures: As the solution cools, the solubility of the desired compound should decrease significantly, promoting crystallization. FAI exhibits a steep solubility curve in ethanol, meaning it is much less soluble at lower temperatures.

  • Impurities Remain Soluble: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent after the desired compound has crystallized.

  • Anti-Solvent/Washing Solvent: An "anti-solvent" or washing solvent is a liquid in which the desired compound is poorly soluble, while the impurities are soluble. Diethyl ether is an effective anti-solvent for FAI; it is used to wash the purified crystals, removing any residual soluble impurities from their surface.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation Step 3: Isolation & Washing cluster_drying Step 4: Drying A Crude FAI in Round-Bottom Flask B Add Anhydrous Ethanol A->B C Heat to Reflux with Stirring B->C D Obtain Clear, Saturated Solution C->D E Remove from Heat D->E F Slow Cooling to Room Temperature E->F G Optional: Further Cooling in Ice Bath F->G H Formation of White Crystalline Precipitate G->H I Vacuum Filtration (Buchner Funnel) H->I J Wash Crystals with Cold Anhydrous Diethyl Ether I->J K Repeat Wash J->K L Collect Purified FAI Crystals K->L M Transfer Crystals to a Pre-weighed Vial L->M N Dry Under High Vacuum (e.g., in a vacuum oven) M->N O Ensure Complete Solvent Removal N->O P Store in an Inert Atmosphere O->P

Caption: Workflow for the recrystallization of Formamidinium Iodide.

Detailed Protocol
  • Dissolution:

    • Place 10 g of crude FAI into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add approximately 80-100 mL of anhydrous ethanol to the flask.[6][7]

    • Attach a condenser to the flask and begin heating the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Continue heating until all the FAI has dissolved, resulting in a clear, possibly slightly yellow, solution. If some solid remains, add small additional portions of anhydrous ethanol until complete dissolution is achieved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Crystallization:

    • Once the FAI is fully dissolved, turn off the heat and allow the flask to cool slowly to room temperature. This is a critical step. Slow cooling promotes the formation of large, well-defined crystals and enhances purity by allowing the crystal lattice to form in an ordered manner, excluding impurities.[8][9] Rapid cooling can trap impurities within the crystal structure.

    • To further increase the yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a clean filter flask and connect it to a vacuum source.

    • Wet the filter paper with a small amount of cold, anhydrous diethyl ether.

    • Carefully pour the crystalline slurry into the Buchner funnel under vacuum to collect the crystals.

    • Wash the collected crystals 2-3 times with small portions (10-15 mL each) of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter for a few minutes by pulling air through the funnel.

  • Drying:

    • Transfer the purified FAI crystals to a pre-weighed, clean, and dry vial.

    • Place the vial in a vacuum oven or attach it to a Schlenk line and dry under high vacuum for at least 12 hours at a slightly elevated temperature (e.g., 40-50 °C) to ensure the complete removal of residual solvents.[1][10]

    • Once fully dried, weigh the vial to determine the yield of the purified FAI.

Troubleshooting

ProblemPossible CauseSolution
FAI does not fully dissolve Insufficient solvent.Add more hot ethanol in small increments until a clear solution is obtained.
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then attempt to cool again.
"Oiling out" instead of crystallization The solution is too concentrated, or cooling is too rapid. The melting point of the impure compound is below the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]
Low yield of purified crystals Too much solvent was used; some product remains in the filtrate. The crude material had a low initial purity.Try to recover more product from the filtrate by evaporating some of the solvent and re-cooling.

Characterization of Purified FAI

The purity of the recrystallized FAI should be confirmed before use in device fabrication.

  • Appearance: High-purity FAI should be a white to off-white crystalline solid. A significant yellow or brown coloration may indicate the presence of iodine or other impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of FAI. The spectrum should show a characteristic singlet for the formamidinium proton. The absence of peaks corresponding to solvent residues (e.g., ethanol, diethyl ether) or starting materials confirms the purity.[12][13][14]

  • X-Ray Diffraction (XRD): XRD can be used to confirm the crystalline phase of the purified FAI.[1][10]

Conclusion

The recrystallization protocol detailed in this application note provides a reliable method for obtaining high-purity formamidinium iodide. By carefully controlling the dissolution, cooling, and washing steps, researchers can significantly reduce the level of impurities that are detrimental to the performance of perovskite-based optoelectronic devices. The use of high-purity precursors is a critical step towards achieving highly efficient, stable, and reproducible perovskite solar cells and LEDs.

References

  • IEEE. (2024). Improved Stability in Formamidinium Lead Iodide Perovskite Thin Films via Single Crystal Purification of Precursors. IEEE Xplore. [Link]

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  • ResearchGate. (2025). Polytype selection in the antisolvent-free crystallization of formamidinium lead iodide using alkylammonium chlorides | Request PDF. [Link]

  • Marchezi, P. E., et al. (2025). Polytype selection in the antisolvent-free crystallization of formamidinium lead iodide using alkylammonium chlorides. Journal of Materials Chemistry A. [Link]

  • Marchezi, P. E., et al. (2025). Polytype selection in the antisolvent-free crystallization of formamidinium lead iodide using alkylammonium chlorides. RSC Publishing. [Link]

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  • Study.com. (n.d.). Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. [Link]

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  • IDEAS/RePEc. (n.d.). Ethanol-based green-solution processing of α-formamidinium lead triiodide perovskite layers. [Link]

  • ResearchGate. (n.d.). Crystallization of Perovskite Film for Higher Performance Solar Cells by Controlling Water Concentration in Methyl Ammonium Iodide Precursor Solution. [Link]

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  • SciSpace. (n.d.). Phase behaviour and composition in the formamidinium–methylammonium hybrid lead iodide perovskite solid solution. [Link]

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Application Notes and Protocols for the Scalable Synthesis of Formamidinium Hydroiodide (FAI)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of High-Purity Formamidinium Hydroiodide in Advanced Technologies

Formamidinium hydroiodide (FAI), an organic salt, has emerged as a cornerstone in the development of next-generation perovskite solar cells.[1] Its superior thermal stability and more ideal bandgap compared to its predecessor, methylammonium iodide, have propelled perovskite solar cell efficiencies to new heights.[2] The precise control over the purity and crystalline phase of FAI is paramount, as even trace impurities can significantly impact the performance and long-term stability of these devices.[3] This document provides a comprehensive guide to the scalable synthesis of high-purity FAI, encompassing detailed laboratory protocols, considerations for industrial scale-up, and in-depth characterization and safety procedures.

Section 1: Synthesis of Formamidinium Hydroiodide: From Lab Bench to Scalable Production

The most common and well-established method for synthesizing FAI is the acid-base reaction between formamidinium acetate and hydroiodic acid. This section details a reliable lab-scale protocol and discusses the critical parameters for scaling up this process.

Lab-Scale Synthesis Protocol

This protocol is designed for the synthesis of high-purity FAI suitable for research and development purposes.

Materials and Reagents:

  • Formamidinium acetate (CH₅N₂O₂, ≥99%)

  • Hydroiodic acid (HI, 57 wt. % in H₂O, stabilized with <1.5% H₃PO₂)

  • Ethanol (anhydrous, ≥99.5%)

  • Diethyl ether (anhydrous, ≥99.5%)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Schlenk line or glovebox for inert atmosphere handling

  • Crystallization dish

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formamidinium acetate in a minimal amount of ethanol. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iodide.

  • Addition of Hydroiodic Acid: Slowly add a 1.5 molar excess of hydroiodic acid to the stirred solution at room temperature.[3] The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: Continue stirring the mixture at 50°C for 10 minutes.[4]

  • Solvent Removal: Remove the solvent and excess hydroiodic acid using a rotary evaporator at a bath temperature of 50-60°C until a solid or viscous oil is obtained.

  • Precipitation and Washing: To the resulting solid, add an excess of diethyl ether and stir vigorously to break up any clumps. This will precipitate the FAI as a powder. Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid multiple times with diethyl ether to remove any residual impurities.[4]

  • Recrystallization for High Purity: For applications requiring the highest purity, recrystallization is recommended. Dissolve the crude FAI powder in a minimal amount of hot ethanol (approximately 80°C) to form a supersaturated solution.[4] Allow the solution to cool down slowly to room temperature, and then place it in a refrigerator to facilitate the growth of white, flake-like crystals.

  • Final Collection and Drying: Collect the recrystallized FAI crystals by vacuum filtration and wash them with cold diethyl ether. Dry the purified FAI under high vacuum at 50°C overnight to remove any residual solvent.[3] The final product should be a white crystalline solid.

Considerations for Scalable Synthesis

Transitioning from lab-scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

  • Reactor Design: For larger batches, glass-lined or corrosion-resistant stainless steel reactors are recommended due to the corrosive nature of hydroiodic acid. The reactor should be equipped with a robust agitation system to ensure proper mixing and heat transfer.

  • Heat Management: The exothermic nature of the reaction necessitates a reliable cooling system to maintain the desired reaction temperature. Runaway reactions can lead to side product formation and pose a safety hazard.

  • Reagent Addition: In a large-scale setting, the slow, controlled addition of hydroiodic acid is crucial to manage the exotherm. Automated dosing systems are often employed for this purpose.

  • Downstream Processing: Large-scale purification may involve centrifugation for solid-liquid separation instead of vacuum filtration. Industrial crystallizers with controlled cooling profiles are used to achieve uniform crystal size distribution.

  • Solvent Recovery: To improve the economic viability and environmental footprint of the process, solvent recovery systems for ethanol and diethyl ether should be implemented.

  • Process Safety: A thorough risk assessment is essential before scaling up. This includes evaluating the hazards associated with handling large quantities of corrosive and flammable materials, as well as implementing appropriate engineering controls and personal protective equipment (PPE).[5][6]

Table 1: Comparison of Lab-Scale vs. Scalable Synthesis Parameters

ParameterLab-ScaleScalable Production
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactor
Agitation Magnetic stirrerMechanical overhead stirrer
Heat Control Heating mantle/oil bathJacketed reactor with thermal fluid
Reagent Addition Manual (dropping funnel)Automated dosing pumps
Solid-Liquid Separation Büchner funnelCentrifuge or filter press
Drying Vacuum ovenIndustrial vacuum dryer

Section 2: Purification and Quality Control

The purity of FAI is a critical determinant of its performance in optoelectronic devices. This section outlines the purification strategies and the analytical techniques used for quality control.

Purification Strategies

Recrystallization is the most effective method for obtaining high-purity FAI. The choice of solvent is crucial; ethanol is commonly used due to its good solubility for FAI at elevated temperatures and lower solubility at room temperature. Anti-solvent precipitation with a non-polar solvent like diethyl ether is also an effective purification step.

G Crude_FAI Crude FAI Product Dissolution Dissolve in Hot Ethanol Crude_FAI->Dissolution Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying High_Purity_FAI High-Purity FAI Crystals Drying->High_Purity_FAI

Diagram 1: Workflow for the purification of FAI via recrystallization.
Characterization Techniques for Quality Assurance

A suite of analytical techniques should be employed to confirm the identity, purity, and crystalline phase of the synthesized FAI.

2.2.1. X-ray Diffraction (XRD)

XRD is essential for confirming the crystal structure and phase purity of FAI. At room temperature, FAI typically exists in a monoclinic phase.[7][8] The XRD pattern should be compared to a reference pattern to ensure the correct phase has been synthesized and to check for the presence of crystalline impurities.

Expected XRD Pattern:

The XRD pattern of monoclinic FAI will show characteristic peaks at specific 2θ values. While the exact peak positions can vary slightly depending on the instrument, the relative intensities of the peaks should be consistent with the reference pattern.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of FAI and for detecting organic impurities. The spectra should be clean, with peaks corresponding to the formamidinium cation and no significant signals from residual solvents or starting materials.[9][10]

  • ¹H NMR: The spectrum will show characteristic signals for the C-H and N-H protons of the formamidinium cation.

  • ¹³C NMR: The spectrum will show a single resonance for the carbon atom in the formamidinium cation.

2.2.3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of FAI.

  • DSC: The DSC thermogram of FAI shows endothermic peaks corresponding to solid-solid phase transitions and melting.[7][11] The temperatures and enthalpies of these transitions are characteristic of the material's purity and polymorphic form.

  • TGA: The TGA curve shows the decomposition of FAI at elevated temperatures. The onset of decomposition is an indicator of the material's thermal stability. The decomposition of FAI can proceed through the formation of sym-triazine and hydrogen cyanide.[12][13][14]

Table 2: Key Characterization Data for High-Purity FAI

TechniqueParameterExpected Result
XRD Crystal PhaseMonoclinic at room temperature[7][8]
¹H NMR Chemical ShiftsCharacteristic peaks for formamidinium protons
¹³C NMR Chemical ShiftSingle peak for the formamidinium carbon
DSC Phase TransitionsEndothermic peaks at approx. 346 K and 387 K[7][11]
TGA DecompositionOnset of decomposition above 250°C[12]

Section 3: Stability, Degradation, and Handling

FAI is sensitive to moisture, light, and elevated temperatures. Understanding its degradation pathways and implementing proper handling and storage procedures are crucial for maintaining its quality.

Degradation Mechanisms

The primary degradation pathways for FAI involve:

  • Hydrolysis: In the presence of moisture, FAI can hydrolyze, leading to the formation of formamidine and hydriodic acid.

  • Oxidation: The iodide anion is susceptible to oxidation, especially when exposed to light and air, which can lead to the formation of iodine (I₂) and a yellowing of the material.

  • Thermal Decomposition: As discussed in the thermal analysis section, FAI decomposes at elevated temperatures.[12][13][14]

The presence of impurities can catalyze these degradation processes, highlighting the importance of high purity.

G FAI Formamidinium Hydroiodide (FAI) Hydrolysis_Products Formamidine + HI FAI->Hydrolysis_Products Hydrolysis Oxidation_Products Iodine (I₂) FAI->Oxidation_Products Oxidation Thermal_Decomposition_Products Decomposition Products (e.g., sym-triazine, HCN) FAI->Thermal_Decomposition_Products Thermal Decomposition Moisture Moisture Moisture->Hydrolysis_Products Light_Air Light / Air Light_Air->Oxidation_Products Heat Heat Heat->Thermal_Decomposition_Products

Diagram 2: Major degradation pathways for Formamidinium Hydroiodide.
Safe Handling and Storage

To prevent degradation and ensure user safety, the following handling and storage procedures are recommended:

  • Inert Atmosphere: Handle and store FAI under an inert atmosphere (e.g., in a glovebox or under a blanket of nitrogen or argon).

  • Light Protection: Store FAI in an amber or opaque container to protect it from light.

  • Low Temperature and Humidity: Store FAI in a cool, dry place. A desiccator or a controlled environment storage chamber is ideal.

  • Personal Protective Equipment (PPE): When handling FAI, wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, a respirator may be necessary.[5][6]

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  • MDPI. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Available at: [Link]

  • Duddeck, H., et al. (2018). 1H and 13C NMR Assignments for (N-methyl)- (−)-(α) - isosparteinium iodide (4). CORE. Available at: [Link]

Sources

Application Notes and Protocols for High-Quality Formamidinium Lead Iodide Perovskite Films via Two-Step Sequential Deposition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in perovskite photovoltaics and optoelectronics.

Introduction: The Strategic Advantage of Sequential Deposition for Formamidinium-Based Perovskites

Formamidinium lead iodide (FAPbI₃) has emerged as a frontrunner in the field of perovskite photovoltaics due to its near-ideal bandgap of approximately 1.47 eV and superior thermal stability compared to its methylammonium-based counterparts.[1][2] However, the fabrication of high-quality, phase-pure α-FAPbI₃ thin films is notoriously challenging. The primary obstacle is the propensity of FAPbI₃ to crystallize into a photo-inactive, hexagonal "yellow" phase (δ-FAPbI₃) at room temperature.[3][4] The two-step sequential deposition method offers a robust and highly controllable pathway to circumvent this issue, enabling the formation of high-performance α-FAPbI₃ films.[1][5][6]

This application note provides a comprehensive guide to the two-step sequential deposition of FAPbI₃ films. We will delve into the underlying scientific principles, offer a detailed and field-proven protocol, and provide a troubleshooting guide to address common challenges. Our objective is to equip researchers with the knowledge and practical insights necessary to reproducibly fabricate high-quality FAPbI₃ perovskite films for advanced optoelectronic applications.

The core principle of the two-step method is the separate deposition of the inorganic and organic precursors.[5][6] First, a layer of lead iodide (PbI₂) is deposited onto the substrate. Subsequently, this PbI₂ film is exposed to a solution of formamidinium hydroiodide (FAI), initiating an intercalation and conversion reaction to form the desired FAPbI₃ perovskite structure. This decoupled approach allows for greater control over the morphology of the initial PbI₂ framework, which is a critical determinant of the final perovskite film quality.[7]

Mechanism of Perovskite Formation in the Two-Step Sequential Process

The conversion of a solid PbI₂ film into a crystalline FAPbI₃ perovskite is a complex process involving diffusion, intercalation, and crystallization. Understanding this mechanism is key to optimizing the deposition parameters.

G cluster_0 Step 1: PbI₂ Film Deposition cluster_1 Step 2: FAI Treatment & Conversion cluster_2 Final Film Formation PbI2_sol PbI₂ in DMF/DMSO Solution Spin_Coat1 Spin Coating PbI2_sol->Spin_Coat1 PbI2_film Porous PbI₂ Film Spin_Coat1->PbI2_film Anneal1 Low-Temperature Annealing (e.g., 70°C) PbI2_film->Anneal1 FAI_sol FAI in IPA Solution Spin_Coat2 Spin Coating FAI_sol->Spin_Coat2 Intercalation FAI Intercalation into PbI₂ Lattice Spin_Coat2->Intercalation Conversion PbI₂ + FAI → α-FAPbI₃ Intercalation->Conversion Anneal2 High-Temperature Annealing (e.g., 150-170°C) Conversion->Anneal2 Crystallization Grain Growth & Phase Purification Anneal2->Crystallization Final_Film Crystalline α-FAPbI₃ Film Crystallization->Final_Film

Figure 1: Workflow for the two-step sequential deposition of FAPbI₃ perovskite films.

The process can be broken down into the following key stages:

  • PbI₂ Film Formation: A solution of PbI₂ in a solvent like N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO) is spin-coated onto the substrate.[1] A low-temperature annealing step is often employed to remove residual solvent and create a porous PbI₂ film. The porosity of this film is crucial as it facilitates the subsequent infiltration of the FAI solution.[5]

  • FAI Intercalation and Reaction: The PbI₂ film is then exposed to a solution of FAI, typically dissolved in isopropanol (IPA). The FAI molecules diffuse into the porous PbI₂ network and intercalate between the layers of the PbI₂ crystal lattice. This is followed by a chemical reaction where the formamidinium cations and iodide anions react with the lead iodide to form the FAPbI₃ perovskite structure.[6]

  • Crystallization and Phase Stabilization: A final high-temperature annealing step (typically 150-170°C) is essential to promote the crystallization of the perovskite, encourage grain growth, and ensure the complete conversion to the desired black α-phase.[1][5] This thermal treatment provides the necessary energy to overcome the activation barrier for the α-phase formation and remove any remaining solvent or volatile byproducts.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the fabrication of high-quality FAPbI₃ films. Researchers are encouraged to optimize these parameters for their specific experimental setup and desired film characteristics.

Materials and Reagents:

  • Lead (II) iodide (PbI₂, 99.99%)

  • Formamidinium hydroiodide (FAI, >99.5%)

  • N,N-Dimethylformamide (DMF, anhydrous, 99.8%)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • 2-Propanol (IPA, anhydrous, 99.5%)

  • Substrates (e.g., FTO-coated glass, ITO-coated glass)

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

  • Syringe filters (0.22 µm PTFE)

  • Pipettes and glassware

Procedure:

Step 1: PbI₂ Film Deposition

  • Substrate Preparation: Thoroughly clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and IPA, each for 15 minutes. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

  • PbI₂ Precursor Solution Preparation: Prepare a 1.0 M solution of PbI₂ by dissolving 461 mg of PbI₂ in a mixture of 950 µL of DMF and 50 µL of DMSO. Gently heat the solution at 70°C while stirring to facilitate complete dissolution. Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

  • Spin Coating of PbI₂: Transfer the cleaned substrates into a nitrogen-filled glovebox. Dispense an adequate amount of the PbI₂ solution onto the substrate to cover the entire surface. Spin coat the solution using a two-step program:

    • Step 1: 1000 rpm for 10 seconds (for spreading)

    • Step 2: 4000 rpm for 30 seconds (for thinning)

  • Low-Temperature Annealing: Immediately transfer the coated substrates to a preheated hotplate at 70°C and anneal for 10 minutes. This step removes the majority of the solvent and forms a uniform, slightly porous PbI₂ film.

Step 2: FAI Treatment and Conversion

  • FAI Solution Preparation: Prepare a 10 mg/mL solution of FAI in anhydrous IPA. Ensure the FAI is fully dissolved. Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Spin Coating of FAI: Allow the PbI₂-coated substrates to cool to room temperature. Dispense the FAI solution onto the spinning PbI₂ film. A typical spin-coating program is 4000 rpm for 30 seconds. The FAI solution should be applied a few seconds after the start of the spin cycle to ensure even coverage.

  • High-Temperature Annealing: Immediately transfer the substrates to a preheated hotplate at 150-170°C and anneal for 10-15 minutes. This final annealing step is critical for the complete conversion to the α-FAPbI₃ phase and for achieving large, uniform grains. The film should turn from a yellowish-brown to a dark brown or black color, indicating the formation of the α-phase.[8]

Quantitative Data Summary

The following table summarizes typical processing parameters reported in the literature for the two-step sequential deposition of FAPbI₃ films. These values can serve as a guide for process optimization.

ParameterStep 1: PbI₂ DepositionStep 2: FAI DepositionFinal Annealing
Precursor Concentration 0.5 - 1.5 M PbI₂ in DMF:DMSO8 - 15 mg/mL FAI in IPAN/A
Spin Coating Speed 1000 - 5000 rpm2000 - 6000 rpmN/A
Spin Coating Time 20 - 40 seconds20 - 40 secondsN/A
Annealing Temperature 60 - 80 °CN/A150 - 175 °C
Annealing Time 5 - 15 minutesN/A10 - 20 minutes

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete PbI₂ Conversion (Yellowish film with residual PbI₂ peaks in XRD) - Insufficient FAI concentration or volume.- Non-porous or overly thick PbI₂ film, hindering FAI penetration.- Inadequate final annealing temperature or time.- Increase FAI concentration or the volume dispensed during spin coating.- Optimize the PbI₂ spin coating parameters to create a more porous film. Consider adding a small amount of a volatile solvent to the PbI₂ precursor.- Increase the final annealing temperature (e.g., to 170°C) or extend the annealing time.
Formation of the Yellow δ-Phase - Incomplete conversion to the α-phase.- Moisture exposure during or after fabrication.- Insufficient final annealing temperature.- Ensure complete conversion by optimizing the FAI treatment and final annealing steps.- Maintain a dry, inert atmosphere (e.g., nitrogen-filled glovebox) throughout the fabrication and characterization process.- Increase the final annealing temperature to favor the formation of the α-phase.[3]
Pinholes and Poor Film Morphology - Non-uniform PbI₂ film.- Dewetting of the precursor solutions.- Incompatible solvents between the two steps.- Optimize the PbI₂ spin coating process for a uniform and smooth film.- Ensure substrates are properly cleaned and have a hydrophilic surface.- Ensure the solvent for the FAI solution (e.g., IPA) does not dissolve the underlying PbI₂ film.
Small Perovskite Grain Size - Rapid crystallization kinetics.- Insufficient final annealing temperature or time.- Introduce additives (e.g., a small amount of MACl) to the FAI solution to modulate crystallization.- Increase the final annealing temperature and/or time to promote grain growth.

The Role of Additives: A Pathway to Enhanced Performance

The incorporation of small amounts of additives into either the PbI₂ or FAI precursor solutions is a powerful strategy to improve the quality of FAPbI₃ films and the performance of resulting devices.

  • Methylammonium Chloride (MACl): Often added to the FAI solution, MACl can act as a transient stabilizer for the α-FAPbI₃ phase and promote the growth of larger perovskite grains.[9] It is believed to form an intermediate phase that facilitates the conversion to a high-quality α-FAPbI₃ film upon annealing.[3]

  • Cesium Iodide (CsI): Introducing a small percentage of Cs⁺ cations can enhance the phase stability of FAPbI₃ by tuning the Goldschmidt tolerance factor. This can lead to improved device efficiency and long-term stability.

  • Other Organic Molecules: Various organic molecules, such as ionic liquids, have been explored as additives in the PbI₂ solution to create porous nanostructures that facilitate FAI infiltration and promote complete conversion.[3]

Conclusion

The two-step sequential deposition method is a highly effective and reproducible technique for the fabrication of high-quality formamidinium lead iodide perovskite films. By carefully controlling the deposition parameters of both the PbI₂ and FAI layers, and by understanding the underlying mechanisms of conversion and crystallization, researchers can consistently produce α-FAPbI₃ films with large grains, low defect densities, and excellent optoelectronic properties. The strategic use of additives can further enhance film quality and device performance. This guide provides a solid foundation for researchers to master this critical fabrication technique and advance the development of next-generation perovskite technologies.

References

Application Notes and Protocols for Spin Coating High-Quality Formamidinium Iodide Perovskite Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Formamidinium Iodide Perovskites

Formamidinium lead iodide (FAPbI₃) has emerged as a frontrunner in the field of perovskite photovoltaics, primarily due to its narrower bandgap and superior thermal stability compared to its methylammonium (MA⁺) counterpart.[1] These characteristics position FAPbI₃ as an ideal candidate for highly efficient single-junction and tandem solar cells. However, the fabrication of high-quality, stable α-phase FAPbI₃ films is notoriously challenging. The large ionic radius of the formamidinium (FA⁺) cation can lead to the spontaneous formation of a photoinactive, hexagonal δ-phase ("yellow phase") at room temperature.[2]

This guide provides a comprehensive overview and detailed protocols for the deposition of high-quality FAPbI₃ thin films via spin coating. We will delve into the critical parameters that govern film morphology, crystallinity, and phase stability, offering insights into the underlying scientific principles to empower researchers in their pursuit of high-performance perovskite devices.

I. Foundational Principles: Substrate and Precursor Preparation

The quality of the final perovskite film is fundamentally dictated by the cleanliness of the substrate and the purity and composition of the precursor solution.

A. Substrate Cleaning: The First Line of Defense Against Defects

A pristine substrate surface is paramount for achieving uniform film coverage and minimizing charge recombination centers. The following is a robust, multi-step cleaning protocol for transparent conductive oxide (TCO) substrates such as fluorine-doped tin oxide (FTO) or indium tin oxide (ITO).[3][4][5]

Protocol 1: Rigorous Substrate Cleaning

  • Initial Degreasing: Place substrates in a beaker and sonicate sequentially in a 2% Hellmanex solution (or equivalent alkaline detergent), deionized (DI) water, acetone, and isopropanol for 15 minutes each.[3][5]

  • Thorough Rinsing: After each sonication step, thoroughly rinse the substrates with copious amounts of DI water.

  • Drying: Dry the cleaned substrates with a stream of high-purity nitrogen or argon gas.

  • Surface Activation: Immediately prior to use, treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and render the surface more hydrophilic, which aids in the uniform spreading of the precursor solution.[1][3]

B. Precursor Solution Preparation: The Blueprint for the Perovskite Film

The composition and quality of the perovskite precursor solution directly influence the stoichiometry, crystallinity, and morphology of the resulting film.

1. Synthesis of Formamidinium Iodide (FAI): While commercially available, in-house synthesis of FAI can ensure high purity. A common method involves the reaction of formamidinium acetate with hydroiodic acid.[1][6]

2. Precursor Ink Formulation: The choice of solvent and the molar ratios of the precursors are critical. A combination of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is widely used.[7][8] DMSO acts as a Lewis base, forming an intermediate adduct with PbI₂, which helps to retard the rapid crystallization of the perovskite, leading to more uniform films with larger grain sizes.[9]

Protocol 2: One-Step FAPbI₃ Precursor Solution

  • Materials:

    • Formamidinium Iodide (FAI)

    • Lead (II) Iodide (PbI₂)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • Prepare a stock solution with a target molarity, typically between 1.0 M and 1.5 M.[7][8]

    • Dissolve equimolar amounts of FAI and PbI₂ in a mixed solvent of DMF:DMSO. A common volumetric ratio is 4:1 (v/v).[8]

    • For enhanced phase stability, additives such as methylammonium chloride (MACl) can be incorporated. For example, a solution could contain 1 mmol of PbI₂, 1 mmol of FAI, and 0.2 mmol of MACl.[10]

    • Stir the solution on a hotplate at approximately 60-70 °C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the precursors are fully dissolved.[8][11]

    • Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[3][8]

II. Spin Coating and Quenching: Crafting the Perovskite Film

The spin coating process, particularly when coupled with an anti-solvent quenching step, is a critical stage that dictates the nucleation and growth of the perovskite crystals.

A. The Spin Coating Process

The spin coating program is typically a two-step process: a low-speed step for uniform spreading of the precursor solution and a high-speed step to thin the film to the desired thickness.

B. Anti-Solvent Engineering: A Paradigm for Uniformity

The introduction of an anti-solvent during the high-speed spinning step rapidly extracts the host solvent (DMF/DMSO), inducing a supersaturated state that promotes rapid and uniform nucleation of the perovskite phase.[9][12] The choice of anti-solvent is crucial; it must be miscible with the precursor solvent but should not dissolve the perovskite precursors themselves.[13] Common anti-solvents include chlorobenzene, toluene, and ethyl acetate.[7][10][14] The timing and volume of the anti-solvent drop are critical parameters that must be optimized.

Protocol 3: One-Step Spin Coating with Anti-Solvent Quenching

This protocol is performed in an inert atmosphere.

  • Deposition: Dispense a sufficient volume of the filtered precursor solution (e.g., 50-100 µL) onto the cleaned substrate.[3]

  • Spin Program:

    • Step 1: Spin at 1000-2000 rpm for 10 seconds.[3][7]

    • Step 2: Ramp up to a higher speed, typically 4000-6000 rpm, for 20-30 seconds.[3][7][10]

  • Anti-Solvent Quenching: During the second, high-speed step (e.g., with about 10-15 seconds remaining in the program), dispense a stream of anti-solvent (e.g., 100-300 µL of ethyl acetate or chlorobenzene) onto the center of the spinning substrate.[3][7][10] A color change from transparent to a dark, opaque brown/black is indicative of the formation of the perovskite intermediate phase.[3]

  • Immediate Annealing: Promptly transfer the substrate to a pre-heated hotplate for the annealing step.

Alternative Quenching Techniques:

  • Gas Quenching: A stream of inert gas (N₂ or Ar) is directed at the spinning substrate to accelerate solvent removal. This method offers improved reproducibility and is more environmentally friendly.[13][15]

  • Vacuum Quenching: Placing the wet film in a vacuum chamber rapidly evaporates the solvent. This technique is particularly promising for large-area deposition.[16]

III. Post-Deposition Annealing: Solidifying the Crystalline Phase

Thermal annealing provides the necessary energy to drive the crystallization of the perovskite film, remove residual solvents, and promote the formation of the desired α-phase. The annealing temperature and duration are critical; insufficient heat may lead to incomplete conversion, while excessive heat can cause decomposition.

Protocol 4: Thermal Annealing of FAPbI₃ Films

  • Immediately after spin coating, place the substrates on a hotplate pre-heated to the target temperature.

  • For FAPbI₃, a higher annealing temperature compared to MAPbI₃ is generally required. Typical temperatures range from 150 °C to 170 °C.[1][7][10]

  • The annealing time is also a crucial parameter, typically ranging from 10 to 30 minutes.[1][7][10]

  • After annealing, allow the films to cool down to room temperature. The resulting film should have a dark, uniform appearance.

IV. Summary of Key Parameters and Workflow Visualization

The following table summarizes the typical ranges for the critical spin coating parameters discussed. It is important to note that these are starting points, and optimization is often required for specific precursor compositions and environmental conditions.

ParameterTypical RangeRationale and Key Considerations
Precursor Molarity 1.0 - 1.5 MAffects solution viscosity and final film thickness.[7]
Solvent Ratio (DMF:DMSO) 4:1 to 7:3 (v/v)DMSO forms adducts with PbI₂, slowing crystallization for better morphology.[7][8][9]
Spin Speed (Step 1) 1000 - 2000 rpmEnsures uniform spreading of the precursor solution across the substrate.[3][7]
Spin Duration (Step 1) 5 - 10 sLong enough to achieve full coverage without excessive solvent evaporation.[3][7]
Spin Speed (Step 2) 4000 - 6000 rpmControls the final film thickness through centrifugal force.[3][7][10]
Spin Duration (Step 2) 20 - 40 sDetermines the extent of solvent evaporation before and after quenching.[3][7][10]
Anti-Solvent Chlorobenzene, Toluene, Ethyl AcetateMust be miscible with the host solvent but not dissolve the perovskite. Polarity and boiling point are key properties.[7][9][12][14]
Quenching Time 5-15 s into Step 2Critical for inducing rapid, uniform nucleation. Too early or too late can lead to defects.[3][7]
Annealing Temperature 150 - 170 °CProvides energy for crystallization and α-phase formation. FAPbI₃ requires higher temperatures than MAPbI₃.[7][10]
Annealing Time 10 - 30 minEnsures complete solvent removal and crystal growth.[1][7][10]
Workflow Diagram

FAPbI3_Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition & Film Formation cluster_output Output sub_prep Substrate Cleaning (Detergent, DI, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone spin_coating Spin Coating Step 1: Low Speed Step 2: High Speed uv_ozone->spin_coating precursor_prep Precursor Solution (FAI + PbI2 in DMF:DMSO) filtering 0.2 µm Syringe Filter precursor_prep->filtering filtering->spin_coating Inert Atmosphere quenching Anti-Solvent Quenching (e.g., Ethyl Acetate) spin_coating->quenching During Step 2 annealing Thermal Annealing (150-170°C) quenching->annealing Immediate Transfer final_film High-Quality α-FAPbI3 Film annealing->final_film

Caption: Workflow for FAPbI₃ perovskite film fabrication.

V. Conclusion and Best Practices

The successful deposition of high-quality formamidinium iodide perovskite films is a multi-faceted process that demands meticulous attention to detail. From the foundational steps of substrate and precursor preparation to the dynamic processes of spin coating and anti-solvent quenching, each parameter plays a crucial role in determining the final film properties. The protocols and parameter ranges provided in this guide serve as a robust starting point for researchers. However, empirical optimization is key, as the ideal conditions can vary with subtle changes in precursor purity, ambient conditions, and specific equipment. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and refine their processes to achieve highly efficient and stable FAPbI₃ perovskite films.

References

  • Perovskite coating technology: preparation of solar cell film - Lonroy Equipment. (2023, September 8).
  • How to Fabricate Perovskite Solar Cells - Ossila.
  • a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite - ProTrusTech.
  • Supplementary Information Materials and Methods Preparation of perovskite precursor solution - The Royal Society of Chemistry.
  • Supplementary information - The Royal Society of Chemistry.
  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship - MDPI.
  • Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells - Engineered Science Publisher. (2021, May 3).
  • Detailed protocol for fabrication of perovskite solar cells - YouTube. (2021, October 30).
  • Mechanisms of Exceptional Grain Growth and Stability in Formamidinium Lead Triiodide Thin Films for Perovskite Solar Cells.
  • Solvent Engineering for Scalable Fabrication of High‐Quality Formamidinium Cesium‐Based Perovskite Films Toward Highly Efficient and Stable Solar Modules | Request PDF - ResearchGate.
  • Shedding Light on Phase Stability and Surface Engineering of Formamidinium Lead Iodide (FaPbI 3 ) Thin Films for Solar Cells - MDPI. (2021, December 16).
  • Optimization of anti-solvent engineering toward high performance perovskite solar cells | Journal of Materials Research. (2019, April 29).
  • Antisolvent Additive Engineering for Boosting Performance and Stability of Graded Heterojunction Perovskite Solar Cells Using Amide-Functionalized Graphene Quantum Dots | ACS Applied Materials & Interfaces. (2022, November 29).
  • Optimization of anti-solvent engineering toward high performance perovskite solar cells | Request PDF - ResearchGate.
  • Impact of Antisolvent and Gas Quenching on Wrinkling in Cs0.15FA0.85Pb(I0.6Br0.4)3 Perovskite Films - NIH. (2025, October 12).
  • Formamidinium Perovskite Deposition in Ambient Air Environment for Inverted p-i-n Solar Cells - PMC - NIH. (2024, January 2).
  • Perovskite Thin Films Solar Cells: The Gas Quenching Method - KOPS. (2025, February 10).
  • Vacuum Quenching for Large-Area Perovskite Film Deposition | ACS Applied Materials & Interfaces - ACS Publications. (2022, January 5).

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Application Notes and Protocols for the Fabrication of High-Efficiency α-Phase Formamidinium Lead Iodide (FAPbI₃) Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Stable, High-Performance Perovskites with Formamidinium Hydroiodide

Formamidinium lead iodide (FAPbI₃) has emerged as a frontrunner in the field of perovskite photovoltaics, primarily due to its near-ideal bandgap of approximately 1.48 eV and superior thermal stability compared to its methylammonium-based counterparts.[1] These characteristics position FAPbI₃ as a promising candidate for achieving higher theoretical power conversion efficiencies (PCEs) in single-junction solar cells.[2] The foundational precursor for creating this highly sought-after perovskite is Formamidine Hydroiodide (FAI).

However, the fabrication of high-quality, stable FAPbI₃ thin films is notoriously challenging. The primary obstacle lies in the thermodynamic instability of the desired photoactive black cubic α-phase at ambient temperatures, which readily transitions into a photo-inactive yellow hexagonal δ-phase.[3][4] This undesirable phase transition degrades device performance and long-term stability.[4][5] Consequently, a significant body of research has focused on developing robust fabrication protocols and chemical strategies to stabilize the α-phase and passivate defects within the perovskite film.

This comprehensive guide provides detailed application notes and step-by-step protocols for the fabrication of FAPbI₃ perovskite solar cells using this compound. We will delve into the underlying scientific principles behind the experimental choices, offering insights into precursor chemistry, the critical role of additives, and advanced defect passivation techniques. This document is intended for researchers and scientists aiming to develop and optimize high-efficiency and stable FAPbI₃-based perovskite solar cells.

Part 1: Precursor Chemistry and Solution Preparation: The Foundation of a High-Quality Film

The quality of the precursor solution is paramount to achieving uniform, crystalline, and phase-stable FAPbI₃ films. The choice of solvents, precursor concentrations, and the inclusion of additives all play a crucial role in controlling the crystallization kinetics and final film morphology.

Core Components:
  • This compound (FAI): The organic cation source.

  • Lead (II) Iodide (PbI₂): The inorganic framework source.

  • Solvents: Aprotic polar solvents are typically used to dissolve the precursors. A common and effective combination is a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][6] DMF facilitates the dissolution of the precursors, while DMSO, with its stronger coordination with PbI₂, helps to form intermediate complexes that can modulate the crystallization process and improve film quality.

The Critical Role of Additives in Phase Stabilization:

Additives are indispensable in the fabrication of high-performance FAPbI₃ solar cells. They serve multiple functions, including stabilizing the α-phase, passivating defects, enlarging crystal grains, and improving moisture resistance.

Additive TypeExample(s)Molar Ratio (Typical)Primary Function(s)Reported Efficiency (Champion)Reference(s)
Alkylammonium Halides Methylammonium Chloride (MACl)5-30 mol%Phase stabilization, improved crystallinity and grain size.>22%[7]
n-Propylammonium Chloride (PACl)~20 mol%Grain boundary passivation, enhanced carrier lifetime, improved moisture stability.22.2%[7]
Volatile Additives Ammonium Acetate (NH₄Ac)VariesStrain relaxation, formation of vertically oriented perovskites, component-pure α-FAPbI₃.>21%[8][9]
Pseudohalides Formamidinium Methanesulfonate (FAMeSf)~2 mol%Enhanced efficiency and stability.>21%[10]
Formate-based Formamidine Formate (FAHCOO)~5 mol%Passivation of I-vacancies, delayed crystallization for improved film quality.19.04%[2][11][12]

Part 2: Detailed Fabrication Protocol: A Two-Step Sequential Deposition Method

The two-step sequential deposition method is a widely adopted technique that offers better control over the perovskite film's morphology and composition compared to the one-step method.[13][14] This protocol outlines a common and reproducible procedure for fabricating FAPbI₃ films.

Step 1: Substrate Preparation and PbI₂ Deposition
  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates by ultrasonication in a series of solutions: detergent, deionized water, acetone, and isopropanol, for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to ensure a hydrophilic surface.

  • Hole Transport Layer (HTL) Deposition: Deposit a suitable HTL, such as PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), onto the cleaned ITO substrate via spin-coating.

  • PbI₂ Solution Preparation: Prepare a 1.0 to 1.5 M solution of PbI₂ in a DMF:DMSO solvent mixture (e.g., 9:1 v/v). Stir the solution at 70°C for at least 2 hours to ensure complete dissolution.

  • PbI₂ Film Deposition: In a nitrogen-filled glovebox, spin-coat the PbI₂ solution onto the HTL-coated substrate. A typical spin-coating program is 1500 rpm for 30 seconds.

  • Annealing: Anneal the PbI₂-coated substrate on a hotplate at 70°C for 10 minutes to remove residual solvent and form a uniform PbI₂ film.

Step 2: Conversion to FAPbI₃ and Post-Annealing
  • FAI Solution Preparation: Prepare a solution containing FAI and stabilizing additives in isopropanol (IPA). For example, dissolve FAI, MACl, and MABr in IPA.[15]

  • Thermal Annealing: This is a critical step for inducing the δ-to-α phase transition.[5] Anneal the film at a temperature between 150°C and 175°C for 10-30 minutes in a nitrogen atmosphere.[3][16] The optimal temperature and time will depend on the specific additives used and the desired film characteristics.

  • Device Completion: Complete the solar cell fabrication by depositing an electron transport layer (e.g., C60/BCP) and a metal electrode (e.g., silver or gold) via thermal evaporation.

FAPbI3_Fabrication_Workflow cluster_prep Substrate & Precursor Preparation cluster_fab Film Fabrication (in Glovebox) cluster_device Device Completion Substrate_Cleaning 1. Substrate Cleaning (ITO Glass) HTL_Deposition 2. HTL Deposition (e.g., PTAA) Substrate_Cleaning->HTL_Deposition PbI2_SpinCoat 5. PbI₂ Spin-Coating HTL_Deposition->PbI2_SpinCoat PbI2_Solution 3. PbI₂ Solution Prep (DMF:DMSO) PbI2_Solution->PbI2_SpinCoat FAI_Solution 4. FAI Solution Prep (IPA + Additives) Conversion_SpinCoat 7. FAI Solution Spin-Coating (Conversion) FAI_Solution->Conversion_SpinCoat PbI2_Anneal 6. PbI₂ Annealing (70°C) PbI2_SpinCoat->PbI2_Anneal PbI2_Anneal->Conversion_SpinCoat Perovskite_Anneal 8. Post-Annealing (150-175°C for α-phase) Conversion_SpinCoat->Perovskite_Anneal ETL_Deposition 9. ETL Deposition (e.g., C60/BCP) Perovskite_Anneal->ETL_Deposition Electrode_Deposition 10. Metal Electrode Deposition (Ag/Au) ETL_Deposition->Electrode_Deposition Final_Device Completed Solar Cell Electrode_Deposition->Final_Device

FAPbI₃ Fabrication Workflow via Two-Step Sequential Deposition.

Part 3: Defect Passivation: The Key to Unlocking Higher Performance and Stability

Despite careful fabrication, polycrystalline FAPbI₃ films inevitably contain defects, such as halide vacancies (VI⁺), interstitial ions, and anti-site defects, which act as non-radiative recombination centers, limiting the device's open-circuit voltage (Voc) and overall efficiency.[17] Defect passivation is a critical strategy to mitigate these losses.

Mechanisms of Defect Passivation:
  • Lewis Acid-Base Adducts: Passivating agents, often Lewis bases, can donate electrons to under-coordinated Pb²⁺ ions at defect sites, neutralizing them and preventing them from acting as charge traps.

  • Grain Boundary Passivation: Many additives, particularly those with larger organic cations like n-propylammonium, tend to segregate at the grain boundaries.[7] This passivates defects at these interfaces, reducing non-radiative recombination and improving charge transport across grains.

Defect_Passivation_Mechanisms cluster_passivation Passivation Strategies cluster_outcomes Improved Properties FAPbI3_Lattice FAPbI₃ Crystal Lattice Contains Defects: - Halide Vacancies (V_I⁺) - Pb Interstitials (Pb_i) - Under-coordinated Pb²⁺ Lewis_Base Lewis Base Additive (e.g., with -NH₂, -COOH groups) Donates lone pair electrons FAPbI3_Lattice:f1->Lewis_Base Passivates point defects Alkylammonium Large Cation Additive (e.g., Propylammonium) Segregates at grain boundaries FAPbI3_Lattice:f1->Alkylammonium Passivates grain boundaries Surface_Treatment Surface Treatment (e.g., Benzene-based molecules) Forms passivating layer FAPbI3_Lattice:f0->Surface_Treatment Passivates surface defects Reduced_Traps Reduced Trap States Lewis_Base->Reduced_Traps Alkylammonium->Reduced_Traps Surface_Treatment->Reduced_Traps Longer_Lifetime Increased Carrier Lifetime Reduced_Traps->Longer_Lifetime Higher_Voc Higher Open-Circuit Voltage (V_oc) Longer_Lifetime->Higher_Voc Enhanced_Stability Enhanced Device Stability Higher_Voc->Enhanced_Stability

Conceptual Diagram of Defect Passivation in FAPbI₃ Films.

Part 4: Characterization of FAPbI₃ Films

A thorough characterization of the fabricated FAPbI₃ films is essential to correlate the processing parameters with the film's properties and the final device performance.

  • X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the FAPbI₃ film. The presence of the characteristic peak for the α-phase and the absence of peaks corresponding to the δ-phase or PbI₂ are indicative of a successful fabrication process.[3][21]

  • Scanning Electron Microscopy (SEM): Provides information on the film's morphology, including grain size, uniformity, and pinhole density.[3][22] Larger grain sizes with fewer grain boundaries are generally desirable for better charge transport.

  • UV-Visible Spectroscopy: Used to determine the optical absorption properties and estimate the bandgap of the FAPbI₃ film.[23][24]

  • Photoluminescence (PL) Spectroscopy: Provides insights into the electronic quality of the film. A higher PL intensity and longer carrier lifetime often correlate with a lower defect density.[23][24]

Conclusion and Outlook

The use of this compound is central to the development of highly efficient and stable FAPbI₃ perovskite solar cells. The protocols and insights provided in this guide highlight the critical interplay between precursor chemistry, fabrication methodology, and defect passivation. While significant progress has been made in stabilizing the α-phase of FAPbI₃, ongoing research continues to explore novel additives and scalable deposition techniques, such as blade-coating and vapor deposition, to bridge the gap between laboratory-scale achievements and commercial viability.[25][26][27] A deep understanding of the fundamental mechanisms governing crystallization and defect formation will be the key to unlocking the full potential of FAPbI₃-based perovskite solar cells.

References

role of Formamidine Hydroiodide in tandem solar cell applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Formamidine Hydroiodide in Tandem Solar Cell Development

Abstract

This compound (FAI) is a cornerstone precursor for the fabrication of formamidinium lead iodide (FAPbI₃)-based perovskite solar cells, a leading technology for next-generation photovoltaics.[1][2] FAPbI₃ is particularly crucial for high-efficiency tandem solar cells due to its optimal bandgap of approximately 1.48 eV and superior thermal stability compared to its methylammonium (MA)-based counterparts.[3][4][5] However, the intrinsic phase instability of FAPbI₃—the spontaneous transition from the desired photoactive black α-phase to a photo-inactive yellow δ-phase at ambient temperatures—presents a significant barrier to commercialization.[3][6][7] This document provides an in-depth guide on the role of FAI, detailing the mechanisms of phase stabilization and offering comprehensive protocols for the synthesis and deposition of high-quality FAPbI₃ films for tandem solar cell applications.

Part 1: The Foundational Science of FAI in Perovskite Films

The Role of FAI as a Perovskite Precursor

This compound (CH₅IN₂) serves as the organic cation precursor in the synthesis of FAPbI₃ perovskites.[1] In conjunction with lead iodide (PbI₂), it forms the classic ABX₃ perovskite crystal structure, where the formamidinium (FA⁺) cation occupies the 'A' site. The size and shape of the FA⁺ cation are critical in determining the crystal symmetry and, consequently, the electronic bandgap of the material. FAPbI₃ exhibits a bandgap near the theoretical optimum for single-junction solar cells, making it an ideal component for tandem configurations.[1]

The Critical Challenge: α- to δ-Phase Instability

The primary obstacle in utilizing pure FAPbI₃ is its structural polymorphism. At room temperature, the thermodynamically stable phase is the hexagonal, non-perovskite "yellow" δ-phase, which is photo-inactive and detrimental to device performance.[1][8] The desired cubic "black" α-phase, which possesses excellent photovoltaic properties, is only stable at higher temperatures (above 160 °C). Therefore, the core of FAPbI₃ research revolves around strategies to stabilize the α-phase at operational temperatures.

Strategies for α-Phase Stabilization

Stabilizing the α-phase of FAPbI₃ involves manipulating the perovskite's formation energy and crystallization kinetics through precise chemical and process engineering.

A. Compositional Engineering:

This strategy involves intentionally introducing other ions into the FAPbI₃ lattice to improve the Goldschmidt tolerance factor, a key indicator of perovskite structural stability. By creating mixed-cation and mixed-halide perovskites, the lattice strain can be reduced, and the α-phase can be stabilized.

  • A-Site Cation Mixing: Small additions of cations like Methylammonium (MA⁺), Cesium (Cs⁺), or Rubidium (Rb⁺) to the FAI precursor solution can effectively stabilize the α-phase.[8] For example, incorporating Cs⁺ has been shown to lower the δ-to-α phase transition temperature.[8] This leads to compositions like (FA)₁₋ₓCsₓPbI₃ or triple-cation systems like Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃, which exhibit both high efficiency and improved stability.[8]

Caption: Logic of compositional engineering to stabilize the α-phase of FAPbI₃.

B. Additive Engineering:

The introduction of small quantities of specific additives into the perovskite precursor solution is a powerful method to control crystal growth, passivate defects, and suppress phase segregation.[9]

  • Mechanism: Additives can function in several ways: some form intermediate complexes that slow down crystallization, leading to larger, more ordered grains (e.g., N-methyl-2-pyrrolidone (NMP)); others, like phenylethylammonium iodide (PEAI), are bulky cations that form 2D perovskite layers at grain boundaries, passivating defects and preventing moisture ingress.[9][10][11] A synergistic effect has been observed when using complementary additives, such as PEAI and Pb(SCN)₂.[9][12]

Additive ClassExample(s)Primary Function(s)Reference(s)
Bulky Organic Cations Phenethylammonium Iodide (PEAI)Defect passivation at surfaces/grain boundaries; formation of 2D/3D structures to enhance stability.[12],[10]
Pseudo-halides Lead Thiocyanate (Pb(SCN)₂)Enlarges grain size; reduces formation of excess PbI₂; suppresses halide segregation.[12],[9],[13]
Alkylammonium Halides Methylammonium Chloride (MACl)Assists in the crystallization of phase-pure α-FAPbI₃; prohibits δ-phase formation.,
Solvent Additives N-methyl-2-pyrrolidone (NMP)Forms intermediate adducts (FAI·PbI₂·NMP) to modulate crystallization and prevent δ-phase formation.[3],[11]
Lewis Base Additives ThioureaInteracts with PbI₂ to control perovskite reaction kinetics and improve film morphology.[14]

Part 2: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood or a nitrogen-filled glovebox when handling lead-based compounds and organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis and Purification of FAI

High-purity FAI is crucial for reproducible, high-performance devices.[15] While commercially available, this protocol provides a method for in-house synthesis.

Materials:

  • Formamidine Acetate

  • Hydroiodic Acid (HI, 57 wt. % in H₂O)

  • Ethanol (anhydrous)

  • Diethyl Ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction: In a round-bottom flask, dissolve Formamidine Acetate in a minimal amount of deionized water. Place the flask in an ice bath and stir.

  • Slowly add a 1.5 molar excess of hydroiodic acid dropwise to the stirring solution.

  • Continue stirring in the ice bath for 2 hours. The solution will turn into a slurry.[16]

  • Solvent Removal: Remove the water from the mixture using a rotary evaporator until a solid precipitate is formed.

  • Washing: Wash the resulting solid with anhydrous diethyl ether multiple times until the solid becomes a white powder. This removes unreacted starting materials and byproducts.

  • Recrystallization (Crucial for Purity): Dissolve the white powder in a minimum amount of hot anhydrous ethanol. Allow the solution to cool slowly to room temperature, then place it in a freezer to promote crystallization.

  • Filter the white crystals and wash them again with cold diethyl ether.

  • Drying and Storage: Dry the purified FAI crystals under vacuum for at least 24 hours. Store the final product in a desiccator or a nitrogen-filled glovebox away from light and moisture.[16]

Protocol 2: Fabrication of a Wide-Bandgap Perovskite Film (One-Step Method)

This protocol details a common spin-coating method for depositing a mixed-cation, mixed-halide wide-bandgap perovskite film suitable for the top cell in a tandem device.

Caption: Workflow for one-step solution processing of a perovskite film.

Procedure:

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially by sonicating in detergent, DI water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to create a hydrophilic surface.[17]

  • Electron Transport Layer (ETL) Deposition: Deposit an ETL layer (e.g., SnO₂) onto the FTO substrate according to established literature protocols.

  • Perovskite Precursor Preparation (Inside a Glovebox):

    • Prepare a stock solution for a triple-cation perovskite, for example, (FA₀.₈₁MA₀.₁₀Cs₀.₀₉)Pb(I₂.₇₀Br₀.₃₀).[18]

    • Dissolve FAI, MABr, PbI₂, PbBr₂, and CsI in a mixed solvent of anhydrous DMF and DMSO (e.g., 4:1 v/v). The total molarity is typically between 1.2 M and 1.5 M.

    • Stir the solution at ~60°C for at least 1 hour until all precursors are fully dissolved, yielding a clear yellow solution. Filter through a 0.22 µm PTFE filter before use.

  • Spin Coating:

    • Transfer the substrate to a spin coater inside the glovebox.

    • Dispense ~40 µL of the precursor solution onto the substrate.

    • Use a two-step spin program: 1000 rpm for 10 seconds (for spreading), followed by 4000-6000 rpm for 30 seconds.[17]

  • Anti-Solvent Quenching: Approximately 10-15 seconds before the end of the second spin step, dispense ~100 µL of an anti-solvent (e.g., chlorobenzene, ethyl acetate) onto the spinning substrate. This induces rapid supersaturation and promotes the formation of a uniform, pinhole-free film.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The film should turn from a light yellow/orange to a dark brown/black color, indicating the formation of the α-perovskite phase.[18]

  • Completion: After annealing, the film is ready for the deposition of the hole transport layer (HTL) and top electrode.

Protocol 3: Fabrication via a Two-Step Sequential Deposition Method

This method offers better control over film morphology compared to the one-step process.[19]

Procedure:

  • PbI₂ Deposition:

    • Prepare a 1.0 M solution of PbI₂ in a solvent mixture like DMF:DMSO (9:1 v/v). Additives like CsI can be included at this stage.

    • Spin coat the PbI₂ solution onto the prepared substrate (ETL-coated FTO).

    • Anneal the PbI₂ film at ~70°C for 10-20 minutes.

  • Perovskite Conversion:

    • Prepare a solution of the organic components. For example, dissolve FAI (e.g., 60 mg/mL) and MABr in anhydrous isopropanol (IPA).[20]

  • Final Annealing: Anneal the film at a higher temperature (~150-170°C) for 15-30 minutes to drive the intercalation reaction and fully convert the film to the dark perovskite phase.[19][20]

Part 3: Performance Data and Characterization

The successful incorporation of FAI into stable, high-quality perovskite films is a key enabler for high-efficiency tandem solar cells.

Performance Benchmarks in Tandem Solar Cells
Tandem ArchitectureTop Cell Bandgap (eV)Vₒ꜀ (V)Jₛ꜀ (mA/cm²)Fill Factor (%)PCE (%)Reference(s)
Perovskite/CIGS (4-T)1.681.1517.581.3~20 (top cell) / 25.9 (tandem)[12]
Perovskite/Silicon (Monolithic)~1.681.8819.880.530.05[21]
All-Perovskite (Monolithic)~1.781.2219.183.327.0[22]
Perovskite/Silicon (Co-evaporated)~1.651.8319.678.524.6,[23]

PCE = Power Conversion Efficiency; Vₒ꜀ = Open-circuit Voltage; Jₛ꜀ = Short-circuit Current Density; 4-T = 4-Terminal.

Essential Characterization
  • X-Ray Diffraction (XRD): Used to confirm the crystal structure. A successful α-FAPbI₃ film will show characteristic peaks around 14° and 28° (for the (111) and (222) planes), with the absence of peaks corresponding to the δ-phase (~11.6°) or PbI₂ (~12.6°).[19][24]

  • Scanning Electron Microscopy (SEM): Provides top-down images to assess film morphology, including grain size, uniformity, and pinhole density. Large, compact grains are desirable for minimizing charge recombination.[19][20]

  • UV-Visible Spectroscopy: Measures the absorbance of the film to determine the optical bandgap (Eg) from a Tauc plot.[25]

  • Photoluminescence (PL) Spectroscopy: Steady-state and time-resolved PL (TRPL) measurements provide insights into defect density and charge carrier lifetime. A high PL quantum yield and long carrier lifetime are indicative of a high-quality film with low non-radiative recombination.[25]

References

  • Wiley Online Library. (n.d.). Phase‐Pure α‐FAPbI3 Perovskite Solar Cells via Activating Lead–Iodine Frameworks. Retrieved from [Link]

  • MDPI. (n.d.). Crystal stabilization of α-FAPbI3 perovskite by rapid annealing method in Industrial scale. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. Retrieved from [Link]

  • NREL. (2019). Bimolecular Additives Improve Wide-Band-Gap Perovskites for Efficient Tandem Solar Cells with CIGS. Retrieved from [Link]

  • ProTrusTech. (n.d.). a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. Retrieved from [Link]

  • AIP Publishing. (2022). Stable α‐FAPbI 3 via porous PbI 2 for efficient perovskite solar cells. Retrieved from [Link]

  • ResearchGate. (2019). Does anyone have a clearly defined synthesis route for Formamidinium Iodide? Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilizing α-phase FAPbI3 solar cells | Request PDF. Retrieved from [Link]

  • Chemborun. (n.d.). Formamidinium iodide, precursor for optimum solar conversion efficiencies. Retrieved from [Link]

  • Engineered Science Publisher. (2021). Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. Retrieved from [Link]

  • MDPI. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Retrieved from [Link]

  • PubMed Central. (n.d.). Textured Perovskite/Silicon Tandem Solar Cells Achieving Over 30% Efficiency Promoted by 4-Fluorobenzylamine Hydroiodide. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). Scalable fabrication of formamidinium lead triiodide perovskite solar cells in ambient air. Retrieved from [Link]

  • RSC Publishing. (n.d.). First-principles study of intrinsic defects in formamidinium lead triiodide perovskite solar cell absorbers. Retrieved from [Link]

  • MDPI. (n.d.). Wide-Bandgap Subcells for All-Perovskite Tandem Solar Cells: Recent Advances, Challenges, and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Co‐Evaporated Formamidinium Lead Iodide Based Perovskites with 1000 h Constant Stability for Fully Textured Monolithic Perovskite/Silicon Tandem Solar Cells. Retrieved from [Link]

  • RSC Publishing. (n.d.). The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. Retrieved from [Link]

  • Kortherm Science. (n.d.). Efficient perovskite solar mini-modules fabricated via bar-coating using 2- methoxyethanol-based formamidinium lead tri-iodide precursor solution. Retrieved from [Link]

  • PubMed. (2018). Pressure-Induced Phase Transformation and Band-Gap Engineering of Formamidinium Lead Iodide Perovskite Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Bimolecular Additives Improve Wide-BandGap Perovskites for Efficient Tandem Solar Cells with CIGS | Request PDF. Retrieved from [Link]

  • PubMed. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent-Morphology Relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). Fabrication of efficient formamidinium perovskite solar cells under ambient air via intermediate-modulated crystallization | Request PDF. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Co‐Evaporated Formamidinium Lead Iodide Based Perovskites with 1000 h Constant Stability for Fully Textured Monolithic Perovskite/Silicon Tandem Solar Cells. Retrieved from [Link]

  • YouTube. (2021). Detailed protocol for fabrication of perovskite solar cells. Retrieved from [Link]

  • ACS Publications. (2022). Perovskite/Perovskite Tandem Solar Cells in the Substrate Configuration with Potential for Bifacial Operation. Retrieved from [Link]

  • ACS Publications. (2020). Wide-Bandgap Metal Halide Perovskites for Tandem Solar Cells. Retrieved from [Link]

  • Nature. (n.d.). Stable and efficient wide-bandgap perovskite for perovskite-organic tandem solar cells. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Formamidinium Iodide in Advancing Perovskite Solar Cell Efficiency. Retrieved from [Link]

Sources

Application Note: Fabrication and Characterization of High-Performance Formamidine Hydroiodide (FAI) Based Perovskite Photodetectors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Promise of Formamidinium-Based Perovskites in Photodetection

In the rapidly advancing field of optoelectronics, metal halide perovskites have emerged as a class of materials with exceptional properties.[1][2] Among these, formamidinium lead iodide (FAPbI₃) has garnered significant attention for its superior thermal stability and a more optimal bandgap for light detection compared to its methylammonium-based counterparts.[3][4] These characteristics make FAPbI₃ an excellent candidate for next-generation photodetectors with applications ranging from imaging and optical communications to environmental monitoring.[1][2]

Superior Optoelectronic Properties of FAPbI₃

FAPbI₃ exhibits a desirable bandgap of approximately 1.48 eV, allowing for broadband light absorption from the near-ultraviolet to the near-infrared regions (330-800 nm).[5][6] This, combined with its high charge carrier mobility and long carrier diffusion lengths, enables the fabrication of photodetectors with high sensitivity and fast response times.[1][5] The performance of FAPbI₃-based photodetectors can rival and even exceed that of traditional silicon-based devices, offering the added advantages of low-cost, solution-based fabrication.[1]

Application Note Scope and Audience

This application note provides a comprehensive, step-by-step guide for the fabrication and characterization of a high-performance FAPbI₃-based perovskite photodetector with a planar p-i-n architecture. It is intended for researchers, scientists, and professionals in materials science, optoelectronics, and drug development who possess a foundational understanding of thin-film device fabrication and characterization techniques. The protocols described herein are designed to be self-validating, with explanations for the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying scientific principles.

Scientific Principles and Device Physics

Perovskite Crystal Structure and Optoelectronic Properties

The remarkable optoelectronic properties of FAPbI₃ stem from its unique crystal structure. In its photoactive α-phase, it adopts a perovskite structure where the formamidinium cations (FA⁺) reside in the cuboctahedral cages formed by a network of corner-sharing lead iodide (PbI₆)⁴⁻ octahedra. This structure gives rise to a direct bandgap, enabling efficient light absorption and the generation of electron-hole pairs. However, the α-phase of FAPbI₃ is metastable at room temperature and can transition to a photo-inactive δ-phase.[3] The fabrication protocols outlined in this note are optimized to stabilize the desirable α-phase.

Photodetector Device Architectures (Photoconductor vs. Photodiode)

Perovskite photodetectors can be fabricated in two primary architectures: photoconductors and photodiodes. Photoconductors are simpler in design but often suffer from high dark currents and slower response times. Photodiodes, particularly those with a p-i-n structure, incorporate charge-selective transport layers to efficiently extract photogenerated electrons and holes while blocking the injection of charge carriers in the dark. This results in lower dark currents, higher detectivity, and faster response speeds. This application note focuses on the fabrication of a p-i-n photodiode for superior performance.

Key Performance Metrics of a Photodetector and Their Significance

The performance of a photodetector is evaluated by several key metrics:

  • Responsivity (R): The ratio of the generated photocurrent to the incident optical power, indicating the sensitivity of the device.

  • Detectivity (D): A measure of the smallest detectable signal, taking into account the responsivity and the noise in the device. A higher D signifies a better ability to detect weak light signals.

  • On/Off Ratio: The ratio of the current under illumination to the current in the dark. A high on/off ratio is desirable for distinguishing between light and dark states.

  • Response Speed (Rise and Fall Times): The time it takes for the photocurrent to rise to 90% of its maximum value upon illumination (rise time) and to decay to 10% of its maximum value when the light is turned off (fall time). Fast response speeds are crucial for applications like optical communication.

Health and Safety Precautions

Handling of Lead-Based Compounds

Lead (II) iodide (PbI₂) is a hazardous substance that is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[7][8][9] It is also suspected of damaging fertility or the unborn child.[7][8]

  • Always handle PbI₂ inside a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][10]

  • Avoid the formation of dust and aerosols.[7][10]

  • In case of a spill, evacuate the area and clean up using a hazardous waste spill kit.[10]

  • Dispose of all lead-containing waste in a designated hazardous waste container according to your institution's guidelines.[7][10]

Solvent Safety

The solvents used in this protocol, such as N,N-dimethylformamide (DMF) and isopropanol (IPA), are flammable and can cause skin and eye irritation.

  • Handle all solvents in a well-ventilated area, preferably within a fume hood.

  • Keep solvents away from ignition sources.

  • Wear appropriate PPE, including a lab coat, safety goggles, and solvent-resistant gloves.

Personal Protective Equipment (PPE)

A complete set of PPE is mandatory for all procedures described in this application note:

  • Eye Protection: Tightly fitting safety goggles.[10]

  • Hand Protection: Nitrile gloves. Gloves should be inspected before use and disposed of properly after handling hazardous materials.[7][9]

  • Body Protection: A lab coat or other protective clothing.[10]

Materials and Equipment

Consumables and Chemicals
MaterialPuritySupplier (Example)
Formamidine Hydroiodide (FAI)>99.0%TCI Chemicals[11]
Lead (II) Iodide (PbI₂)99.99%Sigma-Aldrich
PEDOT:PSS (Clevios P VP AI 4083)-Heraeus
PC₆₁BM>99.5%Ossila
Indium Tin Oxide (ITO) coated glassSheet Resistance: 10-15 Ω/sqOssila
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Isopropanol (IPA)Anhydrous, 99.5%Sigma-Aldrich
ChlorobenzeneAnhydrous, 99.8%Sigma-Aldrich
Deionized Water18.2 MΩ·cm-
AcetoneACS Grade-
Silver (Ag) Pellets99.99%Kurt J. Lesker
Equipment
EquipmentPurpose
Spin CoaterThin film deposition
Hot PlateAnnealing
Glovebox with N₂ atmosphereInert environment for fabrication
UV-Ozone CleanerSubstrate cleaning
Thermal EvaporatorMetal electrode deposition
Solar Simulator (AM 1.5G)Light source for I-V measurements
Source Measure Unit (SMU)Electrical characterization
X-Ray Diffractometer (XRD)Structural characterization
Scanning Electron Microscope (SEM)Morphological characterization
UV-Vis SpectrophotometerOptical characterization
Oscilloscope and Pulsed LaserTransient photocurrent measurement

Experimental Protocol: Fabrication of a Planar p-i-n FAI-Based Perovskite Photodetector

This protocol details the fabrication of a photodetector with the architecture: ITO / PEDOT:PSS / FAPbI₃ / PC₆₁BM / Ag.

G cluster_device Device Architecture ITO Substrate ITO Substrate PEDOT:PSS (HTL) PEDOT:PSS (HTL) ITO Substrate->PEDOT:PSS (HTL) Spin Coat & Anneal FAPbI3 Perovskite FAPbI3 Perovskite PEDOT:PSS (HTL)->FAPbI3 Perovskite Two-Step Spin Coat & Anneal PCBM (ETL) PCBM (ETL) FAPbI3 Perovskite->PCBM (ETL) Spin Coat Ag Electrode Ag Electrode PCBM (ETL)->Ag Electrode Thermal Evaporation G cluster_characterization Characterization Workflow Fabricated Device Fabricated Device I-V Measurement I-V Measurement Fabricated Device->I-V Measurement Dark & Light Transient Photocurrent Transient Photocurrent Fabricated Device->Transient Photocurrent Pulsed Light Responsivity & Detectivity Calc Responsivity & Detectivity Calc I-V Measurement->Responsivity & Detectivity Calc Data Input Performance Metrics Performance Metrics Responsivity & Detectivity Calc->Performance Metrics Transient Photocurrent->Performance Metrics

Figure 2: Workflow for the optoelectronic characterization of the photodetector.

  • Connect the device to a source measure unit (SMU).

  • Measure the I-V curve in the dark by sweeping the voltage from -1 V to 1 V.

  • Illuminate the device with a calibrated solar simulator (AM 1.5G, 100 mW/cm²) or a specific wavelength laser and repeat the I-V measurement.

  • Responsivity (R):

    • Calculated using the formula: R = (I_light - I_dark) / P_in where I_light is the current under illumination, I_dark is the dark current, and P_in is the incident optical power. [12][13]* Detectivity (D*):

    • Calculated using the formula: D* = (A * Δf)¹ᐟ² / NEP where A is the active area of the detector, Δf is the bandwidth, and NEP is the noise equivalent power. [14] * Assuming the shot noise from the dark current is the dominant noise source, D* can be estimated as: D* = R / (2 * q * J_dark)¹ᐟ² where q is the elementary charge and J_dark is the dark current density. [15]* On/Off Ratio:

    • Calculated by dividing the photocurrent at a specific bias by the dark current at the same bias.

  • The experimental setup typically consists of a pulsed laser or a continuous wave laser with a mechanical chopper, an oscilloscope, and the photodetector. [16][17][18]2. Apply a constant bias to the device.

  • Illuminate the device with a light pulse and record the photocurrent response using the oscilloscope.

  • The rise time is measured as the time taken for the photocurrent to increase from 10% to 90% of its peak value, and the fall time is the time taken to decrease from 90% to 10%.

Data Analysis and Interpretation

Correlating Material Properties with Device Performance
ParameterTypical Values for High-Performance FAPbI₃ Photodetectors
Responsivity (R)> 0.4 A/W
Detectivity (D*)> 10¹² Jones
On/Off Ratio> 10⁴
Rise Time< 1 µs
Fall Time< 1 µs

A high-quality, uniform FAPbI₃ film with large grains, as observed by SEM, will typically lead to lower defect densities, resulting in lower dark currents and higher detectivity. The successful formation of the α-phase, confirmed by XRD, is essential for achieving high responsivity across the visible and near-infrared spectrum.

Troubleshooting Common Fabrication Issues
IssuePossible Cause(s)Suggested Solution(s)
High Dark CurrentIncomplete perovskite coverage (pinholes), poor quality transport layers, insufficient charge blocking.Optimize spin coating parameters for a uniform film. Ensure proper annealing of transport layers.
Low ResponsivityIncomplete conversion to α-phase, poor light absorption, inefficient charge extraction.Increase annealing temperature or duration for perovskite layer. Verify the thickness of the active layer. Check the quality of the transport layer interfaces.
Slow Response SpeedHigh density of trap states, high device capacitance.Improve perovskite film quality to reduce defects. Optimize the active area of the device.
Poor ReproducibilityInconsistent environmental conditions (humidity), variations in precursor solution age, substrate contamination.Perform all fabrication steps in a controlled inert environment. Use freshly prepared precursor solutions. Ensure rigorous substrate cleaning.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the fabrication and characterization of this compound-based perovskite photodetectors. By carefully controlling the fabrication parameters, particularly the two-step sequential deposition of the FAPbI₃ layer, it is possible to achieve high-performance devices with excellent responsivity, detectivity, and response speeds. The causal explanations and troubleshooting guide are intended to empower researchers to not only replicate these results but also to innovate and further advance the field of perovskite optoelectronics.

References

  • MDPI. Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. [Link]

  • Techno PharmChem. lead (ii) iodide - material safety data sheet. [Link]

  • INAM-UJI. Transient On/Off Photocurrent Response of Halide Perovskite Photodetectors. [Link]

  • Encyclopedia.pub. PEDOT:PSS Layer and Perovskite Solar Cells. [Link]

  • ACS Publications. Identification and Mitigation of Transient Phenomena That Complicate the Characterization of Halide Perovskite Photodetectors. [Link]

  • ResearchGate. Calculated responsivity, detectivity, and LDR values for the OPDs. [Link]

  • ResearchGate. Fig. 3 Transient photocurrent measurement. (a) Experimental setup using.... [Link]

  • MDPI. Review on Tailoring PEDOT:PSS Layer for Improved Device Stability of Perovskite Solar Cells. [Link]

  • Wikipedia. Specific detectivity. [Link]

  • Fosco Connect. Photodetector Performance Parameters. [Link]

  • MRS Bulletin. Two-step deposition method for high-efficiency perovskite solar cells. [Link]

  • ACS Publications. Photoinduced Current Transient Spectroscopy on Metal Halide Perovskites: Electron Trapping and Ion Drift. [Link]

  • ResearchGate. Performance characterization of the perovskite photodetector prepared.... [Link]

  • MDPI. Research Progress on Polymer Solar Cells Based on PEDOT:PSS Electrodes. [Link]

  • PMC - NIH. Electrodeposited PEDOT:PSS-Al2O3 Improves the Steady-State Efficiency of Inverted Perovskite Solar Cells. [Link]

  • Optica Publishing Group. Temperature dependent spectral response and detectivity of GeSn photoconductors on silicon for short wave infrared detection. [Link]

  • eScholarship. Photoinduced Current Transient Spectroscopy on Metal Halide Perovskites: Electron Trapping and Ion Drift. [Link]

  • ResearchGate. Characterization of the perovskite photodetectors. a) Cross‐sectional.... [Link]

  • CORD Communications. Module 4: Photodetector Characteristics. [Link]

  • ResearchGate. Spin coating processes of the FAPbI3 thin films. [Link]

  • ResearchGate. Spin-coating and annealing parameters of preparation thin films perovskite. [Link]

  • PMC. Fabrication and Properties of High-Efficiency Perovskite/PCBM Organic Solar Cells. [Link]

  • ResearchGate. Surface SEM characteristics of the perovskite/PCBM (a) and.... [Link]

  • YouTube. Detailed protocol for fabrication of perovskite solar cells. [Link]

  • Chemical Society Reviews (RSC Publishing). Perovskite-based photodetectors: materials and devices. [Link]

  • PubMed. Fabrication and Properties of High-Efficiency Perovskite/PCBM Organic Solar Cells. [Link]

  • Taylor & Francis Online. Recent progress in perovskite-based photodetectors: the design of materials and structures. [Link]

  • Optica Publishing Group. High-performance perovskite photodetectors based on CsPbBr 3 microwire arrays. [Link]

  • ResearchGate. Ultraviolet–visible absorption spectra of perovskite, perovskite/PCBM,.... [Link]

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Application Note & Protocol: Solution Processing of Formamidinium Iodide for High-Quality, Large-Area Perovskite Films

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in perovskite photovoltaics and optoelectronics.

Introduction: The Promise and Challenge of Formamidinium Iodide

Formamidinium lead iodide (FAPbI₃) stands at the forefront of perovskite research, primarily due to its advantageous bandgap of approximately 1.48 eV, which is closer to the ideal for single-junction solar cells than its methylammonium counterpart.[1] This intrinsic property, coupled with superior thermal stability, positions FAPbI₃ as a critical material for next-generation, high-efficiency photovoltaics. However, the solution-based processing of FAPbI₃ into large-area, uniform, and stable films is fraught with challenges. The primary obstacle is the thermodynamic instability of the desired photoactive black α-phase at room temperature, which can readily convert to a photoinactive yellow δ-phase.[1][2][3][4]

This guide provides a comprehensive overview and detailed protocols for the solution processing of formamidinium iodide-based perovskite films, with a focus on scalable deposition techniques suitable for large-area applications. We will delve into the critical aspects of precursor chemistry, solvent engineering, deposition methodologies, and defect passivation, explaining the scientific rationale behind each step to empower researchers to produce high-quality, stable FAPbI₃ films.

Precursor Ink Formulation: The Foundation of a High-Quality Film

The journey to a superior perovskite film begins with the precursor "ink." The composition and chemistry of this solution dictate the crystallization kinetics, morphology, and ultimate optoelectronic properties of the final film.

Precursor Stoichiometry and Purity

A standard FAPbI₃ precursor solution is prepared by dissolving Formamidinium Iodide (FAI) and Lead (II) Iodide (PbI₂) in a suitable organic solvent. While a 1:1 molar ratio is stoichiometric, slight variations can be intentionally introduced. For instance, a minor excess of PbI₂ has been shown to passivate certain defects and can sometimes remain at grain boundaries, though large excesses can hinder performance.[5]

Crucially, the purity of the precursors plays a significant role in the stability of the final film. Trace impurities can act as nucleation sites for degradation pathways.[6] Therefore, using high-purity (>99.5%) FAI and PbI₂ is highly recommended.[1]

Solvent Systems: More Than Just a Carrier

The choice of solvent is critical as it influences precursor solvation, viscosity of the ink, and the evaporation rate during film deposition. Aprotic polar solvents are typically used, with N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) being the most common.

  • DMF: A good solvent for both FAI and PbI₂, but its high volatility can lead to rapid, uncontrolled crystallization, often resulting in pinholes and poor morphology in large-area coatings.

  • DMSO: A strong Lewis base that forms an intermediate complex with PbI₂ (PbI₂-DMSO). This adduct helps to slow down the crystallization process, leading to more uniform films with larger grain sizes.[2][7] A common practice is to use a mixture of DMF and DMSO, often in a 4:1 volume ratio, to balance solubility and crystallization control.[8]

  • Alternative "Green" Solvents: To address the toxicity of DMF and DMSO, research is exploring more environmentally friendly solvent systems. For instance, a biorenewable, high-volatility solvent system has been used to fabricate 2D perovskites as precursors for transformation into stable α-FAPbI₃.[9][10][11]

The Role of Additives in Crystallization Control and Defect Passivation

Additives are often incorporated into the precursor ink to control crystallization, stabilize the α-phase, and passivate defects.

  • Lewis Base Additives: Besides DMSO, other Lewis bases like N-methylpyrrolidone (NMP)[2][3][4], N,N′-dimethylpropyleneurea (DMPU), and thiourea (TU)[12][13] can form adducts with PbI₂, retarding crystallization and improving film quality for scalable methods like blade-coating.

  • Cation and Halide Additives: Small amounts of other cations and halides are frequently added to stabilize the FAPbI₃ structure.

    • Methylammonium Chloride (MACl): Aids in the formation of a pure α-FAPbI₃ phase and improves film stability.[14][15]

    • Cesium Iodide (CsI): Incorporating cesium can enhance the thermal stability and phase purity of FAPbI₃-based perovskites.[12][13][16]

    • Hydroiodic Acid (HI): Can improve film continuity and uniformity.[1]

The workflow for precursor ink preparation is a critical first step in the overall process.

cluster_0 Precursor Ink Preparation Precursors Select High-Purity Precursors (FAI, PbI2) Solvents Choose Solvent System (e.g., DMF:DMSO 4:1) Precursors->Solvents Determine Stoichiometry Additives Incorporate Additives (e.g., MACl, CsI) Solvents->Additives Optimize for Stability Dissolve Dissolve Components (Stirring, Gentle Heat) Additives->Dissolve Filter Filter Solution (e.g., 0.22 µm PTFE filter) Dissolve->Filter Ensure Homogeneity

Caption: Workflow for preparing the FAPbI₃ precursor ink.

Scalable Deposition Techniques for Large-Area Films

While spin coating is a dominant technique in laboratory research for its simplicity and ability to produce high-quality small-area films, it is not considered scalable for industrial production due to significant material waste and difficulty in maintaining uniformity over large areas.[7][17] Therefore, we will focus on two promising scalable techniques: Doctor-Blade Coating and Slot-Die Coating .

Doctor-Blade Coating

Doctor-blading is a simple, high-throughput technique where a blade is moved at a constant velocity and height over a substrate, depositing a wet film of the precursor ink. The film thickness is determined by the blade gap, coating speed, and ink viscosity.

ParameterTypical RangeRationale and Impact on Film Quality
Blade Gap 50 - 200 µmDetermines the initial wet film thickness. A smaller gap leads to a thinner film.
Coating Speed 5 - 50 mm/sAffects the drying kinetics. Slower speeds can allow for more controlled solvent evaporation and larger grain growth.
Substrate Temperature 25 - 70 °CPre-heating the substrate accelerates solvent removal and can influence nucleation density.
Gas Quenching N₂ or Air FlowA stream of gas directed at the wet film immediately after blading can assist in rapid solvent removal and initiate uniform crystallization.[13]

Materials:

  • Pre-cleaned ITO or FTO-coated glass substrates.

  • Prepared FAPbI₃ precursor ink (e.g., 1.3 M FAPbI₃ with additives in DMF:DMSO).

  • Doctor-blade coater with adjustable blade height and speed.

  • Hotplate.

  • Nitrogen or air gas knife.

Procedure:

  • Substrate Preparation: Thoroughly clean the substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to coating.

  • Setup: Place the cleaned substrate on the coater's vacuum chuck, pre-heated to the desired temperature (e.g., 50 °C).

  • Ink Deposition: Dispense a line of the precursor ink (~20-30 µL per cm² of coating area) in front of the blade.

  • Coating: Start the blade motion at a set speed (e.g., 20 mm/s) and gap (e.g., 100 µm). The blade will spread the ink into a uniform wet film.

  • Drying/Quenching: Immediately after coating, apply a gas knife (e.g., N₂ at 60 L/min) to the wet film to facilitate rapid and uniform solvent removal.[13] The film will typically change color as the perovskite crystallizes.

  • Annealing: Transfer the substrate to a pre-heated hotplate for thermal annealing.

Slot-Die Coating

Slot-die coating is a highly precise and scalable method where the precursor ink is continuously fed through a narrow slot in a coating head and deposited onto a moving substrate.[7][18] This technique offers excellent control over film thickness and uniformity with minimal material waste, making it highly suitable for roll-to-roll manufacturing.[19]

ParameterTypical RangeRationale and Impact on Film Quality
Ink Flow Rate 0.1 - 1.0 mL/minMust be precisely matched with the coating speed and width to achieve the desired film thickness.
Coating Speed 0.1 - 1.0 m/sHigher speeds are desirable for high-throughput manufacturing.
Coating Gap 50 - 200 µmThe distance between the slot-die head and the substrate. A stable coating window must be maintained.
Substrate Temperature 25 - 80 °CInfluences solvent evaporation and crystallization kinetics.
Gas Knife Assistance N₂ or Air FlowSimilar to blade coating, a gas knife helps control the drying process and improve film morphology.[20]

Materials:

  • Pre-cleaned substrates (glass or flexible PET).

  • Prepared FAPbI₃ precursor ink, optimized for viscosity and stability.

  • Slot-die coating system with a syringe pump for ink delivery.

  • Hotplate or in-line heating system.

  • Nitrogen or air gas knife.

Procedure:

  • System Preparation: Set up the slot-die coater, ensuring the coating head is clean and the gap is set correctly.

  • Ink Loading: Load the filtered precursor ink into a syringe and connect it to the coating head via the pump.

  • Coating Initiation: Start the substrate motion and the ink pump simultaneously. The flow rate and coating speed must be carefully synchronized.

  • Uniform Deposition: The ink exits the slot and forms a continuous wet film on the moving substrate.

  • In-Situ Drying: The coated substrate immediately passes under a gas knife and/or over a heated zone to control solvent evaporation and induce crystallization.

  • Annealing: The substrate moves into an annealing section for the final heat treatment.

The transition from lab-scale spin coating to scalable methods like doctor-blading and slot-die coating is a critical step towards commercialization.

cluster_1 Scalable Deposition Workflow Substrate Prepare Substrate (Clean, UV-Ozone) Deposition Choose Method Substrate->Deposition Blade Doctor-Blade Coating Deposition->Blade High Throughput SlotDie Slot-Die Coating Deposition->SlotDie High Precision, R2R Drying Gas-Assisted Drying (N2 or Air Knife) Blade->Drying SlotDie->Drying Anneal Thermal Annealing Drying->Anneal Induce Crystallization Film High-Quality Large-Area Film Anneal->Film cluster_2 Defect Passivation Mechanism Defect Surface Defect (e.g., Pb2+ dangling bond) Interaction Lewis Acid-Base Interaction Defect->Interaction Acts as Lewis Acid Passivator Passivating Agent (e.g., Lewis Base) Passivator->Interaction Donates Electron Pair Result Passivated Surface (Reduced Trap States) Interaction->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Formamidine Hydroiodide (FAI) Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Formamidine Hydroiodide (FAI). This resource is designed to provide in-depth technical guidance and troubleshooting for researchers encountering stability issues with FAI, a critical precursor in perovskite solar cell fabrication and a versatile reagent in organic synthesis. As Senior Application Scientists, we have compiled this guide based on field-proven insights and authoritative literature to help you navigate the challenges of working with this hygroscopic and reactive compound.

Part 1: Frequently Asked Questions (FAQs) - Understanding FAI Instability

This section addresses the most common questions regarding the stability of this compound in ambient conditions.

Question 1: My FAI powder has turned yellow/brownish. What is causing this discoloration and is the material still usable?

Answer: The yellow to brownish discoloration of FAI powder is a clear indicator of degradation. This is primarily caused by the oxidation of the iodide anion (I⁻) to iodine (I₂) in the presence of oxygen and moisture.[1] The formamidinium cation itself can also undergo decomposition. The usability of the discolored FAI depends on the extent of degradation. For high-performance applications like perovskite solar cells, it is crucial to use high-purity, white FAI.[1] Impurities can act as charge traps and recombination centers, severely impacting device efficiency and stability. For less sensitive applications, the material might still be usable, but it is highly recommended to purify it before use.

Question 2: I've noticed a significant change in the performance of my perovskite solar cells fabricated with FAI, even though the powder looked fine. What could be the issue?

Answer: Inconsistent device performance, despite using visually acceptable FAI, often points to subtle degradation that isn't immediately obvious. This compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can initiate degradation cascades even within a seemingly well-sealed container. Furthermore, exposure to light can accelerate degradation. The synergistic effect of humidity and oxygen is particularly detrimental, leading to the formation of undesired phases and defects in the perovskite film.[3][4]

Question 3: What are the primary degradation pathways of FAI under ambient conditions?

Answer: The degradation of FAI is a complex process influenced by several environmental factors. The main pathways include:

  • Hydrolysis: In the presence of moisture, FAI can hydrolyze. The formamidinium cation is susceptible to hydrolysis, especially under non-neutral pH conditions.[1]

  • Oxidation: The iodide anion is prone to oxidation by atmospheric oxygen, particularly when dissolved in water, forming various iodine oxide species like iodate (IO₃⁻).[1][3] This process is often accelerated by light.

  • Thermal Decomposition: At elevated temperatures, FAI can decompose into several products, including s-triazine, ammonia, and hydrogen cyanide.[1][5][6] While the decomposition temperature is relatively high (around 242 °C), prolonged exposure to moderate heat can still lead to gradual degradation.[2][7][8]

Below is a simplified diagram illustrating the key degradation triggers for FAI.

FAI_Handling_Workflow Start Receive FAI Glovebox Transfer to Glovebox Start->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Store Store in Dark, Inert Conditions Aliquot->Store Use Use in Experiment Store->Use

References

Technical Support Center: Formamidinium Hydroiodide (FAI) Perovskite Film Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Formamidinium Hydroiodide (FAI)-based perovskite films. As researchers and scientists in the field of perovskite photovoltaics and optoelectronics, you are likely aware of the immense promise of formamidinium lead iodide (FAPbI₃) due to its optimal bandgap and superior thermal stability compared to its methylammonium counterparts.[1][2] However, the practical application of FAPbI₃ is often hindered by its notorious instability, particularly the spontaneous phase transition from the photoactive black α-phase to the photoinactive yellow δ-phase under ambient conditions.[3][4]

Part 1: Troubleshooting Common Degradation Issues

This section is structured to help you identify the root cause of common visual and performance-related changes in your FAPbI₃ films.

Issue 1: My black perovskite film is turning yellow at room temperature.

This is the most common and critical issue facing FAPbI₃ researchers. The yellowing indicates a structural phase transition from the desired cubic α-phase to the undesired hexagonal δ-phase.

Underlying Mechanism: The α-phase of pure FAPbI₃ is thermodynamically metastable at room temperature.[5] The larger size of the formamidinium cation introduces lattice strain, which can drive the transformation to the more stable, non-perovskite δ-phase, especially in the presence of environmental triggers like humidity.[3][4]

Troubleshooting Steps & Solutions:

  • Strict Environmental Control:

    • Problem: Exposure to even trace amounts of moisture can catalyze the α-to-δ phase transition.

    • Protocol: Process and store your films in an inert atmosphere glovebox with humidity levels kept below 1% Relative Humidity (RH). If processing in ambient air is unavoidable, ensure the RH is as low as possible, ideally below 20%.[6]

    • Causality: Water molecules can hydrate the perovskite lattice, lowering the energy barrier for the phase transition.

  • Compositional Engineering (Cation Alloying):

    • Problem: The lattice of pure FAPbI₃ is inherently strained.

    • Protocol: Introduce smaller cations to partially replace the FA⁺ cations. Common choices include Methylammonium (MA⁺), Cesium (Cs⁺), and Rubidium (Rb⁺).[2][7] For example, a common composition is FA₀.₈₅Cs₀.₁₅PbI₃.

    • Causality: Incorporating smaller cations reduces the average cation radius, relieving lattice strain and increasing the thermodynamic stability of the α-phase.[2][3][4]

  • Additive Engineering:

    • Problem: Poor film quality with many grain boundaries can provide nucleation sites for the δ-phase.

    • Protocol: Introduce additives into the precursor solution. For instance, adding a small amount of Methylammonium Chloride (MACl) can improve crystallinity and passivate defects.[8] Using N-methylpyrrolidone (NMP) as a solvent additive can form an intermediate adduct (FAI·PbI₂·NMP) that facilitates the formation of smooth, pinhole-free films.[9]

    • Causality: Additives can modulate the crystallization process, leading to larger grains and fewer defects, which enhances the kinetic stability of the α-phase.

Issue 2: The efficiency of my solar cell is rapidly declining under illumination and/or heat.

This issue points towards degradation mechanisms that are accelerated by operational stressors, such as light and elevated temperatures.

Underlying Mechanism: The degradation under operational conditions is often a complex interplay of ion migration, iodide oxidation, and reactions at the interfaces with charge transport layers. A critical mechanism is the release of iodine (I₂) vapor, which can then autocatalytically accelerate the decomposition of the perovskite film.[10][11]

Troubleshooting Flowchart:

start Device Efficiency Declining check_color Is the film bleaching or changing color? start->check_color bleaching_yes Color bleaching / Brownish tint check_color->bleaching_yes Yes bleaching_no No significant color change check_color->bleaching_no No check_env Degradation under N₂ or Air? env_air Degradation in Air check_env->env_air Air env_n2 Degradation in N₂ check_env->env_n2 N₂ bleaching_yes->check_env interface_degradation Suspect Interfacial Reactions or Ion Migration. bleaching_no->interface_degradation iodine_oxidation Probable Iodide Oxidation (I⁻ → I₂) and reaction with electrode. env_air->iodine_oxidation thermal_instability Likely Intrinsic Thermal Decomposition. (FAPbI₃ → PbI₂ + Volatiles) env_n2->thermal_instability encapsulation Solution: Encapsulation & O₂/H₂O barrier iodine_oxidation->encapsulation passivation Solution: Interfacial Passivation (e.g., with Lewis acids/bases) interface_degradation->passivation composition Solution: Compositional Engineering (e.g., reduce MA content) thermal_instability->composition

Caption: Troubleshooting workflow for device degradation.

Troubleshooting Steps & Solutions:

  • Interfacial Passivation:

    • Problem: Defects at the perovskite/charge-transport layer interfaces act as non-radiative recombination centers and can initiate degradation.

    • Protocol: Employ surface passivation strategies. This can involve post-treatment of the perovskite film with Lewis acids or bases (e.g., thiophene derivatives, fullerenes) or incorporating passivating agents directly into the precursor solution.[12][13]

    • Causality: Passivating molecules can heal defects like uncoordinated Pb²⁺ ions or halide vacancies, reducing charge trapping and improving interfacial stability.[13][14]

  • Minimize Residual PbI₂:

    • Problem: Incomplete conversion of precursors can leave residual PbI₂, which is known to be a source of instability and can accelerate degradation under heat and light.[11]

    • Protocol: Optimize the stoichiometry of your precursors (e.g., use a slight excess of FAI) and ensure optimal annealing time and temperature to drive the reaction to completion. Some studies suggest introducing additional iodide ions to decrease deep-level defects.[15]

    • Causality: PbI₂ can act as a nucleation site for decomposition and is hygroscopic, attracting moisture to the film.

  • Thermal Management and Compositional Tuning:

    • Problem: Pure FAPbI₃ can decompose at elevated temperatures, releasing volatile products like ammonia (NH₃), hydrogen cyanide (HCN), or s-triazine.[1]

    • Protocol: While FAPbI₃ is more thermally stable than MAPbI₃, for high-temperature applications, consider mixed-halide compositions (e.g., incorporating Bromine) or mixed-cation compositions, which have shown enhanced thermal stability.[16][17]

    • Causality: Stronger bonds and a more compact crystal structure in mixed-ion perovskites can increase the activation energy for thermal decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of humidity in the degradation of FAPbI₃ films?

A1: Humidity is a primary catalyst for the degradation of FAPbI₃. Its main role is to facilitate the undesirable phase transition from the photoactive black α-phase to the photoinactive yellow δ-phase.[3] Water molecules can intercalate into the perovskite lattice, forming hydrated perovskite intermediates. This process weakens the crystal structure and lowers the energy barrier required for the atoms to rearrange into the more thermodynamically stable δ-phase. The simultaneous presence of light and high humidity is particularly detrimental, leading to a multi-step degradation pathway that includes phase separation and eventual evaporation of the FA cation.[18][19]

Q2: I've heard that fabricating FAPbI₃ films in ambient air can sometimes increase stability. How is this possible?

A2: This is a counter-intuitive but observed phenomenon. Some studies have shown that fabricating FAPbI₃ films in ambient air (with controlled humidity) can lead to improved long-term stability compared to films made in a pure nitrogen atmosphere.[8][9][20] The proposed mechanism is the formation of a limited number of Pb-O bonds at the grain boundaries or surface of the perovskite. These bonds are thought to act as a "shield," blocking the propagation of the α-to-δ phase conversion.[8][20] However, this is a delicate balance; excessive exposure to oxygen and humidity will still lead to rapid degradation. This strategy often relies on specific solvent systems, like those using NMP, which help control the crystallization process in air.[9]

Q3: What are "passivation strategies" and why are they important?

A3: Passivation strategies are chemical treatments designed to "heal" or neutralize defects within the perovskite crystal lattice and at its surfaces and grain boundaries.[13] These defects, such as halide vacancies (missing I⁻ ions) or under-coordinated lead ions (Pb²⁺), act as traps for charge carriers, leading to energy loss through non-radiative recombination and creating sites where degradation can begin.[14]

  • Types of Passivation:

    • Lewis Acid-Base Adducts: Using molecules that can donate or accept electron pairs to neutralize charged defects.[13]

    • Ionic Bonding: Introducing ions that can fill vacancies in the crystal lattice.

    • Surface Treatments: Applying a thin layer of a passivating material after the perovskite film is formed.[21]

By reducing defect density, passivation not only boosts the initial efficiency of the solar cell but also significantly enhances its long-term operational stability by removing the reactive sites that initiate degradation.[12][22]

Q4: How does thermal stress affect FAPbI₃ films?

A4: FAPbI₃ is generally considered more thermally stable than its MAPbI₃ counterpart. However, it still undergoes thermal decomposition at elevated temperatures. The degradation pathway is temperature-dependent. At lower temperatures (around 245–285 °C), it can decompose to release ammonia (NH₃) and s-triazine. At higher temperatures (above 360 °C), the primary gaseous products become NH₃ and hydrogen cyanide (HCN).[1][23] Under operational conditions (e.g., 80-100 °C), thermal stress can accelerate other degradation modes, such as ion migration and the release of I₂ vapor, leading to the formation of PbI₂ and a gradual loss of performance.[10][16][24]

Summary of Environmental Stressors and Mitigation Strategies
StressorPrimary Degradation MechanismRecommended Mitigation Strategy
Humidity Catalyzes α-to-δ phase transition; forms hydrated intermediates.[3][18]Strict environmental control (glovebox); compositional engineering (Cs⁺, MA⁺ alloying); encapsulation.[2][7]
Oxygen Oxidizes iodide (I⁻) to iodine (I₂), which is reactive; can form superoxide species under light.Encapsulation with oxygen barriers; fabrication in an inert atmosphere.
Light Generates charge carriers that can participate in defect formation; accelerates other degradation pathways (e.g., with H₂O).[18]UV filtering layers; defect passivation to reduce charge trapping; robust charge transport layers.[13][14]
Heat Intrinsic thermal decomposition into PbI₂ and volatile organic/inorganic species; accelerates ion migration and I₂ release.[1][10]Compositional engineering (e.g., mixed halides); robust encapsulation; thermal management in modules.
Experimental Protocol: A-site Cation Alloying for Phase Stabilization

This protocol provides a basic workflow for synthesizing a phase-stable mixed-cation (FA₀.₈₅Cs₀.₁₅PbI₃) perovskite film.

Objective: To fabricate a FAPbI₃-based film with improved α-phase stability at room temperature.

Materials:

  • Formamidinium Iodide (FAI)

  • Cesium Iodide (CsI)

  • Lead Iodide (PbI₂)

  • Anhydrous solvents: DMF, DMSO (4:1 v/v)

  • Substrates (e.g., FTO/glass coated with SnO₂)

  • Antisolvent (e.g., Chlorobenzene)

Workflow Diagram:

G cluster_0 Precursor Preparation cluster_1 Film Deposition a Weigh FAI, CsI, PbI₂ (0.85:0.15:1.0 molar ratio) b Dissolve in DMF:DMSO (4:1) a->b c Stir overnight in N₂ glovebox b->c d Spin-coat precursor on substrate c->d e Antisolvent drip during spinning d->e f Anneal film (e.g., 150°C for 10 min) e->f

Caption: Workflow for mixed-cation perovskite film deposition.

Procedure:

  • Precursor Solution Preparation (in N₂ glovebox):

    • Prepare a stock solution of the desired molarity (e.g., 1.2 M).

    • Weigh and combine FAI, CsI, and PbI₂ in a molar ratio of 0.85 : 0.15 : 1.05 (a slight excess of PbI₂ is often used).

    • Add the anhydrous DMF:DMSO (4:1 v/v) solvent mixture.

    • Stir the solution on a hotplate at ~60°C for at least 2 hours, or overnight at room temperature, until all solids are fully dissolved. Filter through a 0.22 µm PTFE filter before use.

  • Film Deposition (in N₂ glovebox):

    • Pre-clean your substrates thoroughly.

    • Deposit a volume of the precursor solution onto the substrate (e.g., 40 µL for a 2x2 cm substrate).

    • Spin-coat using a two-step program (e.g., 1000 rpm for 10s, then 4000 rpm for 30s).

    • During the second step (at ~20s), drip a sufficient amount of antisolvent (e.g., 150 µL of chlorobenzene) onto the spinning substrate.

    • Immediately transfer the film to a preheated hotplate and anneal at 150°C for 10-15 minutes.

  • Characterization:

    • The resulting film should be dark brown/black and uniform.

    • Use XRD to confirm the formation of the α-phase (characteristic peak around 14.1°) and the absence of the δ-phase peak (~11.7°).

    • Use UV-Vis spectroscopy to determine the bandgap.

References

Technical Support Center: The Critical Role of Formamidinium Iodide (FAI) Purity in Perovskite Device Performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with formamidinium-based perovskite materials. This guide is designed to provide in-depth, experience-driven insights into a crucial, yet often overlooked, aspect of device fabrication: the purity of your formamidinium iodide (FAI) precursor. As many of you in the field have likely experienced, seemingly minor variations in precursor quality can lead to significant and frustrating differences in device performance and stability. This resource aims to demystify these issues by providing a scientifically grounded, question-and-answer-based approach to troubleshooting common problems related to FAI purity.

The Unseen Saboteur: Why FAI Purity is Paramount

Formamidinium lead iodide (FAPbI₃) perovskites are at the forefront of photovoltaic research due to their optimal bandgap and excellent thermal stability compared to their methylammonium counterparts.[1][2] However, the photoactive black phase (α-FAPbI₃) is notoriously sensitive to impurities, which can trigger a cascade of degradation pathways, ultimately compromising device efficiency and longevity.[1][3] High-purity precursor materials are critical for achieving high-efficiency solar cells and improving stability by minimizing impurity-induced defects.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common questions and challenges researchers face when working with FAI and provide actionable solutions.

Q1: My FAI powder has a yellowish tint. Is this a problem, and what causes it?

A: Yes, a yellowish or brownish tint in your FAI powder is a clear indicator of impurity, specifically the presence of iodine (I₂). This is a significant issue as it can negatively impact your perovskite solution and the final device performance.[4]

Causality: The formation of I₂ impurities can arise from a non-stoichiometric ratio of formamidinium iodide (FAI) to lead iodide (PbI₂) during perovskite solution preparation, which can lower the solution's pH over time.[4] Additionally, exposure of the FAI powder to air and moisture can lead to oxidation of iodide ions.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your FAI powder before use. High-purity FAI should be a white crystalline solid.[5]

  • Purification: If you suspect I₂ contamination, a recrystallization process is highly recommended. A common method involves dissolving the FAI in a minimal amount of a suitable solvent like ethanol at an elevated temperature and then allowing it to slowly cool, followed by washing with a non-polar solvent like diethyl ether to remove residual impurities.[6][7]

  • Proper Storage: Store FAI in a dark, dry environment, preferably within a glovebox, to minimize exposure to oxygen and moisture.

Q2: I'm observing poor perovskite film morphology with pinholes and small grains. Can FAI purity be the culprit?

A: Absolutely. The purity of your FAI precursor directly influences the crystallization process of the perovskite film. Impurities can act as nucleation inhibitors or create defects that disrupt the growth of large, uniform grains, leading to films with poor morphology.

Causality: Impurities can alter the chemical environment of the precursor solution, affecting the solubility and reaction kinetics. This can lead to uncontrolled, rapid crystallization, resulting in small grains and pinholes. High-purity precursors, on the other hand, enhance grain growth and suppress the formation of undesirable intermediate phases.[4]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Film Morphology cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Problem Pinholes & Small Grains Observed Step1 Verify FAI Purity (Visual, NMR, etc.) Problem->Step1 Investigate Precursor Quality Step2 Purify FAI if Necessary (Recrystallization) Step1->Step2 Impurity Detected Step3 Optimize Solvent System & Annealing Parameters Step2->Step3 Use Purified FAI Outcome Improved Film Quality: Large Grains, Reduced Pinholes Step3->Outcome Optimized Process

Caption: Troubleshooting workflow for poor perovskite film morphology.

Q3: My device performance is inconsistent, and the stability is poor, especially in ambient air. How does FAI purity contribute to this?

A: Inconsistent device performance and poor stability are hallmark signs of precursor impurity issues. Even trace amounts of certain impurities can have a disproportionately large negative impact on the long-term stability of your perovskite solar cells.

Causality and Degradation Pathways:

  • Moisture and Oxygen Synergy: The presence of moisture and oxygen is a primary driver of perovskite degradation.[8][9] Water molecules can dissolve FAI on the perovskite surface, leading to the volatilization of iodide and FA⁺ cations.[8][9] In the presence of oxygen, surface iodide can be oxidized, further accelerating degradation.[8][9] Impurities in the FAI can create defect sites that act as entry points for moisture and oxygen, exacerbating this process.

  • pH Shift in Precursor Solution: The aging of precursor solutions containing FAI and PbI₂ can lead to the formation of hydroiodic acid (HI), causing a shift in the solution's pH from basic to acidic.[10] This acidic environment hinders the formation of the desired α-FAPbI₃ phase.[10]

  • Formation of Trap States: Impurities can introduce electronic trap states within the perovskite bandgap, leading to non-radiative recombination of charge carriers. This reduces the open-circuit voltage (Voc) and fill factor (FF) of the device. Reducing impurities can lead to a significant reduction in carrier trap states.[4]

Impact of Impurities on Device Parameters:

ImpurityPrimary Effect on PerovskiteImpact on Device Parameters
Water (H₂O) Dissolves FAI, facilitates iodide oxidation.[8][9]Decreased PCE, Voc, and Jsc over time.
Iodine (I₂) Lowers solution pH, creates defects.[4]Reduced Voc and FF.
Hypophosphorous Acid (H₃PO₂) Can be a stabilizer in HI but may introduce unwanted ions.Variable, can be detrimental if not controlled.
Metallic Ions (e.g., Calcium) Act as deep-level traps, recombination centers.[4]Reduced carrier lifetime and efficiency.
Q4: What are the best practices for synthesizing and purifying FAI in the lab?

A: For researchers who synthesize their own FAI, adhering to a strict protocol is crucial for achieving high purity.

Experimental Protocol: FAI Synthesis and Purification

  • Reaction Setup:

    • In a round-bottom flask, dissolve formamidinium acetate in ethanol.

    • Slowly add hydroiodic acid (HI) to the solution while stirring in an ice bath. A molar ratio of 1:1.5 (formamidinium acetate to HI) is often used.[6]

    • Note: Be mindful of the stabilizers present in commercial HI solutions, as they can introduce impurities.

  • Reaction and Initial Precipitation:

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for approximately 2 hours.[11]

    • Remove the solvent using a rotary evaporator to obtain the crude FAI powder.

  • Washing and Recrystallization:

    • Wash the crude powder multiple times with diethyl ether to remove unreacted starting materials and byproducts.[6][7]

    • For higher purity, perform recrystallization. Dissolve the washed FAI in a minimal amount of hot ethanol and allow it to cool slowly. This process can be repeated for progressively higher purity.[6]

  • Drying and Storage:

    • Filter the recrystallized FAI crystals and wash them again with diethyl ether.

    • Dry the purified FAI under vacuum at a moderate temperature (e.g., 60°C) for several hours to remove any residual solvent.[12]

    • Store the final product in a desiccator inside a glovebox.

G cluster_0 FAI Synthesis & Purification Start Formamidinium Acetate + Hydroiodic Acid Reaction Reaction in Ethanol (Ice Bath, Stirring) Start->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Washing Wash with Diethyl Ether Evaporation->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization For higher purity Drying Vacuum Drying Washing->Drying Recrystallization->Drying FinalProduct High-Purity FAI Drying->FinalProduct

References

Technical Support Center: Moisture-Induced Degradation of Formamidinium Iodide Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Formamidinium Iodide (FAI) perovskites. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the moisture-induced degradation of these materials. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate stability issues in your experiments, ensuring greater reproducibility and success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the instability of FAI perovskites in the presence of moisture.

Q1: Why is my black α-FAPbI₃ film turning yellow after fabrication or during storage?

A: The yellowing of your black formamidinium lead iodide (α-FAPbI₃) film indicates a phase transition to the non-photoactive hexagonal δ-phase (δ-FAPbI₃).[1] This is a common issue as the desirable black α-phase is metastable at room temperature, and the conversion to the more stable yellow δ-phase is often accelerated by environmental factors, particularly moisture.[1] Even brief exposure to ambient humidity can trigger this degradation pathway. The presence of water molecules can disrupt the ionic bonding within the perovskite lattice, lowering the energy barrier for this undesirable phase transition.[2]

Q2: I observe the formation of needle-like structures on my perovskite film. What are they?

A: The appearance of needle-like structures on your FAPbI₃ film is a sign of significant degradation. These microstructures are often attributed to the formation of lead iodide (PbI₂) as the volatile formamidinium iodide (FAI) component leaves the material.[3] This process is particularly accelerated when the film is exposed to both light and humidity.[3] The degradation can occur in a multi-step process where the initial perovskite phase separates into other phases, including δ-FAPbI₃ and PbI₂, with the eventual evaporation of FAI leaving behind the needle-like PbI₂ crystals.[2][3][4][5]

Q3: Can a small amount of humidity during processing be beneficial?

A: Counterintuitively, yes, a controlled amount of atmospheric humidity during processing can sometimes be beneficial and is even considered crucial for achieving high-efficiency and phase-stable FAPbI₃-based solar cells.[6] For instance, moderate humidity during the annealing process can facilitate the removal of volatile additives like methylammonium chloride (MACl), which are often used to improve crystallinity and stability.[7] This controlled exposure can lead to improved device performance and reproducibility, highlighting the complex role of water in perovskite fabrication.[6][8] However, uncontrolled and excessive humidity remains detrimental.

Q4: What is the combined effect of light and moisture on FAI perovskite degradation?

A: The combination of light and high humidity significantly accelerates the degradation of FAI perovskites.[2][4][5] While exposure to either light or moisture alone may not cause immediate decomposition, their synergistic effect can lead to a rapid, multi-step degradation process.[2][3][4][5] This process often involves phase separation of the initial perovskite into phases like δ-FAPbI₃ and PbI₂, followed by the evaporation of the formamidinium component.[2][3][4][5] Therefore, it is crucial to protect your samples from both light and moisture during storage and, as much as possible, during characterization.

Q5: How does oxygen contribute to the degradation process in the presence of moisture?

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during FAI perovskite experiments, focusing on problems arising from moisture exposure.

Issue 1: Rapid Color Change from Black/Brown to Yellow
  • Symptom: Your freshly prepared dark-colored perovskite film turns yellow within minutes to hours of being exposed to ambient air.

  • Potential Causes:

    • High Glovebox Humidity: The humidity level in your glovebox is too high, leading to the immediate initiation of the α-to-δ phase transition.

    • Hygroscopic Solvents: The solvents used for perovskite precursor solution (e.g., DMF, DMSO) have absorbed moisture from the atmosphere.

    • Incomplete Conversion: The initial perovskite formation was incomplete, leaving behind unreacted precursors that are highly susceptible to moisture.

  • Recommended Actions:

    • Glovebox Maintenance: Ensure your glovebox's oxygen and moisture levels are consistently below 0.1 ppm. Regularly regenerate the purifier.

    • Solvent Purity: Use freshly opened, anhydrous solvents. If you suspect solvent contamination, use molecular sieves to dry them before use.

    • Optimized Annealing: Review and optimize your annealing temperature and time to ensure complete conversion to the α-phase perovskite.

Issue 2: Poor Device Performance and Low Efficiency
  • Symptom: Your fabricated perovskite solar cells exhibit low open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE).

  • Potential Causes:

    • Morphological Defects: High humidity during film formation can lead to a non-uniform film with voids and pinholes, which act as shunt paths.[10]

    • Reduced Crystallinity: Moisture exposure can hinder the crystallization process, resulting in a film with poor crystallinity and increased defect states.[10]

    • Interfacial Degradation: Moisture can degrade the interfaces between the perovskite and the charge transport layers, impeding efficient charge extraction.

  • Recommended Actions:

    • Controlled Environment Fabrication: Fabricate your devices in a controlled, low-humidity environment. Consider the potential benefits of a slightly elevated, but controlled, humidity level during specific processing steps, as discussed in the FAQs.[7]

    • Additive Engineering: Incorporate additives into your precursor solution that can enhance moisture resistance and improve film morphology.

    • Interfacial Passivation: Utilize surface passivation techniques to protect the perovskite layer and its interfaces from moisture ingress.

Issue 3: Irreproducible Experimental Results
  • Symptom: You are experiencing significant batch-to-batch or lab-to-lab variations in your experimental outcomes, despite following the same protocol.

  • Potential Causes:

    • Fluctuating Ambient Conditions: Uncontrolled variations in ambient humidity are a primary cause of irreproducibility in perovskite research.[6][8]

    • Precursor Aging: Perovskite precursor solutions can degrade over time, especially if not stored in a strictly inert environment.

    • Substrate Preparation: Inconsistent substrate cleaning and pre-treatment can affect the nucleation and growth of the perovskite film, making it more susceptible to environmental factors.

  • Recommended Actions:

    • Monitor and Record Environment: Meticulously monitor and record the temperature and humidity during all stages of fabrication and characterization.

    • Fresh Precursor Solutions: Prepare fresh precursor solutions for each batch of experiments. If storage is necessary, ensure it is in a tightly sealed container inside a glovebox.

    • Standardized Substrate Cleaning: Implement a rigorous and standardized protocol for substrate cleaning to ensure a consistent surface for perovskite deposition.

Experimental Protocols

Protocol 1: Glovebox Atmosphere Maintenance
  • Regular Monitoring: Continuously monitor the oxygen and moisture levels in your glovebox. The ideal conditions are <0.1 ppm for both.

  • Purge and Regeneration: Regularly purge the glovebox with high-purity nitrogen or argon. Follow the manufacturer's instructions for the periodic regeneration of the gas purifier.

  • Minimize Contamination: Avoid introducing water-containing items into the glovebox. Use an antechamber to purge items thoroughly before bringing them into the main chamber.

Protocol 2: Preparation of Anhydrous Solvents
  • Material: Anhydrous N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Procedure: a. Use freshly opened bottles of anhydrous solvents. b. For added assurance, activate 3Å molecular sieves by heating them in a vacuum oven overnight. c. Add the activated molecular sieves to your solvent bottle and allow them to sit for at least 24 hours before use. d. Store the dried solvents in the glovebox.

Visualizations

Moisture-Induced Degradation Pathway

G Moisture-Induced Degradation of FAPbI₃ A α-FAPbI₃ (Black, Photoactive) B Moisture (H₂O) Ingress A->B Exposure to Humidity C δ-FAPbI₃ (Yellow, Non-photoactive) B->C Phase Transition D PbI₂ Formation B->D Decomposition E FAI Evaporation D->E Volatilization

Caption: A simplified diagram illustrating the degradation pathway of α-FAPbI₃ upon exposure to moisture.

Troubleshooting Workflow for Poor Device Performance

G Troubleshooting Workflow Start Poor Device Performance Check1 Check Film Appearance Start->Check1 Action1 Optimize Annealing / Improve Environment Control Check1->Action1 Yellowish / Non-uniform Check2 Review Fabrication Environment Check1->Check2 Good Action1->Start Action2 Control Humidity / Use Fresh Solvents Check2->Action2 High Humidity / Old Solvents Check3 Analyze Film Morphology (SEM) Check2->Check3 Controlled Action2->Start Action3 Adjust Spin-coating Parameters / Use Additives Check3->Action3 Pinholes / Voids End Improved Performance Check3->End Uniform / Dense Action3->Start

Caption: A flowchart for troubleshooting poor performance in FAPbI₃-based devices.

Data Summary

Impact of Relative Humidity (RH) on FAPbI₃ Film and Device Properties
Relative Humidity (RH)Film MorphologyCrystallinityCarrier LifetimeDevice Performance (PCE)Reference
Low (~2%)Uniform, fully coveredHighLongerBest (e.g., 16.6%)[10]
High (30-40%)Inhomogeneous, many voids/pinholesReducedShorterLower (loss of Voc and FF)[10]

References

  • Ho, K., Wei, M., Sargent, E. H., & Walker, G. C. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. ACS Energy Letters, 6(3), 934-940. [Link]

  • Park, K., Tan, S., Kodalle, T., Lee, D. K., Abdelsamie, M., Park, J. S., ... & Lee, J. W. (2024). Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites. Advanced Materials, 36(14), 2307265. [Link]

  • Ho, K., Wei, M., Sargent, E. H., & Walker, G. C. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. TSpace. [Link]

  • Ho, K., Wei, M., Sargent, E. H., & Walker, G. C. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. Request PDF on ResearchGate. [Link]

  • Brenes, R., Eperon, G. E., Stranks, S. D., Snaith, H. J., & Deschler, F. (2020). Impact of Moisture on Mobility in Methylammonium Lead Iodide and Formamidinium Lead Iodide. The Journal of Physical Chemistry Letters, 11(13), 5031-5037. [Link]

  • Wozny, S., Yang, M., Nardes, A. M., Mercado, C. C., Larson, B. W., Zhu, K., & Al-Jassim, M. M. (2015). A Controlled Humidity Study on the Formation of Higher Efficiency Formamidinium Lead Triiodide-Based Solar Cells. Request PDF on ResearchGate. [Link]

  • Li, Z., Zhao, Y., Wang, F., Sun, L., Zhao, Y., & He, D. (2022). In Situ Characterization for Understanding the Degradation in Perovskite Solar Cells. Advanced Functional Materials, 32(18), 2110290. [Link]

  • Ho, K., Wei, M., Sargent, E. H., & Walker, G. C. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. University of Toronto. [Link]

  • Tyson, J. W., Tia, R., & Zhou, J. (2023). Synergistic Role of Water and Oxygen Leads to Degradation in Formamidinium-Based Halide Perovskites. Journal of the American Chemical Society, 145(44), 24043-24050. [Link]

  • UNIST. (2025). Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites. UNIST News Center. [Link]

  • Chen, Y., & Zhu, K. (2023). Crystal Structural Characterization Techniques in Degradation of Perovskite. In Perovskite Solar Cells (pp. 1-28). IntechOpen. [Link]

  • Park, K., Tan, S., Kodalle, T., Lee, D. K., Abdelsamie, M., Park, J. S., ... & Lee, J. W. (2024). Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites. Sungkyunkwan University. [Link]

  • Demirel, G. B., Sanchez, S., & Lira-Cantu, M. (2021). Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. ACS Energy Letters, 6(10), 3465-3472. [Link]

  • Falaras, P., et al. (2024). Characterization and Degradation of Perovskite Mini-Modules. Materials, 17(16), 3636. [Link]

  • Wang, Y., Wu, T., & Bar-Eli, O. (2020). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. Coatings, 10(1), 55. [Link]

  • Demirel, G. B., Sanchez, S., & Lira-Cantu, M. (2021). Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. ACS Energy Letters, 6(10), 3465-3472. [Link]

  • Zheng, Z., Wang, S., Hu, Y., Rong, Y., Mei, A., & Han, H. (2022). Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Chemical Science, 13(3), 633-647. [Link]

  • Kumar, A., Singh, R., & Singh, P. K. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances, 5(4), 1435-1450. [Link]

  • Kike, M., et al. (2023). Advanced Characterization and Degradation Analysis of Perovskite Solar Cells Using Machine Learning and Bayesian Optimization. 2023 IEEE 50th Photovoltaic Specialists Conference (PVSC). [Link]

  • Wang, R., et al. (2021). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A, 9(42), 23725-23751. [Link]

  • Rolston, N., et al. (2021). Protecting Perovskite Solar Cells against Moisture-Induced Degradation with Sputtered Inorganic Barrier Layers. ACS Applied Energy Materials, 4(8), 7538-7546. [Link]

  • Kumar, A., Singh, R., & Singh, P. K. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances, 5(4), 1435-1450. [Link]

  • Domanski, K., et al. (2019). I2 vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat–light soaking conditions. Energy & Environmental Science, 12(9), 2825-2835. [Link]

  • Supasai, T., et al. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. Materials, 16(3), 1049. [Link]

  • ResearchGate. (n.d.). Moisture-induced degradation mechanism of perovskites Water adsorption... [Link]

  • Rolston, N., et al. (2021). Protecting Perovskite Solar Cells against Moisture-Induced Degradation with Sputtered Inorganic Barrier Layers. ResearchGate. [Link]

  • Vervisch, W., et al. (2018). Degradation of the Formamidinium Cation and the Quantification of the Formamidinium–Methylammonium Ratio in Lead Iodide Hybrid Perovskites by Nuclear Magnetic Resonance Spectroscopy. The Journal of Physical Chemistry C, 122(9), 4834-4841. [Link]

  • Liu, C., et al. (2018). The fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange. Chemical Communications, 54(81), 11431-11434. [Link]

  • Doherty, T. A. S., et al. (2023). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Journal of the American Chemical Society, 145(18), 10114-10124. [Link]

  • Supasai, T., et al. (2023). Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent-Morphology Relationship. Materials, 16(3), 1049. [Link]

  • Doherty, T. A. S., et al. (2023). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Journal of the American Chemical Society, 145(18), 10114-10124. [Link]

  • ResearchGate. (n.d.). Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. [Link]

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Technical Support Center: Thermal Stability of Formamidinium-Based Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for formamidinium (FA)-based perovskite research. This guide is designed for researchers and scientists navigating the complexities of achieving thermal stability in their perovskite materials and devices. Formamidinium-based perovskites, particularly FAPbI₃, are at the forefront of photovoltaic research due to their near-ideal bandgap and superior thermal resilience compared to their methylammonium (MA) counterparts.[1][2] However, the intrinsic structural metastability of the desirable black, photoactive alpha-phase (α-FAPbI₃) presents significant experimental challenges.[3][4]

This document provides in-depth, experience-driven answers to common questions and offers structured troubleshooting guides for issues encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the thermal stability of FA-based perovskites.

Q1: Why is the photoactive α-phase of pure FAPbI₃ unstable at room temperature?

The stability of the perovskite crystal structure can be predicted by the Goldschmidt tolerance factor (t), calculated as t = (Rₐ + Rₓ) / [√2 * (Rₑ + Rₓ)], where Rₐ, Rₑ, and Rₓ are the ionic radii of the A-site cation, B-site metal cation, and X-site halide, respectively.[1] For a stable cubic perovskite structure, 't' should ideally be between 0.8 and 1.0.[1]

The formamidinium (FA⁺) cation is relatively large, pushing the tolerance factor of pure FAPbI₃ to a value greater than 1.[1] This deviation from the ideal range makes the desired trigonal α-phase (a distorted cubic structure) thermodynamically metastable. Consequently, at room temperature, it tends to spontaneously convert into a photo-inactive, hexagonal δ-phase (the "yellow" phase), a process that is often accelerated by moisture.[3][4]

Q2: What are the primary thermal degradation pathways for FAPbI₃?

Researchers typically encounter two main degradation routes when FAPbI₃ is subjected to thermal stress:

  • Phase Transition (α → δ): As discussed above, this is an intrinsic instability. Elevated temperatures provide the activation energy needed to overcome the kinetic barrier for the transition to the more stable, but electronically useless, δ-phase.

  • Chemical Decomposition: At higher temperatures (typically above 150-160°C), the material begins to decompose chemically.[5] This involves the loss of organic and halide components, leading to the formation of solid lead(II) iodide (PbI₂) and the evolution of various gaseous products.[6] Studies using techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) have identified decomposition products including iodine (I₂), hydrogen cyanide (HCN), and sym-triazine.[6][7] This decomposition is often irreversible and detrimental to device performance.

Q3: How do mixed-cation and mixed-halide strategies improve thermal stability?

This is the most common and effective approach to stabilize the α-phase of FAPbI₃. The core principle is to engineer the tolerance factor back into the ideal range.

  • Mixed Cations: By substituting a small fraction of the large FA⁺ cations with smaller cations like methylammonium (MA⁺), cesium (Cs⁺), or rubidium (Rb⁺), the average ionic radius of the A-site is reduced.[1] This "tunes" the tolerance factor closer to unity, significantly increasing the activation energy required for the undesirable α-to-δ phase transition and enhancing the thermodynamic stability of the black phase.[1][8] For instance, triple-cation compositions like Csₓ(MA₀.₁₇FA₀.₈₃)₍₁₀₀₋ₓ₎Pb(I₀.₈₃Br₀.₁₇)₃ have demonstrated remarkable stability and high efficiency.[1]

  • Mixed Halides: Similarly, partially replacing iodide (I⁻) with the smaller bromide (Br⁻) anion also helps to stabilize the crystal lattice, further inhibiting phase segregation and improving overall robustness.[1]

Q4: What is the role of additives in enhancing thermal stability?

Additives play a crucial role in improving perovskite film quality and passivating defects, which are often the initiation sites for thermal degradation.

  • Defect Passivation: Additives like polyvinylpyrrolidone (PVP) or specific ionic compounds can coordinate with uncoordinated Pb²⁺ ions or halide vacancies at the grain boundaries and surface of the perovskite film.[9][10] This passivation reduces non-radiative recombination and, critically, blocks pathways for ion migration and volatile component escape under thermal stress.

  • Crystallization Control: Some additives, such as N-Methyl-2-pyrrolidone (NMP), can form intermediate complexes that slow down the perovskite crystallization process.[8][11] This leads to films with larger, more uniform grains and lower intrinsic defect densities, which are inherently more stable.

  • Dimensionality Engineering: Incorporating large organic cations (e.g., phenylethylammonium, PEA⁺) can lead to the formation of a 2D perovskite layer on top of the 3D bulk film.[2] This 2D capping layer acts as a robust barrier against both moisture ingress and the escape of volatile organic components during heating, significantly enhancing stability.[1][2]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems related to the thermal stability of FA-based perovskites.

Problem 1: My black α-FAPbI₃ film turns yellow immediately after or during thermal annealing.

  • Potential Cause 1: Intrinsic Phase Instability. You are observing the classic α-to-δ phase transition. This is common in pure FAPbI₃ films, especially if the processing environment contains even trace amounts of moisture, which can accelerate the transition.[3]

  • Potential Cause 2: Incorrect Stoichiometry. An excess or deficiency of formamidinium iodide (FAI) in the precursor solution can lead to the formation of secondary phases or an unstable lattice.[8]

  • Recommended Solutions:

    • Incorporate Stabilizing Cations: The most reliable solution is to move from a pure FAPbI₃ composition to a mixed-cation formula. Start by preparing a precursor for FA₀.₉₅Cs₀.₀₅PbI₃ or FA₀.₈₅MA₀.₁₅PbI₃. The inclusion of even a small amount of Cs⁺ or MA⁺ can dramatically stabilize the α-phase at room and elevated temperatures.[1]

    • Optimize FAI Stoichiometry: Experiment with a slight excess of FAI (e.g., 1.05 to 1.2 molar ratio relative to PbI₂) in your precursor. This can help compensate for the loss of volatile FA-related species during the annealing process, preventing the formation of PbI₂ which can trigger degradation.[8]

    • Control Annealing Atmosphere: Ensure annealing is performed in a dry, inert atmosphere (e.g., a nitrogen-filled glovebox) with very low humidity (<1 ppm H₂O).[12]

Problem 2: My XRD pattern shows the emergence of a PbI₂ peak (~12.6°) after thermal stress testing my device.

  • Potential Cause 1: Chemical Decomposition. The perovskite is decomposing under thermal stress, losing its organic components (FAI) and leaving behind PbI₂. This is a common degradation pathway, especially at temperatures above 85°C or under combined light and heat.[5][6][13]

  • Potential Cause 2: Incomplete Precursor Conversion. The initial film may have contained residual, unreacted PbI₂, which becomes more crystalline and thus more prominent in XRD patterns after annealing.

  • Recommended Solutions:

    • Surface Passivation: Treat the surface of your perovskite film with a passivation agent before depositing the next layer. A common and effective method is to spin-coat a dilute solution of phenylethylammonium iodide (PEAI) in isopropanol to form a protective 2D layer. This layer acts as a barrier, preventing the outgassing of organic molecules.[2]

    • Incorporate Additives: Add a small amount of a passivating agent like methylammonium chloride (MACl) or a polymer like PVP to your precursor solution. MACl can help improve crystallinity and reduce defects, while PVP can passivate grain boundaries.[10][11]

    • Verify Initial Film Quality: Before stress testing, ensure your as-deposited films show no significant PbI₂ peak. If they do, adjust your precursor stoichiometry or annealing time/temperature to ensure full conversion to the perovskite phase.

Problem 3: Device efficiency drops significantly after operating at elevated temperatures (e.g., 60-85°C), even if the film doesn't visibly change color.

  • Potential Cause 1: Increased Trap State Density. Heat can induce the formation of defects, such as ion vacancies, within the perovskite lattice and at its interfaces. These defects act as traps for charge carriers, increasing non-radiative recombination and reducing the open-circuit voltage (Vₒ꜀) and fill factor (FF).

  • Potential Cause 2: Interfacial Degradation. The interfaces between the perovskite and the charge transport layers (ETL/HTL) can be weak points. Thermal stress can cause chemical reactions or morphological changes at these interfaces, impeding charge extraction.[14]

  • Potential Cause 3: Autocatalytic Degradation. A vicious cycle can occur where initial decomposition at a defect point releases I₂ vapor. This vapor can then accelerate the decomposition of neighboring perovskite material, leading to propagating "burn-in" degradation.[6][13]

  • Recommended Solutions:

    • Interface Engineering: Introduce a buffer layer between the transport layer and the perovskite. For example, in p-i-n (inverted) structures, a thin passivation layer on the hole transport layer (like NiOₓ) can prevent detrimental interfacial reactions and improve stability.[14]

    • Grain Boundary Passivation: Employ additives known to segregate at grain boundaries. This not only passivates electronic traps but also "glues" the grains together, enhancing the material's resilience to heat-induced morphological changes.

    • Reduce Residual PbI₂: As mentioned previously, minimizing residual PbI₂ is crucial, as these sites can act as seeds for the autocatalytic release of I₂ vapor.[6]

Part 3: Data, Protocols, and Visualizations

Data Presentation

Table 1: Common Strategies to Stabilize α-FAPbI₃ and Their Effects

StrategyExample Composition/AdditivePrimary MechanismTypical Effect on BandgapReference
Mixed Cation (A-site) FA₀.₉₅Cs₀.₀₅PbI₃Tunes tolerance factor closer to 1Slight increase[1]
FA₀.₈₅MA₀.₁₅PbI₃Tunes tolerance factor closer to 1Slight increase[1]
Mixed Halide (X-site) FAPb(I₀.₈₅Br₀.₁₅)₃Reduces lattice parameters, stabilizes structureIncreases[1]
Dimensionality Control PEAI surface treatmentForms a protective 2D capping layerNo significant change to bulk[2]
Polymer Additive Polyvinylpyrrolidone (PVP)Grain boundary passivation, crystallization controlNo significant change[10]

Table 2: Key Characterization Techniques for Assessing Thermal Stability

TechniqueWhat It MeasuresInterpretation of DegradationReference
X-Ray Diffraction (XRD) Crystal structure and phase purityAppearance of δ-phase peak (~11.8°); Appearance/increase of PbI₂ peak (~12.6°)[5][15]
UV-Vis Spectroscopy Optical absorption, bandgapLoss of absorption onset >800 nm; Appearance of a flat, featureless spectrum below 500 nm (δ-phase)[12]
Thermogravimetric Analysis (TGA) Mass loss as a function of temperatureOnset temperature of mass loss indicates decomposition temperature[7][15]
Photoluminescence (PL) Radiative recombination efficiencyQuenching of PL intensity and/or shift in peak position indicates increased defects or phase change[12]
Scanning Electron Microscopy (SEM) Film morphology and grain structureFormation of pinholes, changes in grain morphology, emergence of needle-like δ-phase structures[16]
Experimental Protocols

Protocol 1: Standardized Thermal Stress Test

  • Baseline Characterization: Fabricate your perovskite films or complete devices. Immediately perform a full suite of baseline characterizations: XRD, UV-Vis, PL, SEM, and J-V curve for devices.

  • Inert Environment: Place the samples on a hotplate inside a nitrogen-filled glovebox. Ensure the atmosphere is dry and free of oxygen.

  • Thermal Soaking: Heat the samples to a target temperature (a common standard is 85°C). Maintain this temperature for a set duration (e.g., 24, 100, 500 hours).

  • Interim Characterization: At each time point, cool the samples to room temperature and repeat the full suite of characterizations.

  • Data Analysis: Plot the key metrics (e.g., XRD peak intensity ratio of perovskite/PbI₂, PL intensity, device PCE) as a function of heating time. The time it takes for a parameter to drop to 80% of its initial value (T₈₀) is a common stability metric.

Protocol 2: In-situ Monitoring of Phase Transition with XRD

  • Sample Preparation: Prepare a thin film of the perovskite on a substrate suitable for your XRD setup (e.g., glass or silicon).

  • Mounting: Mount the sample in an XRD chamber equipped with a heating stage and an inert gas purge (e.g., N₂).

  • Initial Scan: Record a full XRD pattern at room temperature to confirm the initial phase.

  • Ramped Heating: Program the heating stage to ramp the temperature at a controlled rate (e.g., 10°C/min).

  • Continuous Scans: While heating, continuously collect XRD patterns over a narrow 2θ range that covers the primary α-phase (e.g., ~14°) and δ-phase (e.g., ~11.8°) peaks.

  • Data Visualization: Plot the intensity of the characteristic peaks as a function of temperature to pinpoint the exact onset temperature of the phase transition.[5]

Visualizations

Diagram 1: FAPbI₃ Phase Instability and Stabilization

alpha α-FAPbI₃ (Black Phase) Photoactive, Metastable delta δ-FAPbI₃ (Yellow Phase) Photo-inactive, Stable alpha->delta Room Temp + Moisture/Heat strategy Stabilization Strategies (Cation Mixing, Additives) alpha->strategy delta->alpha High Temp Annealing (Reversible) stabilized Stabilized α-Phase (e.g., FA₀.₉₅Cs₀.₀₅PbI₃) strategy->stabilized Lowers Tolerance Factor Increases Formation Energy

Caption: The relationship between the metastable α-phase and stable δ-phase of FAPbI₃.

Diagram 2: Simplified Thermal Decomposition Pathway

start α-FAPbI₃ Film stress Thermal Stress (>150°C) start->stress solid_prod Solid Products (PbI₂) stress->solid_prod Decomposition gas_prod Gaseous Products (HCN, I₂, sym-triazine) stress->gas_prod Volatilization

Caption: High-temperature chemical decomposition of FAPbI₃ into solid and gaseous products.

Diagram 3: Workflow for Thermal Stability Assessment

cluster_0 Sample Preparation cluster_1 Baseline (t=0) cluster_2 Stress Protocol cluster_3 Post-Stress (t=100h) cluster_4 Analysis prep Fabricate Perovskite Film/Device char0 Characterize: XRD, UV-Vis, PL, SEM, J-V prep->char0 stress Heat at 85°C in N₂ (e.g., for 100 hours) char0->stress char1 Re-characterize: XRD, UV-Vis, PL, SEM, J-V stress->char1 analysis Compare t=0 vs t=100h Calculate T₈₀ Lifetime char1->analysis

Caption: A standard experimental workflow for evaluating the thermal stability of perovskites.

References

  • Juarez-Perez, E. J., et al. (2018). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Sustainable Energy & Fuels. [Link]

  • Min, H., et al. (2021). Recent Progress on the Phase Stabilization of FAPbI3 for High-Performance Perovskite Solar Cells. Advanced Energy Materials. [Link]

  • Chu, Y., et al. (2022). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. Crystals. [Link]

  • Domanski, K., et al. (2019). I2 vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat–light soaking conditions. Energy & Environmental Science. [Link]

  • Wang, R., et al. (2023). In Situ and Operando Characterization Techniques in Stability Study of Perovskite-Based Devices. Materials. [Link]

  • Correa-Baena, J. P., et al. (2017). The rapid evolution of highly efficient perovskite solar cells. Energy & Environmental Science. [Link]

  • Chen, W., et al. (2022). Stabilization of α‐phase FAPbI3 via Buffering Interfacial Region for Efficient p–i–n Perovskite Solar Cells. Advanced Materials. [Link]

  • Minussi, F. B., et al. (2021). Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. Journal of Materials Chemistry C. [Link]

  • Chen, P., et al. (2020). Enhanced stability of α-phase FAPbI3 perovskite solar cells by insertion of 2D (PEA)2PbI4 nanosheets. Journal of Materials Chemistry A. [Link]

  • Gualandi, I., et al. (2021). Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C. [Link]

  • Lee, K., et al. (2020). Atmospheric Humidity Underlies Irreproducibility of Formamidinium Lead Iodide Perovskites. Joule. [Link]

  • Domanski, K., et al. (2019). I-2 vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat-light soaking conditions. Energy & Environmental Science. [Link]

  • Chu, Y., et al. (2022). Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. ResearchGate. [Link]

  • Kim, H., et al. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. ACS Energy Letters. [Link]

  • Koutselas, I., et al. (2021). Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. ACS Energy Letters. [Link]

  • Kim, H., et al. (2021). Grain Transformation and Degradation Mechanism of Formamidinium and Cesium Lead Iodide Perovskite under Humidity and Light. ACS Publications. [Link]

  • Koutselas, I., et al. (2021). Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. CoLab. [Link]

  • Smith, J. A., et al. (2023). Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2022). Stability characterization for the perovskite film. ResearchGate. [Link]

  • Jung, M., et al. (2021). Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. Advanced Energy Materials. [Link]

  • Wang, F., et al. (2023). Enhancing Performance and Stability of Perovskite Solar Cells with a Novel Formamidine Group Additive. Advanced Functional Materials. [Link]

  • Jung, M., et al. (2021). Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. Sungkyunkwan University. [Link]

  • Uddin, M. A. (2020). Enhancing Thermal Stability of Perovskite Solar Cells with a Polymer Through Grain Boundary Passivation. ODU Digital Commons. [Link]

  • Bercegol, A., et al. (2016). Research Update: Strategies for improving the stability of perovskite solar cells. APL Materials. [Link]

  • Ivanišević, I., et al. (2020). Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. Materials. [Link]

  • Zhang, T., et al. (2017). Enhancement of thermal stability for perovskite solar cells through cesium doping. RSC Advances. [Link]

  • Chen, J., et al. (2023). Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering. Polymers. [Link]

Sources

Technical Support Center: Optimizing Annealing for High-Quality Formamidinium Iodide Perovskite Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers and scientists working with Formamidinium Iodide (FAI) based perovskite films. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to the critical annealing step in the fabrication of high-performance perovskite optoelectronic devices. As a senior application scientist, my goal is to bridge the gap between theoretical understanding and practical application, offering insights grounded in scientific principles and extensive field experience.

Introduction: The Central Role of Annealing

This guide will walk you through common challenges encountered during the annealing process and provide scientifically-backed solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Issue 1: My FAPbI₃ film is yellow instead of dark brown/black after annealing.

Question: I've followed my standard procedure, but my FAPbI₃ film has a distinct yellow color. What's going on, and how can I fix it?

Answer: A yellow film indicates the presence of the non-photoactive hexagonal δ-phase of FAPbI₃.[7][8][9] The desired photoactive phase for photovoltaic applications is the black cubic α-phase.[3][7][8] The δ-to-α phase transition is thermally driven, and the persistence of the yellow δ-phase post-annealing typically points to two primary causes:

  • Insufficient Annealing Temperature: The conversion from the δ-phase to the α-phase requires a specific activation energy. If the annealing temperature is too low, this transition will not occur or will be incomplete. For pure FAPbI₃, this transition temperature is generally above 150 °C.[3][10]

  • Inadequate Annealing Time: Even at the correct temperature, the phase transition is a kinetic process that requires sufficient time to complete. Short annealing times may not allow for the full conversion of the film to the α-phase.

Troubleshooting Steps:

  • Increase Annealing Temperature: Systematically increase your annealing temperature in increments of 10-15 °C. A common starting point for FAPbI₃ is 150-175 °C.[3][11]

  • Extend Annealing Time: If increasing the temperature alone doesn't resolve the issue, try extending the annealing duration. Common annealing times range from 10 to 30 minutes.

  • Characterize the Phase Transition: Utilize in-situ characterization techniques like X-ray Diffraction (XRD) or Raman spectroscopy to monitor the phase transition as a function of temperature and identify the optimal annealing window for your specific precursor composition and substrate.[3]

Issue 2: My perovskite film shows poor surface coverage with pinholes and cracks.

Question: After annealing, my film looks non-uniform, with visible pinholes and sometimes even cracks. What causes this, and what are the solutions?

Answer: Pinholes and cracks are detrimental defects that can lead to short-circuiting in devices and provide pathways for moisture and oxygen ingress, accelerating degradation. These morphological issues often stem from the crystallization dynamics during annealing.

  • Rapid Solvent Evaporation: If the solvent evaporates too quickly during the initial stages of annealing, it can lead to uncontrolled and rapid crystallization, resulting in a porous and non-uniform film.

  • High Annealing Temperature: Excessively high annealing temperatures can cause rapid grain growth and induce stress in the film, leading to the formation of cracks and voids, particularly along grain boundaries.[5]

Troubleshooting Steps:

  • Two-Step Annealing: Implement a two-step annealing process. Start with a lower temperature (e.g., 60-80 °C) for a few minutes to allow for gradual solvent evaporation and precursor organization, followed by a higher temperature step (e.g., 150-170 °C) to drive the phase transition and crystal growth.

  • Solvent Annealing: Introduce a solvent vapor atmosphere (e.g., DMF or DMSO) during the annealing process. This slows down the crystallization process, promoting the formation of larger, more uniform grains and reducing pinholes.

  • Optimize Precursor Stoichiometry: An excess of FAI in the precursor solution can sometimes help to fill in pinholes and improve film quality. Experiment with slight variations in the FAI:PbI₂ molar ratio.[12]

  • Atmospheric Control: The presence of water vapor during annealing can lead to a porous and metastable film.[11] Ensure your annealing is performed in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox).

Issue 3: I'm observing a significant amount of residual PbI₂ in my film's XRD pattern.

Question: My XRD data shows a prominent peak at ~12.7°, indicating the presence of lead iodide (PbI₂). Why is this happening, and how can I minimize it?

Answer: The presence of residual PbI₂ is a common issue and can be detrimental to device performance, acting as a recombination center. It typically arises from two main scenarios:

  • Incomplete Reaction: The conversion of PbI₂ to FAPbI₃ may be incomplete. This can be due to a non-stoichiometric precursor solution or insufficient annealing to drive the reaction to completion.

  • Thermal Decomposition: FAPbI₃ can decompose back into PbI₂ and volatile organic species at excessively high annealing temperatures or during prolonged annealing times.[9][13]

Troubleshooting Steps:

  • Optimize Annealing Temperature and Time: There is an optimal window for annealing. While a higher temperature promotes the α-phase formation, too high a temperature can cause decomposition.[3] Systematically vary the annealing temperature (e.g., from 140 °C to 180 °C) and time to find the sweet spot that maximizes α-phase conversion while minimizing PbI₂ formation.[14]

  • Precursor Stoichiometry: A slight excess of FAI in the precursor solution can help to ensure a more complete reaction with PbI₂.

  • Solvent Selection in Two-Step Deposition: In a two-step deposition method, the choice of solvent for the FAI solution can influence the reaction with the underlying PbI₂ film. Ensure good penetration of the FAI solution into the PbI₂ layer.

Frequently Asked Questions (FAQs)

Q1: What is the ideal annealing temperature for FAPbI₃ films?

A1: There is no single "ideal" temperature, as it depends on several factors, including the substrate, the specific precursor chemistry (e.g., presence of additives or mixed halides), and the deposition method. However, a general range for pure FAPbI₃ is 150-175 °C .[3][11] It is crucial to experimentally determine the optimal temperature for your specific process by characterizing the film properties across a range of temperatures.

Q2: How does the annealing ramp rate affect the film quality?

A2: The rate at which you heat the sample to the target annealing temperature can influence the nucleation and growth of the perovskite crystals. A slower ramp rate can sometimes promote more ordered crystal growth and larger grain sizes. Conversely, a rapid thermal annealing approach can be used to quickly crystallize the film and minimize the duration at high temperatures, potentially reducing decomposition. The optimal ramp rate should be determined empirically for your specific setup.

Q3: Can I anneal my FAPbI₃ films in ambient air?

A3: It is highly recommended to perform the annealing in a controlled inert atmosphere, such as a nitrogen-filled glovebox. FAPbI₃ is sensitive to moisture, and annealing in an ambient environment can lead to the formation of defects and the undesirable δ-phase.[10] Exposure to water vapor during annealing can result in a porous and metastable film.[11]

Q4: How does annealing affect the grain size of the perovskite film?

A4: Generally, higher annealing temperatures and longer annealing times promote the growth of larger crystal grains.[1][5] This is because the thermal energy facilitates the diffusion of ions and the merging of smaller crystallites into larger ones. Larger grains are typically desirable as they reduce the density of grain boundaries, which can act as charge recombination centers. However, excessively high temperatures can lead to abnormal grain growth and the formation of defects.[5]

Q5: What is the relationship between annealing temperature and the optical properties of the film?

A5: The annealing temperature directly impacts the phase composition and crystallinity of the film, which in turn determines its optical properties. As the film transitions from the yellow δ-phase to the black α-phase with increasing temperature, the absorption onset will red-shift, and the overall absorption in the visible and near-infrared regions will increase significantly.[1][13] The photoluminescence (PL) intensity is also strongly correlated with annealing conditions, with well-crystallized films exhibiting stronger PL.[3]

Visualizing the Process: Experimental Workflow and Key Relationships

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for optimizing annealing temperature and the causal relationships between annealing parameters and film properties.

Experimental Workflow for Optimizing Annealing Temperature cluster_prep Precursor Preparation & Deposition cluster_anneal Annealing Optimization cluster_char Characterization cluster_analysis Analysis & Device Fabrication prep Prepare FAI-based precursor solution spin Spin-coat precursor solution onto substrate prep->spin anneal Anneal samples at varying temperatures (e.g., 130-180°C) and times (e.g., 10-30 min) spin->anneal xrd XRD (Phase Identification) anneal->xrd sem SEM (Morphology, Grain Size) anneal->sem uvvis UV-Vis (Absorption) anneal->uvvis pl PL (Optical Quality) anneal->pl analysis Analyze data to identify optimal annealing window xrd->analysis sem->analysis uvvis->analysis pl->analysis device Fabricate and test solar cell devices analysis->device

Caption: A typical experimental workflow for optimizing the annealing temperature of FAPbI₃ perovskite films.

Influence of Annealing Temperature on FAPbI3 Film Properties cluster_input Input Parameter cluster_properties Film Properties cluster_output Device Outcome temp Annealing Temperature phase Phase Composition (δ → α transition) temp->phase Drives transition grain Grain Size & Crystallinity temp->grain Promotes growth morph Film Morphology (Pinholes, Cracks) temp->morph Affects uniformity performance Device Performance (Efficiency, Stability) phase->performance grain->performance defects Defect Density morph->defects defects->performance

Caption: The causal relationship between annealing temperature and the resulting properties of FAPbI₃ films and devices.

Summary of Key Annealing Parameters and Their Effects

ParameterEffect of Increasing the ParameterPotential Issues if Not OptimizedRecommended Range
Temperature Promotes δ to α phase transition, increases grain size and crystallinity.Too Low: Incomplete phase transition (yellow film).Too High: Thermal decomposition (PbI₂ formation), crack formation.150-175 °C
Time Allows for completion of phase transition and grain growth.Too Short: Incomplete conversion.Too Long: Potential for decomposition and defect formation.10-30 minutes
Atmosphere Inert atmosphere (N₂) prevents degradation from moisture and oxygen.Ambient Air: Formation of defects, metastable phases, and poor film quality.Inert (e.g., N₂)

References

Validation & Comparative

The A-Site Cation Showdown: Formamidinium Hydroiodide vs. Methylammonium Iodide in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Performance, Stability, and Fabrication

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the choice of the A-site cation in the ABX₃ perovskite structure is paramount. For years, Methylammonium Iodide (MAI) was the foundational component, paving the way for rapid advancements in power conversion efficiencies. However, the field is increasingly pivoting towards Formamidinium Hydroiodide (FAI) as the A-site cation of choice. This guide provides an in-depth, objective comparison of FAI and MAI, drawing upon experimental data to inform researchers, scientists, and drug development professionals on the critical performance and stability trade-offs associated with each.

At a Glance: FAI vs. MAI Performance and Properties

PropertyFormamidinium Hydroiodide (FAI)Methylammonium Iodide (MAI)Key Differences & Implications
Chemical Formula CH(NH₂)₂ICH₃NH₃IThe slightly larger size of the formamidinium cation has significant implications for the crystal structure and stability.
Bandgap ~1.48 eV[1][2][3]~1.55 eV[1][2]FAI's narrower bandgap allows for the absorption of a broader range of the solar spectrum, leading to higher potential short-circuit currents and overall efficiency.[2]
Power Conversion Efficiency (PCE) Typically 24-25%[2]Typically 20-22%[2]The enhanced light absorption of FAI-based perovskites directly translates to a 3-5% absolute improvement in PCE.[2]
Thermal Stability Significantly more stable; >1000 hours under continuous operation[2]Prone to degradation at elevated temperatures; 300-500 hours under continuous operation[2][4]FAI's superior thermal stability is a critical advantage for long-term device operation, as solar cells can experience significant heating under real-world conditions.[2]
Moisture Stability High, but the photoactive α-phase can be unstable[2][5]Moderate to Low; susceptible to hydration and decomposition[5]While FAPbI₃ is more resistant to moisture-induced decomposition, stabilizing its desired crystal phase in humid environments is a key challenge.[5][6]
Phase Stability The desirable black α-phase is metastable at room temperature and can convert to the yellow δ-phase[6][7][8]Generally maintains its photoactive phase at room temperature but is susceptible to decomposition.The phase instability of FAPbI₃ necessitates specific fabrication strategies and compositional engineering to prevent the formation of the non-photoactive phase.[7][8]

The Deeper Dive: Mechanistic Insights and Experimental Evidence

The superiority of FAI in terms of efficiency and thermal stability is not merely a matter of empirical observation; it is rooted in the fundamental properties of the formamidinium cation and its influence on the perovskite crystal structure.

The Efficiency Advantage of Formamidinium

The narrower bandgap of formamidinium lead iodide (FAPbI₃) is a direct consequence of the larger ionic radius of the FA⁺ cation compared to the MA⁺ cation. This allows for a more ideal Goldschmidt tolerance factor, leading to a more symmetric and stable cubic perovskite structure. This structural integrity, in turn, influences the electronic band structure, resulting in a bandgap that is closer to the optimal value for a single-junction solar cell as dictated by the Shockley-Queisser limit. The broader absorption spectrum of FAPbI₃ enables the generation of a higher photogenerated current, which is a key contributor to its enhanced power conversion efficiency.[1][2][3]

The Stability Conundrum: A Tale of Two Cations

Thermal Stability: Methylammonium lead iodide (MAPbI₃) is known to be thermally unstable, readily decomposing into its constituent precursors, methylammonium iodide and lead iodide, at temperatures often encountered during solar cell operation.[4] In contrast, the stronger hydrogen bonding between the formamidinium cation and the lead-iodide octahedra in FAPbI₃ results in a more robust crystal lattice that can withstand higher temperatures. Experimental evidence consistently demonstrates that FAPbI₃ films maintain their structural and photovoltaic integrity for significantly longer durations under thermal stress compared to their MAPbI₃ counterparts.[2]

Moisture and Phase Stability: Herein lies the primary challenge for FAI. The desired photoactive black α-phase of FAPbI₃ is thermodynamically unstable at room temperature and can readily transition to a non-photoactive yellow δ-phase, a process that is accelerated by the presence of moisture.[5][6][7][8] This phase instability has historically been a major impediment to the widespread adoption of FAI.

However, the research community has developed several effective strategies to mitigate this issue:

  • Compositional Engineering: The introduction of smaller cations, such as methylammonium (MA⁺) or cesium (Cs⁺), into the FAPbI₃ lattice can help to stabilize the α-phase.[9][10] These mixed-cation perovskites leverage the high performance of FAI while improving phase stability.

  • Additive Engineering: The use of additives, such as methylammonium chloride (MACl), during the fabrication process has been shown to promote the crystallization of the α-phase and passivate defects, leading to enhanced stability and efficiency.[8]

  • Ambient Air Fabrication: Counterintuitively, fabricating FAPbI₃ solar cells in ambient air has been demonstrated to dramatically improve their long-term stability compared to devices fabricated in an inert nitrogen atmosphere.[7][8] This is attributed to the controlled introduction of oxygen and moisture, which can influence the crystallization process and passivate defects.

Interestingly, while MAI itself contributes to the thermal instability of the perovskite film, some studies have shown that using an excess of MAI in the precursor solution can paradoxically enhance the stability of the resulting perovskite film against moisture.[11][12] This highlights the complex interplay of stoichiometry and environmental factors in determining the ultimate stability of the perovskite layer.

Experimental Protocols: A Guide to Fabrication

General Substrate Preparation (for both FAI and MAI devices)
  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl etching.[13]

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[13]

  • Treat the substrates with UV-Ozone for 15-20 minutes to ensure a hydrophilic surface.[14]

Fabrication of a Methylammonium Lead Iodide (MAPbI₃) Perovskite Layer (Two-Step Method)
  • Lead Iodide Deposition:

    • Prepare a solution of lead iodide (PbI₂) in N,N-dimethylformamide (DMF).[13]

    • Spin-coat the PbI₂ solution onto the prepared FTO substrate.[13]

    • Anneal the PbI₂-coated substrate on a hotplate.[13]

  • Methylammonium Iodide Treatment:

    • Prepare a solution of methylammonium iodide (MAI) in isopropanol.[13]

    • Deposit the MAI solution onto the cooled PbI₂ film and allow it to react for a specified time.[13]

    • Spin-coat to remove excess MAI solution.[13]

    • Anneal the resulting MAPbI₃ film to promote crystallization.[13]

Fabrication of a Formamidinium Lead Iodide (FAPbI₃) Perovskite Layer (One-Step with Anti-Solvent)
  • Perovskite Precursor Solution Preparation:

    • Prepare a precursor solution containing formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixed solvent system (e.g., DMF and dimethyl sulfoxide (DMSO)).

  • Spin-Coating and Anti-Solvent Quenching:

    • Spin-coat the FAPbI₃ precursor solution onto the prepared substrate in an inert atmosphere.[14]

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[14]

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a specific temperature to form the desired α-phase FAPbI₃.[14]

Visualizing the Process and Structures

To better understand the concepts discussed, the following diagrams illustrate the crystal structures and a typical fabrication workflow.

cluster_MAI Methylammonium Lead Iodide (MAPbI3) cluster_FAI Formamidinium Lead Iodide (FAPbI3) MAI_structure Smaller MA+ cation Wider Bandgap (~1.55 eV) Lower Thermal Stability FAI_structure Larger FA+ cation Narrower Bandgap (~1.48 eV) Higher Thermal Stability Phase Instability (α to δ) MAI_structure->FAI_structure Trend towards FAI for higher performance

Caption: Comparison of key properties of MAI and FAI based perovskites.

start Substrate Cleaning & Preparation etl Electron Transport Layer (ETL) Deposition (e.g., SnO2 or TiO2) start->etl perovskite Perovskite Layer Deposition (Spin-Coating) etl->perovskite antisolvent Anti-Solvent Quenching (for one-step FAPbI3) perovskite->antisolvent anneal Annealing perovskite->anneal antisolvent->anneal htl Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) anneal->htl electrode Metal Electrode Evaporation (e.g., Gold or Silver) htl->electrode end Device Characterization electrode->end

Caption: A generalized workflow for the fabrication of perovskite solar cells.

Conclusion and Future Outlook

References

  • Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Characteristics of Perovskite Solar Cells with Methylammonium Iodide-Added Anti-Solvent. (2021). Journal of Nanoscience and Nanotechnology, 21(8), 4367-4371. [Link]

  • The Crucial Role of Methylammonium Iodide in Perovskite Solar Cell Advancement. (n.d.). AHP Materials. Retrieved January 4, 2026, from [Link]

  • Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. (2021). ACS Energy Letters, 6(10), 3647-3656. [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. (2018). Energies, 11(11), 3196. [Link]

  • The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. (2020). Chemical Science, 11(4), 935-946. [Link]

  • Impact of A-Site Cation Modification on Charge Transport Properties of Lead Halide Perovskite for Photovoltaics Applications. (2023). Energy Technology, 11(9), 2300358. [Link]

  • Is Formamidinium Always More Stable than Methylammonium? (2020). Chemistry of Materials, 32(6), 2607-2612. [Link]

  • Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. (2021). ACS Energy Letters, 6, 3647–3656. [Link]

  • Mechanistic insights into the key role of methylammonium iodide in the stability of perovskite materials. (2023). RSC Advances, 13(21), 14383-14390. [Link]

  • A New Perspective on the Role of A-Site Cations in Perovskite Solar Cells. (2020). Advanced Energy Materials, 10(28), 2000789. [Link]

  • Formamidinium Iodide Perovskite: A Revolutionary Material in the Solar Industry. (2024). Borun New Material. Retrieved January 4, 2026, from [Link]

  • The influence of methylammonium iodide concentration on the properties of perovskite solar cells. (2023). Energy Reports, 9, 332-340. [Link]

  • Over 20% Efficiency in Methylammonium Lead Iodide Perovskite Solar Cells with Enhanced Stability via "in Situ Solidification" of the TiO2 Compact Layer. (2020). ACS Applied Materials & Interfaces, 12(5), 5945-5954. [Link]

  • Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Retrieved January 4, 2026, from [Link]

  • Is Formamidinium Always More Stable than Methylammonium? (2020). Carolina Digital Repository. Retrieved January 4, 2026, from [Link]

  • Efficient methylammonium lead iodide perovskite solar cells with active layers from 300 to 900 nm. (2014). APL Materials, 2(8), 081509. [Link]

  • The Science Behind Formamidinium Iodide: Enhancing Perovskite Solar Cell Durability. (n.d.). AHP Materials. Retrieved January 4, 2026, from [Link]

  • Optimizing Methylammonium Tin Iodide-based Perovskite Solar Cells with Different Hole Transport Materials. (2024). 2024 IEEE International Conference on Semiconductor Electronics (ICSE). [Link]

  • Over 20% Efficiency in Methylammonium Lead Iodide Perovskite Solar Cells with Enhanced Stability via “in Situ Solidification” of the TiO2 Compact Layer. (2020). ACS Applied Materials & Interfaces, 12(5), 5945-5954. [Link]

  • The Compatibility of Methylammonium and Formamidinium in Mixed Cation Perovskite: The Optoelectronic and Stability Properties. (2020). Solar RRL, 4(12), 2000457. [Link]

  • Boosted Stability, Linear Emission via CsPbI3 Cation Engineering. (2026). Bioengineer.org. Retrieved January 4, 2026, from [Link]

  • Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. (2021). Journal of Materials Chemistry C, 9(16), 5523-5532. [Link]

  • Impact of A‐Site Cation Modification on Charge Transport Properties of Lead Halide Perovskite for Photovoltaics Applications. (2023). Energy Technology, 11(9). [Link]

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  • Formamidinium Lead Iodide Perovskite Films with Polyvinylpyrrolidone Additive for Active Layer in Perovskite Solar Cells, Enhanced Stability and Electrical Conductivity. (2021). Materials, 14(21), 6649. [Link]

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  • Fabrication of Efficient Low-Bandgap Perovskite Solar Cells by Combining Formamidinium Tin Iodide with Methylammonium Lead Iodide. (2016). Journal of the American Chemical Society, 138(49), 15923-15926. [Link]

  • Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. (2020). Chemical Science, 11(4), 935-946. [Link]

  • Perovskite Perspectives: Chul-Ho Lee and Min Jae Ko Discuss Moisture Stability. (2017). Advanced Science News. Retrieved January 4, 2026, from [Link]

  • Fabricating Perovskite Solar Cells. (2022). Worcester Polytechnic Institute. Retrieved January 4, 2026, from [Link]

  • Hybrid perovskite by mixing formamidinium and methylammonium lead iodides for high-performance planar solar cells with efficiency of 19.41%. (2018). Journal of Power Sources, 396, 329-336. [Link]

  • Recent Progress on the Stability of Perovskite Solar Cells in a Humid Environment. (2021). ACS Applied Materials & Interfaces, 13(39), 46437-46452. [Link]

  • Is formamidinium (FA) always more stable than methylammonium (MA)? (2020). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Strategies and Methods for Upscaling Perovskite Solar Cell Fabrication from Lab-Scale to Commercial-Area Fabrication. (2023). Coatings, 13(3), 578. [Link]

  • Mitigation of Morphological Defects in Methylammonium-Free Formamidinium-Based Perovskite Solar Cells. (2022). ACS Applied Energy Materials, 5(8), 9840-9849. [Link]

  • A formamidinium–methylammonium lead iodide perovskite single crystal exhibiting exceptional optoelectronic properties and long-term stability. (2018). Journal of Materials Chemistry A, 6(16), 6822-6828. [Link]

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The Ascendancy of Formamidinium: A Comparative Guide to High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of highly efficient and stable solar energy conversion has positioned perovskite solar cells (PSCs) at the forefront of photovoltaic research. Among the various compositions, formamidinium hydroiodide (FAPbI₃) has emerged as a particularly promising candidate, largely due to its superior thermal stability and a bandgap that is more closely aligned with the theoretical ideal for single-junction solar cells compared to its methylammonium (MAPbI₃) counterpart.[1][2] This guide provides a comprehensive performance comparison of FAPbI₃-based PSCs against other common perovskite formulations, supported by experimental data and detailed protocols for researchers and scientists in the field.

Formamidinium vs. Methylammonium and Cesium: A Tale of Three Cations

The performance of a perovskite solar cell is intrinsically linked to the chemical composition of its light-absorbing layer. The choice of the A-site cation in the APbX₃ perovskite structure significantly influences the material's structural stability, bandgap, and ultimately, the device's power conversion efficiency (PCE) and longevity.

The Bandgap Advantage and Thermal Resilience

Formamidinium (FA⁺) boasts a more ideal bandgap of approximately 1.48 eV, which is narrower than that of methylammonium (MA⁺) at around 1.55 eV.[1][2] This allows FAPbI₃ to absorb a broader range of the solar spectrum, leading to a higher potential short-circuit current density (Jsc). Furthermore, the FA⁺ cation is intrinsically more thermally stable than the MA⁺ cation, a critical factor for the long-term operational stability of solar cells.[1] Research has shown that the dissociation energy of the N-H and C-H bonds in FA⁺ is higher than in MA⁺, contributing to its enhanced stability.[1]

However, the larger ionic radius of FA⁺ compared to MA⁺ presents a structural challenge. Pure FAPbI₃ tends to exist in a non-perovskite yellow δ-phase at room temperature, which is photovoltaically inactive.[2][3] The desired black, photoactive α-phase is only stable at higher temperatures.[2] This phase instability is a major hurdle that has been addressed through various strategies, most notably by incorporating smaller cations like MA⁺ and cesium (Cs⁺) into the FAPbI₃ crystal lattice.[1][3]

The Rise of Mixed-Cation Perovskites

The incorporation of smaller cations such as MA⁺ and Cs⁺ helps to stabilize the black perovskite phase of FAPbI₃ at room temperature.[1][3] This has led to the development of highly efficient and more stable mixed-cation perovskites, such as (FA)ₓ(MA)₁₋ₓPbI₃ and (FA)ₓ(Cs)₁₋ₓPbI₃. These mixed-cation systems have consistently demonstrated higher PCEs and improved operational stability compared to their single-cation counterparts. For instance, the introduction of Cs⁺ into the FAPbI₃ lattice has been shown to significantly reduce electron-phonon coupling and suppress ion migration, leading to enhanced device stability.[4] Certified PCEs for FAPbI₃-based PSCs have now exceeded 25%, rivaling traditional silicon-based solar cells.[4]

Performance Metrics: A Comparative Analysis

The following table summarizes the key performance parameters of FAPbI₃-based perovskite solar cells in comparison to other common formulations.

Perovskite CompositionPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Stability (Operational, >90% initial PCE)
MAPbI₃ ~20%~1.1 V~23 mA/cm²~75%Poor (degrades rapidly under illumination and heat)
FAPbI₃ (pure) ~22.6%[4]~1.09 V[4]>24 mA/cm²~78%Moderate (phase instability is a key issue)[4]
FA₀.₉₁Cs₀.₀₉PbI₃ 24.7% (certified 23.8%) [4]~1.18 V [4]>25 mA/cm²>80%Excellent (>1000 hours) [4]
(FASnI₃)₀.₆(MAPbI₃)₀.₄ ~15%[5]~0.8 V[5]~27 mA/cm²[5]~70%[5]Moderate (Sn²⁺ oxidation is a challenge)

Experimental Workflow: From Precursor to Performance

Achieving high-performance FAPbI₃-based solar cells requires precise control over the fabrication process. The following diagram and protocol outline a typical workflow for fabricating these devices.

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Film Fabrication cluster_device Device Completion & Characterization s1 FTO Glass Cleaning s2 ETL Deposition (e.g., SnO₂) s1->s2 p1 Precursor Solution (FAI, PbI₂, Additives in DMF/DMSO) s2->p1 p2 Spin Coating p1->p2 p3 Anti-Solvent Dripping p2->p3 p4 Annealing p3->p4 d1 HTL Deposition (e.g., Spiro-OMeTAD) p4->d1 d2 Metal Contact Evaporation (e.g., Au) d1->d2 d3 J-V Characterization d2->d3 d4 Stability Testing d3->d4

Caption: A typical experimental workflow for the fabrication and characterization of FAPbI₃-based perovskite solar cells.

Detailed Fabrication Protocol (Two-Step Sequential Method)

This protocol describes a common and effective method for depositing high-quality FAPbI₃ films.

Materials:

  • Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • 2-Propanol (IPA)

  • Spiro-OMeTAD

  • Chlorobenzene

  • Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Gold (Au) sputtering target

  • FTO-coated glass substrates

  • SnO₂ nanoparticle dispersion

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Potentiostat/Source meter

Procedure:

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Deposit an electron transport layer (ETL), such as a compact layer of SnO₂, by spin-coating a nanoparticle solution followed by annealing.

  • Perovskite Film Deposition (Two-Step Method):

    • Prepare a 1.2 M solution of PbI₂ in DMF.

    • Spin-coat the PbI₂ solution onto the prepared substrate at 3000 rpm for 30 s.

    • Anneal the PbI₂ film at 70°C for 10 minutes.

    • Prepare a solution of FAI (60 mg/mL) in IPA.

    • Spin-coat the FAI solution onto the PbI₂ film at 2000 rpm for 30 s.

    • Anneal the resulting film at 150°C for 15-20 minutes to facilitate the conversion to the α-FAPbI₃ phase. The film should turn from yellow to dark brown/black.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the HTL solution: 72.3 mg of Spiro-OMeTAD, 28.8 µL of tBP, and 17.5 µL of Li-TFSI solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 s.

  • Metal Contact Deposition:

    • Deposit an 80-100 nm thick gold (Au) or silver (Ag) back contact by thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination (100 mW/cm²).

    • Perform stability tests by monitoring the PCE of unencapsulated devices over time under continuous illumination or at elevated temperatures.

The Role of Additives and Passivation

A key strategy to improve both the efficiency and stability of FAPbI₃-based PSCs is the use of additives in the precursor solution and surface passivation techniques.

Additive Engineering

Additives can play multiple roles, including controlling crystallization, passivating defects, and improving film morphology. For instance, the addition of a small amount of methylammonium chloride (MACl) can act as a crystallization agent, promoting the formation of larger grains and reducing defect densities. Other additives, such as N-methyl pyrrolidone (NMP), can form intermediate adducts with the precursors, leading to more uniform and pinhole-free perovskite films, which is particularly beneficial for fabrication in ambient air.[6][7]

additive_mechanism cluster_precursor Perovskite Precursor Solution cluster_process Crystallization Process cluster_film Resulting Perovskite Film pre FAI + PbI₂ inter Intermediate Adduct Formation pre->inter add Additive (e.g., NMP) add->inter cryst Controlled Crystal Growth inter->cryst morph Improved Morphology (Larger Grains, Fewer Pinholes) cryst->morph defect Reduced Defect Density cryst->defect

Caption: The mechanism of additive engineering in improving perovskite film quality.

Surface Passivation

Defects at the surface and grain boundaries of the perovskite film are major sources of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency. Surface passivation involves treating the perovskite film with specific molecules that can heal these defects. For example, long-chain organic ammonium halides like phenethylammonium iodide (PEAI) can form a 2D perovskite layer on top of the 3D FAPbI₃, effectively passivating surface defects and enhancing both efficiency and stability.[1] Recent research has also explored the use of novel passivation processes that have led to certified cell efficiencies of 23.69% and module efficiencies of 21.44%.[8]

Future Outlook and Challenges

While FAPbI₃-based perovskite solar cells have demonstrated remarkable progress, several challenges remain on the path to commercialization. Long-term operational stability, especially under real-world conditions of fluctuating temperature and humidity, is a primary concern. The presence of lead, although in small quantities, also raises environmental concerns, and research into lead-free alternatives, such as formamidinium tin iodide (FASnI₃), is ongoing.[9] However, the power conversion efficiencies of lead-free devices are still significantly lower than their lead-based counterparts.[9]

The scalability of high-quality perovskite film fabrication from laboratory-scale spin-coating to large-area industrial methods like blade-coating is another critical area of research.[10] Overcoming these hurdles will be key to unlocking the full potential of formamidinium-based perovskite solar cells as a next-generation photovoltaic technology.

References

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  • formamide iodide: a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. Materials Advances, RSC Publishing. [Link]

  • Lead-Free Inverted Planar Formamidinium Tin Triiodide Perovskite Solar Cells Achieving Power Conversion Efficiencies up to 6.22. PubMed. [Link]

  • Perovskite solar module achieves 21.44% efficiency via new passivation tech. pv magazine International. [Link]

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  • Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI. [Link]

  • Perovskite seeding growth of formamidinium-lead-iodide-based perovskites for efficient and stable solar cells. PMC, NIH. [Link]

  • The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. Chemical Science, RSC Publishing. [Link]

  • formamide iodide: a new cation additive for inhibiting δ-phase formation of formamidinium lead iodide perovskite. ProTrusTech. [Link]

  • Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. ResearchGate. [Link]

  • The fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange. Chemical Communications, RSC Publishing. [Link]

  • Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3) Perovskite Solar Cell Absorbers. The Journal of Physical Chemistry Letters, ACS Publications. [Link]

  • Improving the Performance of Perovskite Solar Cells via a Novel Additive of N ,1‐Fluoroformamidinium Iodide with Electron‐Withdrawing Fluorine Group. ResearchGate. [Link]

  • Fabrication of efficient formamidinium perovskite solar cells under ambient air via intermediate-modulated crystallization. ResearchGate. [Link]

  • Understanding Instability in Formamidinium Lead Halide Perovskites: Kinetics of Transformative Reactions at Grain and Subgrain Boundaries. ACS Energy Letters, ACS Publications. [Link]

  • Toward stabilization of formamidinium lead iodide perovskites by defect control and composition engineering. OUCI. [Link]

  • Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability. Semantic Scholar. [Link]

  • Surface Defect Formation and Passivation in Formamidinium Lead Triiodide (FAPbI3) Perovskite Solar Cell Absorbers. The Journal of Physical Chemistry Letters, ACS Publications. [Link]

  • Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication. ACS Energy Letters. [Link]

  • Fabrication of Efficient Low-Bandgap Perovskite Solar Cells by Combining Formamidinium Tin Iodide with Methylammonium Lead Iodide. Journal of the American Chemical Society. [Link]

  • Perovskite solar cells exceed 25% power-conversion efficiency. Tech Xplore. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. MDPI. [Link]

  • Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. ResearchGate. [Link]

  • (PDF) Stable and Efficient Methylammonium-, Cesium-, and Bromide-Free Perovskite Solar Cells by In-Situ Interlayer Formation. ResearchGate. [Link]

  • Efficient, stable formamidinium-cesium perovskite solar cells and minimodules enabled by crystallization regulation. Cell Reports Physical Science. [Link]

  • Simulating the Performance of a Formamidinium Based Mixed Cation Lead Halide Perovskite Solar Cell. MDPI. [Link]

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A Senior Application Scientist's Guide to XRD Analysis of Formamidinium Hydroiodide Perovskite Films: From Phase Purity to Microstrain

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of Formamidinium Hydroiodide (FAI) perovskite films using X-ray Diffraction (XRD), a cornerstone technique for characterizing these materials. We will move beyond a simple recitation of protocols to explain the causal links between experimental choices, the resulting data, and the ultimate quality of the perovskite film.

The Critical Role of XRD in FAI Perovskite Characterization

XRD is indispensable for analyzing FAI perovskite films. It provides critical information on:

  • Phase Identification and Purity: Distinguishing between the desired α-FAPbI₃ and the detrimental δ-FAPbI₃ phases is the primary application of XRD in this field. The presence of the δ-phase is a direct indicator of film degradation or incomplete conversion.[3][4]

  • Crystallinity and Crystal Quality: The intensity and width of XRD peaks are directly related to the crystallinity of the film. Sharper, more intense peaks generally indicate larger crystallite sizes and a higher degree of crystalline order, which is often correlated with improved charge transport properties.[5]

  • Crystal Orientation: The preferred orientation of perovskite crystal planes can significantly impact charge extraction and overall device efficiency.[6][7][8]

  • Lattice Strain: Microstrain within the crystal lattice, arising from defects or compositional variations, can influence the film's stability and electronic properties.[9][10]

  • Residual Precursors: In two-step deposition methods, XRD can detect the presence of unreacted PbI₂, which can be detrimental to device performance.[11]

Experimental Protocol: A Self-Validating Workflow

The following protocol for XRD analysis of FAI perovskite films is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Sample Preparation: The Foundation of Quality Data

The quality of your XRD data is intrinsically linked to the quality of your perovskite film. Here, we compare two common fabrication methods:

  • One-Step Solution Processing: In this method, the FAI and PbI₂ precursors are dissolved in a common solvent and spin-coated onto a substrate.[12] While simpler, it can be challenging to control the crystallization process, potentially leading to smaller grain sizes and defects.

  • Two-Step Sequential Deposition: This involves first depositing a layer of PbI₂ followed by a second spin-coating step with the FAI solution.[11][13] This method often allows for better control over film morphology and can lead to larger grain sizes.[14]

Step-by-Step Protocol for Two-Step Sequential Deposition:

  • Substrate Preparation: Thoroughly clean the substrate (e.g., FTO glass) via sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • PbI₂ Deposition: Prepare a solution of PbI₂ in a solvent like DMF. Spin-coat the PbI₂ solution onto the substrate. Anneal the film at a moderate temperature (e.g., 70°C) to remove the solvent.

  • FAI Deposition: Prepare a solution of FAI in a solvent such as isopropanol. Spin-coat the FAI solution onto the PbI₂-coated substrate.

  • Annealing: Anneal the completed film at a higher temperature (e.g., 150-170°C) to facilitate the conversion to the α-FAPbI₃ phase.[11][13] The black color of the film is a visual indicator of α-phase formation.[15]

XRD Data Acquisition
  • Instrument: A high-resolution X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is standard.

  • Scan Range (2θ): A typical scan range is 10° to 60°, which covers the most important diffraction peaks for FAPbI₃ and potential impurities.

  • Step Size and Dwell Time: A step size of 0.02° and a dwell time of 1-2 seconds per step are generally sufficient for high-quality data.[16]

  • Sample Mounting: Ensure the film is mounted flat and at the correct height to avoid peak shifts due to sample displacement errors.[17]

Experimental Workflow for XRD Analysis of FAI Perovskite Films

XRD_Workflow cluster_prep Film Preparation cluster_xrd XRD Analysis cluster_analysis Key Analyses Prep Substrate Cleaning PbI2 PbI₂ Deposition Prep->PbI2 FAI FAI Deposition PbI2->FAI Anneal Thermal Annealing FAI->Anneal Acquire Data Acquisition (2θ Scan) Anneal->Acquire Film Characterization Process Data Processing (Background Subtraction) Acquire->Process Analyze Data Analysis Process->Analyze Phase Phase Identification (α vs. δ) Analyze->Phase Crystallite Crystallite Size (Scherrer Equation) Analyze->Crystallite Strain Microstrain (Williamson-Hall) Analyze->Strain Orientation Preferred Orientation Analyze->Orientation

Caption: A schematic of the experimental workflow from film preparation to XRD data analysis.

Comparative Analysis of XRD Data

Phase Identification: The α vs. δ Dilemma

The primary goal of XRD analysis of FAI perovskites is to confirm the presence of the photoactive α-phase and the absence of the non-photoactive δ-phase.

PhaseCrystal SystemKey XRD Peaks (2θ)Reference
α-FAPbI₃ Cubic (Pm-3m)~13.9°, ~19.8°, ~24.3°, ~28.1°, ~31.5°[11][12][13]
δ-FAPbI₃ Hexagonal~11.8°[4][18]
PbI₂ Hexagonal~12.7°[11]

The presence of a peak around 11.8° is a clear indication of δ-phase formation and film degradation.[18] Similarly, a peak at approximately 12.7° signals the presence of residual PbI₂, which can occur in two-step deposition methods if the conversion to perovskite is incomplete.[11]

Phase Identification in FAI Perovskites via XRD

Phase_Identification cluster_peaks Characteristic Peaks (2θ) cluster_phases Corresponding Phases XRD XRD Pattern Alpha ~13.9° (100) plane XRD->Alpha Peak at Delta ~11.8° XRD->Delta Peak at PbI2 ~12.7° XRD->PbI2 Peak at Alpha_Phase α-FAPbI₃ (Desired Perovskite) Alpha->Alpha_Phase Delta_Phase δ-FAPbI₃ (Degraded Phase) Delta->Delta_Phase PbI2_Residue Residual PbI₂ PbI2->PbI2_Residue

Caption: Relationship between key XRD peaks and the corresponding phases in FAI perovskite films.

Crystallite Size and Microstrain: A Deeper Look into Crystal Quality

Peak broadening in an XRD pattern is not just noise; it contains valuable information about the microstructure of the film. We can deconvolute the contributions of crystallite size and microstrain to peak broadening.

Scherrer Equation for Crystallite Size Estimation

The Scherrer equation provides an estimate of the average crystallite size:

D = (K * λ) / (β * cos(θ))

Where:

  • D is the mean crystallite size.

  • K is the Scherrer constant (typically ~0.9).[19][20]

  • λ is the X-ray wavelength.[19][20]

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians.[19][20]

  • θ is the Bragg angle.[19][20]

A larger crystallite size, calculated from a narrower diffraction peak, is generally desirable as it implies fewer grain boundaries, which can act as charge recombination centers.[17]

Williamson-Hall Analysis for Microstrain

The Williamson-Hall (W-H) method allows for the separation of crystallite size and microstrain contributions to peak broadening. A W-H plot is generated by plotting βcos(θ) on the y-axis against 4sin(θ) on the x-axis for multiple diffraction peaks.[9][19]

  • Y-intercept: The y-intercept of the linear fit is related to the crystallite size.

  • Slope: The slope of the linear fit is proportional to the microstrain (ε).

A lower microstrain value indicates a more ordered crystal lattice with fewer defects.[19]

Analysis MethodKey OutputInterpretation
Scherrer Equation Crystallite Size (D)Larger D often correlates with better crystallinity and charge transport.
Williamson-Hall Plot Microstrain (ε)Lower ε suggests fewer lattice defects and potentially higher stability.

The Influence of Compositional Engineering on XRD Patterns

To combat the phase instability of pure FAPbI₃, researchers often employ compositional engineering by incorporating other cations (e.g., MA⁺, Cs⁺, Rb⁺) or anions (e.g., Br⁻).[1][21][22]

  • Cation Alloying (e.g., MA⁺, Cs⁺): The introduction of smaller cations can help stabilize the cubic α-phase.[22] This often results in a slight shift of the XRD peaks to higher 2θ values, indicating a contraction of the crystal lattice.

  • Anion Alloying (e.g., Br⁻): Substituting some iodide with bromide can also enhance stability. This leads to a more pronounced shift of the XRD peaks to higher 2θ angles due to the smaller ionic radius of Br⁻ compared to I⁻.[18][23]

These peak shifts can be used to confirm the successful incorporation of the dopant ions into the perovskite lattice.

Conclusion: From Data to Device Performance

XRD analysis is a powerful, non-destructive technique that provides a wealth of information about the structural properties of FAI perovskite films. By carefully analyzing the phase composition, crystallite size, microstrain, and preferred orientation, researchers can gain crucial insights into the quality of their films. This information is vital for establishing structure-property relationships and ultimately for optimizing the performance and stability of perovskite-based optoelectronic devices. A rigorous and well-interpreted XRD analysis is not just a characterization step; it is a critical component of a rational design strategy for high-performance perovskite technology.

References

  • Effect of cation replacement on the phase stability of formamidinium lead iodide perovskite. (2019). The Journal of Chemical Physics. [Link]

  • Room Temperature Synthesis of Formamidinium Lead Iodide (FAPbI3) Perovskite for Low-Cost Absorber in Solar Cells. (2021). Engineered Science. [Link]

  • Normalized X-ray (XRD) patterns of the thin film perovskite FAPbI3... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. (2023). MDPI. [Link]

  • Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission. (2016). Chemical Science. [Link]

  • Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. (2020). MDPI. [Link]

  • Effect of cation replacement on the phase stability of formamidinium lead iodide perovskite. (2019). AIP Publishing. [Link]

  • Experimental and Theoretical Investigations of MAPbX3‐Based Perovskites (X=Cl, Br, I) for Photovoltaic Applications. (2022). National Institutes of Health (NIH). [Link]

  • Broad Distribution of Local I/Br Ratio in Illuminated Mixed Halide Perovskite Films Revealed by Correlative X-ray Diffraction and Photoluminescence Microscopy. (2020). arXiv.org. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent–Morphology Relationship. (2023). MDPI. [Link]

  • Lattice strain inhomogeneity in halide perovskite films: its origins and regulations. (2022). Royal Society of Chemistry. [Link]

  • a–c) Williamson−Hall plots obtained from XRD patterns of perovskite... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Oriented nucleation in formamidinium perovskite for photovoltaics. (2022). Nature. [Link]

  • Fig. S5. Williamson-Hall analysis of perovskite films without and with... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Modulating preferred crystal orientation for efficient and stable perovskite solar cells—From progress to perspectives. (2022). ResearchGate. [Link]

  • X-ray diffraction of photovoltaic perovskites: Principles and applications. (2022). AIP Publishing. [Link]

  • XRD spectra of formamidinium methyl ammonium lead iodide bromide... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Stable α/δ phase junction of formamidinium lead iodide perovskites for enhanced near-infrared emission. (2016). RSC Publishing. [Link]

  • Formamidinium iodide: crystal structure and phase transitions. (2017). National Institutes of Health (NIH). [Link]

  • Electronic Supplementary Information Fabrication of formamidinium lead iodide perovskite thin films via organic cation exchange. (n.d.). The Royal Society of Chemistry. [Link]

  • Lattice engineering for stabilized black FAPbI3 perovskite single crystals for high-resolution x-ray imaging at the lowest dose. (2023). National Institutes of Health (NIH). [Link]

  • Preferred Film Orientation to Achieve Stable and Efficient Sn–Pb Binary Perovskite Solar Cells. (2020). ACS Publications. [Link]

  • Crystal Structure Evolution and Notable Thermal Expansion in Hybrid Perovskites Formamidinium Tin Iodide and Formamidinium Lead. (2017). SciSpace. [Link]

  • Strain effects on halide perovskite solar cells. (2022). RSC Publishing. [Link]

  • How to Interpret XRD & SEM Results: Peaks vs Grain Structure Explained. (2022). YouTube. [Link]

  • (a) X-ray diffraction (XRD) patterns of (FAPbI 3 ) 1−x (MAPbBr 3 ) x perovskite films with various compositions. (n.d.). ResearchGate. [Link]

  • Formamidinium Lead Iodide Perovskite Thin Films Formed by Two-Step Sequential Method: Solvent-Morphology Relationship. (2023). PubMed. [Link]

  • Vacuum Deposited Perovskites with a Controllable Crystal Orientation. (2023). National Institutes of Health (NIH). [Link]

  • Cubic Perovskite Structure of Black Formamidinium Lead Iodide, α‑[HC(NH2)2]PbI3, at 298 K. (2015). Spiral. [Link]

  • Figure 3 from Formamidinium iodide: crystal structure and phase transitions. (2017). Semantic Scholar. [Link]

  • (a) XRD patterns of FAPbI 3 and FAPbI 3 -MABr thin films before and... (n.d.). ResearchGate. [Link]

  • Crystallite sizes calculated from Scherrer's equation. (n.d.). ResearchGate. [Link]

  • Mean crystallite size calculated by the Scherrer equation. (n.d.). ResearchGate. [Link]

  • X‐ray diffraction (XRD) patterns of seeds‐FAPbI3 and without‐seed... (n.d.). ResearchGate. [Link]

  • The Effect of Component Defects on the Performance of Perovskite Devices and the Low-Cost Preparation of High-Purity PbI 2. (2024). MDPI. [Link]

  • Scherrer equation - Wikipedia. (n.d.). Wikipedia. [Link]

  • X-ray diffraction (XRD) analysis of the perovskite film 24 hours and 40... (n.d.). ResearchGate. [Link]

  • Calculated crystallite size using Scherrer's formula at dif- ferent annealed temperature and different timing. (n.d.). ResearchGate. [Link]

  • Crystal Orientation and Grain Size: Do They Determine Optoelectronic Properties of MAPbI3 Perovskite? (2019). ACS Publications. [Link]

  • Stabilizing the Buried Interface Phase for Perovskite LEDs with a Remarkable T90 Lifetime at 1000 nit. (2023). ACS Publications. [Link]

  • Artifacts in Absorption Measurements of Organometal Halide Perovskite Materials: What Are the Real Spectra? (2015). ACS Publications. [Link]

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A Comparative Guide to Photoluminescence Spectroscopy of Formamidinium Lead Iodide Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of perovskite optoelectronics, a deep understanding of the fundamental photophysical processes is paramount for the development of high-efficiency and stable devices. Photoluminescence (PL) spectroscopy has emerged as a powerful, non-destructive technique to probe the electronic quality of perovskite materials, offering insights into charge carrier recombination dynamics, defect densities, and overall material purity. This guide provides a comparative analysis of the photoluminescence properties of formamidinium lead iodide (FAPbI3), a leading candidate for next-generation perovskite solar cells, against its common counterparts: methylammonium lead iodide (MAPbI3) and cesium lead iodide (CsPbI3).

The Significance of Photoluminescence in Perovskite Characterization

Photoluminescence in a semiconductor arises from the radiative recombination of photo-excited charge carriers (electrons and holes). The characteristics of this emitted light, such as its intensity, spectral position, and decay dynamics, are intrinsically linked to the material's quality. A high photoluminescence quantum yield (PLQY), for instance, suggests that a majority of charge carriers recombine radiatively, indicating a low density of non-radiative recombination centers, which are often associated with defects. Similarly, a long charge-carrier lifetime allows for more efficient charge extraction in a solar cell device before recombination can occur. Therefore, a comprehensive analysis of the photoluminescence behavior of perovskite films is a critical step in optimizing material synthesis and device fabrication processes.

Comparative Analysis of Photoluminescence Properties: FAPbI3 vs. MAPbI3 vs. CsPbI3

The choice of the A-site cation in the APbI3 perovskite structure significantly influences its optoelectronic properties and stability. Here, we compare the key photoluminescence parameters of FAPbI3 with those of the archetypal MAPbI3 and the all-inorganic CsPbI3.

ParameterFormamidinium Lead Iodide (FAPbI3)Methylammonium Lead Iodide (MAPbI3)Cesium Lead Iodide (CsPbI3)
Typical Emission Wavelength ~780 - 820 nm[1]~760 - 790 nm~690 - 710 nm
Photoluminescence Quantum Yield (PLQY) Can exceed 80% in high-quality films and nanocrystals[2]Typically lower than FAPbI3, often in the range of 10-50% in thin films.Highly variable, can be high in nanocrystal form but often lower in thin films due to phase instability.
Full Width at Half Maximum (FWHM) ~40 - 60 meV[3]Generally broader than FAPbI3, ~50 - 80 meV[3]Can be narrow in nanocrystals (~20-40 nm), but often broader in thin films.
Charge-Carrier Lifetime Long lifetimes, often in the range of hundreds of nanoseconds to microseconds.[2]Shorter lifetimes compared to FAPbI3, typically in the tens to hundreds of nanoseconds range.Highly dependent on phase purity and morphology, can range from picoseconds to nanoseconds.
Phase Stability The photoactive α-phase is metastable at room temperature and can transition to the non-perovskite δ-phase, especially in the presence of moisture.[4]Prone to degradation in the presence of moisture and oxygen.[4]The desirable black perovskite phase (α-CsPbI3) is thermodynamically unstable at room temperature, readily converting to the yellow, non-perovskite δ-phase.

Key Insights from the Comparison:

  • FAPbI3 generally exhibits superior intrinsic photoluminescence properties compared to MAPbI3, with a higher PLQY and longer carrier lifetimes. This suggests a lower density of trap states and more efficient radiative recombination, which are desirable for photovoltaic applications.[1] However, its primary challenge lies in stabilizing the photoactive α-phase.[4]

  • MAPbI3 , while being the most studied hybrid perovskite, often suffers from a higher density of defects, leading to lower PLQY and shorter carrier lifetimes.[1] Its wider bandgap compared to FAPbI3 also makes it slightly less ideal for single-junction solar cells.[1][5][6]

  • CsPbI3 , being all-inorganic, offers the potential for enhanced thermal stability. However, the instability of its perovskite phase at room temperature is a major obstacle, often leading to poor photoluminescence performance in thin films unless stabilized through additives or dimensional engineering (e.g., nanocrystals).

Experimental Protocols for Photoluminescence Spectroscopy

To obtain reliable and reproducible photoluminescence data, it is crucial to follow standardized experimental protocols. Below are step-by-step methodologies for key PL measurements.

Sample Preparation

Consistent and high-quality sample preparation is the foundation of meaningful PL measurements.

  • Substrate Cleaning: Thoroughly clean substrates (e.g., glass or FTO-coated glass) by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.

  • Perovskite Film Deposition: Deposit the perovskite precursor solution onto the cleaned substrate using a spin-coater. The spin-coating parameters (speed and duration) and annealing temperature and time must be carefully optimized for each perovskite composition to achieve uniform, pinhole-free films.

  • Encapsulation: For measurements in ambient conditions, especially for moisture-sensitive perovskites like FAPbI3 and MAPbI3, encapsulation with a glass coverslip and UV-curable epoxy is recommended to prevent degradation during the measurement.

Steady-State Photoluminescence Spectroscopy

This technique provides information about the emission spectrum and relative PL intensity.

  • Instrumentation: A fluorometer or a custom-built setup with a continuous-wave (CW) laser or a xenon lamp as the excitation source, a monochromator to select the emission wavelength, and a sensitive detector (e.g., a photomultiplier tube or a CCD camera).

  • Measurement Procedure:

    • Mount the perovskite film in the sample holder.

    • Select an excitation wavelength that is strongly absorbed by the perovskite (typically in the range of 400-550 nm).

    • Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

    • Scan the emission monochromator over the desired wavelength range to acquire the PL spectrum.

    • Correct the measured spectrum for the instrument's spectral response to obtain the true emission profile.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL measures the decay of the PL intensity over time after pulsed excitation, providing insights into charge-carrier lifetimes.

  • Instrumentation: A pulsed laser source with a short pulse duration (picoseconds or femtoseconds), a high-speed detector (e.g., a streak camera or a single-photon avalanche diode), and time-correlated single-photon counting (TCSPC) electronics.

  • Measurement Procedure:

    • Excite the sample with a low-intensity laser pulse to avoid non-linear recombination effects.

    • Collect the emitted photons as a function of time after the excitation pulse.

    • Repeat the measurement for a sufficient number of cycles to build up a histogram of photon arrival times.

    • Fit the resulting decay curve with an appropriate model (e.g., a bi-exponential decay function) to extract the charge-carrier lifetimes.

Temperature-Dependent Photoluminescence Spectroscopy

This measurement reveals information about phase transitions, exciton binding energies, and thermal quenching processes.

  • Instrumentation: A standard PL setup equipped with a cryostat to control the sample temperature.

  • Measurement Procedure:

    • Mount the sample in the cryostat and evacuate to a high vacuum.

    • Cool the sample to the desired starting temperature (e.g., 10 K).

    • Record the PL spectrum at the starting temperature.

    • Incrementally increase the temperature and record a PL spectrum at each temperature point.

    • Analyze the changes in peak position, intensity, and FWHM as a function of temperature.

Excitation Intensity-Dependent Photoluminescence Spectroscopy

This technique helps to distinguish between different recombination mechanisms (e.g., trap-assisted, bimolecular, and Auger recombination).

  • Instrumentation: A PL setup with a laser source whose intensity can be precisely controlled using neutral density filters.

  • Measurement Procedure:

    • Set the laser to the lowest excitation intensity.

    • Record the integrated PL intensity.

    • Incrementally increase the excitation intensity and record the integrated PL intensity at each step.

    • Plot the integrated PL intensity as a function of excitation intensity on a log-log scale. The slope of this plot provides information about the dominant recombination mechanism.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive photoluminescence characterization of perovskite films.

G cluster_prep Sample Preparation cluster_pl Photoluminescence Measurements cluster_analysis Data Analysis cluster_interp Interpretation sub_clean Substrate Cleaning film_dep Perovskite Film Deposition sub_clean->film_dep encap Encapsulation (Optional) film_dep->encap ss_pl Steady-State PL encap->ss_pl tr_pl Time-Resolved PL encap->tr_pl temp_pl Temperature-Dependent PL encap->temp_pl int_pl Intensity-Dependent PL encap->int_pl spec_analysis Spectral Analysis (Peak Position, FWHM) ss_pl->spec_analysis lifetime_fit Lifetime Fitting tr_pl->lifetime_fit temp_analysis Temperature-Dependent Analysis temp_pl->temp_analysis power_law Power-Law Fitting int_pl->power_law material_quality Material Quality Assessment spec_analysis->material_quality lifetime_fit->material_quality recomb_mech Recombination Mechanisms lifetime_fit->recomb_mech temp_analysis->material_quality power_law->material_quality power_law->recomb_mech device_corr Correlation with Device Performance material_quality->device_corr

Sources

A Comparative Guide to Quantifying the Efficiency of Formamidinium Lead Iodide Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of photovoltaics, formamidinium lead iodide (FAPbI₃) has emerged as a frontrunner material for high-efficiency, next-generation solar cells.[1][2] Its superior thermal stability and a narrower bandgap of approximately 1.48 eV—closer to the ideal for single-junction solar cells—give it a significant advantage over the archetypal methylammonium lead iodide (MAPbI₃).[2][3][4] However, realizing and accurately quantifying the full potential of FAPbI₃-based perovskite solar cells (PSCs) requires a nuanced understanding of the material's unique properties and rigorous, standardized characterization methodologies.

This guide provides an in-depth comparison of FAPbI₃ with alternative photovoltaic materials, outlines validated protocols for device fabrication and efficiency measurement, and offers insights into the critical parameters that govern performance. It is intended for researchers and scientists dedicated to advancing solar cell technology.

The Performance Landscape: FAPbI₃ in Context

The promise of FAPbI₃ lies in its intrinsic properties, which theoretically translate to higher power conversion efficiencies (PCE).[3][5] While early research focused on MAPbI₃, its wider bandgap (≈1.55 eV) and thermal instability presented limitations.[2][4][6] FAPbI₃ addresses these issues, offering a pathway to efficiencies exceeding 25%.[7][8][9]

A significant challenge with pure FAPbI₃ is its tendency to exist in a photo-inactive "yellow" hexagonal δ-phase at room temperature.[2][7] The desired photoactive "black" perovskite α-phase is typically only stable at higher temperatures.[2] Consequently, much of the cutting-edge research involves strategies like compositional engineering—mixing formamidinium with other cations like methylammonium (MA) or cesium (Cs)—to stabilize the α-phase and further enhance performance and longevity.[1][4][10]

Table 1: Comparative Analysis of Key Photovoltaic Absorber Materials

Parameter Formamidinium Lead Iodide (FAPbI₃) Methylammonium Lead Iodide (MAPbI₃) Mixed-Cation Perovskites (e.g., CsFAMA) Crystalline Silicon (c-Si)
Bandgap (eV) ~1.48[2][3]~1.55[2][3]Tunable (e.g., 1.5 - 1.7)~1.12
Record PCE (Lab Scale) >26%[8][9][11][12]~22-23%>25%~26.8%
Thermal Stability High (>150 °C)[7]Moderate (degrades >85 °C)[7]HighVery High
Phase Stability Metastable α-phase requires stabilization[7]Relatively stableGenerally improved over pure FAPbI₃Very High
Fabrication Complexity Moderate (solution/vapor processing)Moderate (solution processing)High (requires precise stoichiometry)High (requires high temp. & vacuum)
Key Advantage Ideal bandgap, high efficiency potential[3][7]Well-understood, simple to fabricateHigh efficiency and improved stabilityProven reliability and longevity
Key Disadvantage Phase instability of pure form[2][7]Thermal instability, wider bandgap[2][6]Complex compositional controlHigh manufacturing cost, rigid

Experimental Workflow: From Precursor to Performance Data

Accurate quantification of FAPbI₃ solar cell efficiency is predicated on meticulous fabrication and characterization. The following sections detail a standard, validated workflow.

Fabrication Protocol: Spin-Coating Method

This protocol describes a common one-step solution-based method for depositing the FAPbI₃ perovskite layer. The causality behind specific steps, such as the use of an anti-solvent, is critical for achieving high-quality, uniform films.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes to ensure a hydrophilic surface for uniform layer deposition.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO₂ or SnO₂ onto the substrate. For SnO₂, this is often done by spin-coating a nanoparticle solution followed by annealing. This layer facilitates the collection of electrons and blocks holes.

  • Perovskite Precursor Solution: Prepare a 1.4 M FAPbI₃ precursor solution. In a nitrogen-filled glovebox, dissolve formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), typically in a 4:1 volume ratio.[7] Stir the solution at a moderate temperature (e.g., 60°C) for several hours to ensure complete dissolution.

  • FAPbI₃ Film Deposition:

    • Transfer the precursor solution onto the ETL-coated substrate.

    • Spin-coat in a two-step process: a low-speed step (e.g., 1000 rpm for 10s) to spread the solution, followed by a high-speed step (e.g., 5000 rpm for 30s) to achieve the desired thickness.

    • Crucial Step: During the high-speed step, typically 5-10 seconds before the end, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate. This induces rapid, uniform crystallization, leading to a dense and pinhole-free perovskite film, which is essential for preventing shunts in the final device.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at a high temperature (typically 150-170°C) for 10-15 minutes.[7][13] This step is critical for removing residual solvent and, most importantly, for driving the formation of the photoactive α-FAPbI₃ phase.[2]

  • Hole Transport Layer (HTL) Deposition: After the film cools, deposit the HTL, commonly Spiro-OMeTAD. This is done by spin-coating a solution of Spiro-OMeTAD in chlorobenzene, often with additives like Li-TFSI and tBP to improve conductivity and device performance.

  • Metal Contact Evaporation: Complete the device by thermally evaporating a top metal contact (typically gold or silver) through a shadow mask to define the active area of the solar cell.

Workflow Visualization:

G cluster_prep Substrate Preparation cluster_layers Device Fabrication (Glovebox) cluster_final Final Steps Cleaning Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (e.g., SnO2) UV_Ozone->ETL Perovskite FAPbI3 Deposition (Spin-Coating) ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Evaporation Metal Contact Evaporation HTL->Evaporation Characterization Device Characterization Evaporation->Characterization

Caption: FAPbI₃ solar cell fabrication workflow.

Efficiency Quantification: J-V Characterization

The primary method for determining solar cell efficiency is by measuring its current density-voltage (J-V) characteristics under simulated sunlight.

Standard Protocol for J-V Measurement:

  • System Calibration: Use a solar simulator with a source calibrated to the AM1.5G spectrum at 100 mW/cm² (1 sun) intensity. Calibrate the light intensity using a certified reference cell (e.g., a silicon photodiode).

  • Device Masking: Place a non-reflective metal aperture mask over the device. This is a critical step for accuracy, as it precisely defines the active area being illuminated and prevents overestimated current densities from light scattering into the cell from surrounding areas.

  • Electrical Connection: Connect the device to a source measure unit (SMU). Use a four-probe setup if possible to minimize the impact of series resistance from wiring.

  • J-V Sweep: Scan the voltage from reverse bias (e.g., -0.2 V) to forward bias (e.g., 1.2 V) and measure the resulting current. It is crucial to also perform a reverse scan (from forward to reverse bias) to characterize any current-voltage hysteresis, a phenomenon common in perovskite solar cells that can affect the accuracy of efficiency measurements.[14]

  • Data Extraction: From the J-V curve, extract the four key performance metrics:

    • Open-Circuit Voltage (V_oc): The voltage at which the current is zero.

    • Short-Circuit Current Density (J_sc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (J_mp × V_mp) / (J_sc × V_oc), where J_mp and V_mp are the current density and voltage at the maximum power point.

    • Power Conversion Efficiency (PCE): The primary metric, calculated as PCE (%) = (V_oc × J_sc × FF) / P_in × 100, where P_in is the incident power density (100 mW/cm²).

Trustworthiness and Self-Validation:

To ensure results are reliable, it is recommended to perform a stabilized power output (SPO) or maximum power point tracking (MPPT) measurement.[14][15] This involves holding the cell at the voltage corresponding to its maximum power point (V_mp) and tracking the power output over time (e.g., 60-300 seconds) until it reaches a stable value. This SPO is often considered a more accurate representation of the device's true performance than the value derived from a fast J-V scan, especially in the presence of hysteresis.[14][16]

Understanding the Device Physics: Band Alignment

The efficiency of a solar cell is fundamentally governed by the energy alignment of its constituent layers, which dictates the flow of charge carriers (electrons and holes). An ideal FAPbI₃ solar cell has a "cascade" or "staircase" energy structure that promotes efficient charge extraction to the respective contacts.

G cluster_0 Energy Level Diagram (n-i-p structure) FTO FTO ETL ETL (SnO2) Peri Perovskite (FAPbI3) HTL HTL (Spiro) Metal Metal (Au) ETL_CB Peri_CB ETL_CB->Peri_CB e- ETL_VB Peri_VB HTL_HOMO Peri_VB->HTL_HOMO h+ HTL_LUMO FTO_WF FTO Work Function Metal_WF Au Work Function

Caption: Energy level alignment in a FAPbI₃ solar cell.

Conclusion and Future Outlook

Formamidinium lead iodide stands as a highly promising material for pushing the boundaries of solar cell efficiency. Its favorable bandgap and thermal stability make it a superior alternative to earlier perovskite compositions.[2][4] However, overcoming the inherent phase instability through techniques like compositional engineering and defect passivation is key to unlocking its full potential and achieving the long-term operational stability required for commercialization.[1][12][17] The protocols and comparative data presented in this guide provide a framework for researchers to fabricate, characterize, and reliably quantify the performance of FAPbI₃ solar cells, contributing to the collective progress toward a more sustainable energy future.

References

  • Scalable fabrication of formamidinium lead triiodide perovskite solar cells in ambient air. Electronic Theses and Dissertations (ETD).
  • Perovskite Solar Cells: Assessment of the Materials, Efficiency, and Stability. lidsen.
  • The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. Chemical Science (RSC Publishing).
  • An Introduction to FAPbI3: Formamidinium Lead Iodide, CH(NH2)2PbI3. Ossila.
  • (PDF) Increasing the Stability and Efficiency of Perovskite solar cell using Formamidinium Lead Iodide (FAPbI₃) instead of CH₃NH₃PbI₃ (Methylammonium Lead Iodide) and their comparison. ResearchGate.
  • Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. University of California San Diego.
  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Unknown Source.
  • Characterization of perovskite solar cells: Towards a reliable measurement protocol. APL Materials | AIP Publishing.
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A Comparative Guide to the Stability of Formamidinium Hydroiodide Perovskites Under Stress Testing

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of perovskite photovoltaics, the stability of the light-absorbing material is a critical determinant of long-term device performance and commercial viability. Among the various perovskite compositions, Formamidinium Lead Iodide (FAPbI3) has emerged as a promising candidate due to its favorable bandgap and superior thermal stability compared to its methylammonium (MA) counterpart. This guide provides an in-depth, objective comparison of the stability of FAPbI3-based perovskites under various stress conditions, supported by experimental data and established testing protocols. We will delve into the underlying degradation mechanisms and offer insights into the experimental choices for evaluating perovskite stability, aimed at researchers, scientists, and professionals in materials and drug development.

The Critical Quest for Perovskite Stability

The unprecedented rise in power conversion efficiencies of perovskite solar cells has positioned them as a formidable next-generation photovoltaic technology. However, the intrinsic and extrinsic instabilities of these materials have remained a significant bottleneck. Factors such as humidity, temperature, light, and electrical bias can induce degradation of the perovskite structure, leading to a decline in device performance over time.[1][2] Formamidinium (FA)-based perovskites have been a focal point of research to address the thermal instability inherent in the more traditional Methylammonium Lead Iodide (MAPbI3) perovskites.[3][4] This guide will dissect the performance of FAPbI3 under rigorous stress testing, providing a comparative analysis against MAPbI3 and mixed-cation perovskite alternatives.

Comparative Stability Analysis: FAPbI3 vs. Alternatives

The stability of a perovskite material is often quantified by its T80 lifetime, the time it takes for the power conversion efficiency (PCE) to decrease to 80% of its initial value under specific stress conditions. The following tables summarize a comparison of the stability of FAPbI3 with MAPbI3 and mixed-cation perovskites under various stressors.

Humidity Stress Testing

Moisture is a well-known adversary to perovskite stability, leading to hydration and eventual decomposition of the perovskite crystal lattice.[5]

Perovskite CompositionStress Condition (Humidity)Reported Stability (T80 Lifetime)Key Observations & Reference
FAPbI3 Ambient air (RH ≈ 30-50%)Can be stable for weeks to months with proper fabrication and passivation.[6]FAPbI3 is inherently more resistant to moisture-induced phase transition to the inactive "yellow" δ-phase compared to the immediate degradation of MAPbI3.[7][8]
MAPbI3 High humidity (e.g., >50% RH)Degrades within hours to days.[9]Rapidly hydrates to form monohydrate and dihydrate species, leading to the formation of PbI2.[9][10]
Mixed-Cation (e.g., FAxMA1-xPbI3) Ambient air (RH ≈ 40-60%)Generally more stable than pure MAPbI3, with stability depending on the cation ratio.[1]The combination of cations can stabilize the perovskite phase and inhibit moisture ingress.[1]
Thermal Stress Testing

Thermal stability is a crucial parameter for real-world applications where solar cells can experience elevated temperatures. FAPbI3 exhibits a significant advantage over MAPbI3 in this regard.[3][11]

Perovskite CompositionStress Condition (Temperature)Reported Stability (T80 Lifetime)Key Observations & Reference
FAPbI3 85°C in N2 atmosphereCan exceed 1000 hours with appropriate device engineering.FAPbI3 has a higher decomposition temperature than MAPbI3.[3][11]
MAPbI3 85°C in N2 atmosphereSignificantly shorter lifetime compared to FAPbI3, often degrading within hundreds of hours.Decomposes into volatile products like methylamine and HI.[12]
Mixed-Cation (e.g., FAxCs1-xPbI3) 85°C in N2 atmosphereOften demonstrates enhanced thermal stability compared to pure FAPbI3.The incorporation of inorganic cations like Cesium (Cs) can further stabilize the crystal structure at elevated temperatures.[5]
Light Soaking (Photostability)

Continuous illumination can induce photo-degradation in perovskite materials through various mechanisms, including ion migration and defect formation.

Perovskite CompositionStress Condition (Light)Reported Stability (T80 Lifetime)Key Observations & Reference
FAPbI3 1-sun illumination (AM1.5G)Can achieve over 1000 hours of stable operation with proper passivation and encapsulation.Light can accelerate the degradation of FAPbI3, especially in the presence of oxygen and moisture.[13][14]
MAPbI3 1-sun illumination (AM1.5G)Generally less photostable than FAPbI3, with degradation often observed within a few hundred hours.Light can induce the formation of metallic lead (Pb0) defects and deprotonation of the methylammonium cation.[13][14]
Mixed-Cation/Halide 1-sun illumination (AM1.5G)Can exhibit improved photostability due to suppressed halide segregation and ion migration.[15]The mixing of halides (e.g., I and Br) can mitigate light-induced phase segregation.
Operational Stability (Combined Stressors)

Operational stability testing involves subjecting the perovskite solar cell to a combination of stressors, including light, heat, and electrical bias, to simulate real-world operating conditions.

Perovskite CompositionStress Condition (Operational)Reported Stability (T80 Lifetime)Key Observations & Reference
FAPbI3-based MPP tracking under 1-sun at elevated temperatures (e.g., 65-85°C)Highly variable, but optimized devices have shown T80 lifetimes exceeding 1000 hours.Ion migration under electrical bias is a significant degradation factor.[16][17][18][19]
MAPbI3-based MPP tracking under 1-sun at elevated temperaturesGenerally lower operational stability compared to FAPbI3-based devices.The combination of thermal and photo-stress accelerates the degradation of MAPbI3.
Mixed-Cation-based MPP tracking under 1-sun at elevated temperaturesOften exhibit the best operational stability due to the synergistic effects of cation and halide engineering.[20][21][22]Mixed compositions can suppress ion migration and improve overall device robustness.[20][21][22]

Degradation Pathways: A Mechanistic Overview

Understanding the chemical and structural changes that occur during degradation is paramount for developing mitigation strategies. The following diagrams illustrate the primary degradation pathways for FAPbI3 under different stress conditions.

Humidity-Induced Degradation

Caption: Thermal degradation pathway of FAPbI3.

At elevated temperatures, FAPbI3 can decompose into PbI2 and various volatile organic and inorganic species, including formamidinium iodide (FAI), hydrogen cyanide (HCN), ammonia (NH3), and sym-triazine. [11][23][24][25]The exact decomposition products and pathways can be temperature-dependent. [11]

Light-Induced Degradation

Caption: Light-induced degradation pathways of FAPbI3.

Illumination can generate charge carriers that participate in photochemical reactions, especially in the presence of oxygen and moisture, leading to the formation of superoxide radicals that attack the perovskite lattice. [26]Light can also promote the migration of iodide ions, creating vacancies and interstitials that act as recombination centers and can lead to the formation of metallic lead (Pb0) defects. [13]

Standardized Stress Testing Protocols

To ensure the comparability and reproducibility of stability studies across different laboratories, the International Summit on Organic Photovoltaic Stability (ISOS) has established a set of consensus-based testing protocols. These protocols provide a framework for subjecting perovskite solar cells to various stressors in a controlled manner.

Experimental Workflow: ISOS Stress Testing

ISOS_Workflow cluster_pre_test Pre-Stress Characterization cluster_stress Stress Application cluster_post_test Post-Stress Analysis Initial_JV Initial J-V Measurement (PCE, Voc, Jsc, FF) ISOS_D ISOS-D (Dark Storage - Humidity/Temp) Initial_JV->ISOS_D ISOS_L ISOS-L (Light Soaking) Initial_JV->ISOS_L ISOS_T ISOS-T (Thermal Cycling) Initial_JV->ISOS_T ISOS_V ISOS-V (Voltage Bias) Initial_JV->ISOS_V Periodic_JV Periodic J-V Measurements ISOS_D->Periodic_JV ISOS_L->Periodic_JV ISOS_T->Periodic_JV ISOS_V->Periodic_JV Degradation_Analysis Degradation Analysis (T80 Lifetime) Periodic_JV->Degradation_Analysis Material_Characterization Material Characterization (XRD, SEM, PL, etc.) Degradation_Analysis->Material_Characterization

Caption: General workflow for ISOS stability testing.

Detailed Experimental Protocols

This protocol evaluates the stability of perovskite solar cells under the combined stress of elevated temperature and humidity in the dark.

  • Initial Characterization: Measure the current-voltage (J-V) characteristics of the fresh device under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25°C) to determine the initial power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Stress Application: Place the unencapsulated or encapsulated device in a climate chamber set to a constant temperature of 85°C and a relative humidity of 85%.

  • Periodic Monitoring: At regular intervals (e.g., every 24, 48, 100 hours), remove the device from the chamber and allow it to cool to room temperature. Measure the J-V characteristics under STC.

  • Data Analysis: Plot the normalized PCE as a function of time. The T80 lifetime is the time at which the PCE drops to 80% of its initial value.

This protocol assesses the photostability of the device under continuous illumination.

  • Initial Characterization: Perform an initial J-V measurement under STC.

  • Stress Application: Place the device under a solar simulator providing continuous 1-sun illumination (1000 W/m², AM1.5G spectrum) at a controlled temperature (e.g., 25°C or an elevated temperature like 65°C). The device should be held at its maximum power point (MPP) using an MPP tracker.

  • Periodic Monitoring: Periodically interrupt the light soaking to measure the J-V curve under STC.

  • Data Analysis: Track the evolution of the photovoltaic parameters over time and determine the T80 lifetime.

This protocol simulates the effect of temperature fluctuations on the device.

  • Initial Characterization: Measure the initial J-V characteristics under STC.

  • Stress Application: Subject the device to a series of temperature cycles in a thermal cycler. A typical cycle might range from -40°C to 85°C, with specified ramp rates and dwell times at the temperature extremes. The cycling is performed in the dark.

  • Periodic Monitoring: After a set number of cycles (e.g., 50, 100, 200 cycles), measure the J-V curve under STC at room temperature.

  • Data Analysis: Evaluate the percentage of PCE loss as a function of the number of thermal cycles.

Conclusion and Future Outlook

Formamidinium-based perovskites, particularly FAPbI3, offer a significant improvement in thermal stability over their MAPbI3 counterparts. However, challenges related to humidity, photostability, and operational stability remain. The strategic use of mixed-cation and mixed-halide compositions has shown great promise in mitigating these degradation pathways and enhancing the overall robustness of perovskite solar cells.

The continued development of standardized testing protocols, such as the ISOS guidelines, is crucial for the reliable assessment and comparison of new materials and device architectures. A deeper understanding of the fundamental degradation mechanisms at the atomic and molecular level will pave the way for the rational design of next-generation perovskite materials with the long-term stability required for widespread commercial deployment. Future research should focus on synergistic approaches that combine compositional engineering, advanced encapsulation techniques, and interfacial modification to further enhance the durability of formamidinium-based perovskite solar cells.

References

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  • Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. Journal of Materials Chemistry A. 2020;8(32):16295-16303. Available from: [Link]

  • Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. The Journal of Physical Chemistry C. 2021;125(39):21759-21768. Available from: [Link]

  • Unraveling the Light-Induced Degradation Mechanisms of CH3NH3PbI3 Perovskite Films. Advanced Energy Materials. 2017;7(12):1602355. Available from: [Link]

  • Accelerated Degradation of FAPbI3 Perovskite by Excess Charge Carriers and Humidity. Sungkyunkwan University. 2024. Available from: [Link]

  • Thermal degradation in methylammonium–formamidinium–guanidinium lead iodide perovskites. Journal of Materials Chemistry C. 2021;9(43):15555-15565. Available from: [Link]

  • Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition. ACS Publications. 2021. Available from: [Link]

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters. 2019;10(19):5871-5877. Available from: [Link]

  • Photoelectric performance and stability comparison of MAPbI3 and FAPbI3 perovskite solar cells. ResearchGate. 2025. Available from: [Link]

  • Mixed cation FA x PEA 1- x PbI 3 with enhanced phase and ambient stability toward high-performance perovskite solar cells. OSTI.GOV. 2016. Available from: [Link]

  • Mechanisms for light induced degradation in MAPbI3 perovskite thin films and solar cells. AIP Publishing. 2016. Available from: [Link]

  • Light-Induced Degradation of Mixed-cation, Mixed- halide Perovskite: Observed Rates and Influence of Oxygen. ChemRxiv. 2020. Available from: [Link]

  • Structural Transitions and Stability of FAPbI3 and MAPbI3: The Role of Interstitial Water. MDPI. 2021. Available from: [Link]

  • Schematics of the observed ion migration mechanisms and associated... ResearchGate. 2021. Available from: [Link]

  • Understanding the stability of mixed A-cation lead iodide perovskites. Royal Society of Chemistry. 2017. Available from: [Link]

  • (PDF) Mixed Cation FAxPEA1–xPbI3 with Enhanced Phase and Ambient Stability toward High‐Performance Perovskite Solar Cells. ResearchGate. 2016. Available from: [Link]

  • Ion Migration in Metal Halide Perovskites. Journal of the Korean Ceramic Society. 2021;58(5):535-542. Available from: [Link]

  • Mixed-anion mixed-cation perovskite (FAPbI3)0.875(MAPbBr3)0.125: an ab-initio molecular dynamics study. arXiv. 2017. Available from: [Link]

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  • Moisture-induced degradation mechanism of perovskites Water adsorption... ResearchGate. 2021. Available from: [Link]

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  • Humidity-Induced Degradation via Grain Boundaries of HC(NH 2 ) 2 PbI 3 Planar Perovskite Solar Cells. ResearchGate. 2018. Available from: [Link]

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  • Direct Nanoscale Visualization of the Electric-Field-Induced Aging Dynamics of MAPbI3 Thin Films. National Center for Biotechnology Information. 2023. Available from: [Link]

  • Autonomous Control of Ion Migration at α-FAPbI3 Heterointerfaces via Interfacial-Self-Assembled 2D Perovskite. Ewha Womans University. 2024. Available from: [Link]

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  • Mapping the pathways of photo-induced ion migration in organic-inorganic hybrid halide perovskites. National Renewable Energy Laboratory. 2023. Available from: [Link]

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A Senior Application Scientist's Guide to Cation Mixing in Formamidinium Perovskites

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation photovoltaic and optoelectronic technologies, formamidinium (FA) lead iodide (FAPbI₃) perovskites stand out due to their near-ideal bandgap and superior thermal stability compared to their methylammonium (MA) counterparts.[1][2] However, the pure FAPbI₃ structure is notoriously fickle, prone to spontaneously converting from the desired, photoactive black α-phase to a photo-inactive yellow δ-phase at room temperature.[1] This phase instability is the principal bottleneck hindering its widespread application.

This guide provides an in-depth analysis of the prevailing strategy to overcome this challenge: cation mixing . By intentionally introducing different cations into the 'A' site of the ABX₃ perovskite structure, researchers can fine-tune the material's structural, optical, and electronic properties. We will explore the causal mechanisms behind these improvements, compare the performance of key cation combinations, and provide validated experimental protocols for your reference.

The Rationale: Stabilizing the Perovskite Lattice

The stability of the perovskite crystal structure is largely governed by the Goldschmidt tolerance factor (t), which relates the ionic radii of the constituent ions. For the ideal cubic perovskite structure, 't' should be close to 1. Pure FAPbI₃ has a tolerance factor slightly greater than 1, indicating that the FA⁺ cation is a bit too large for the inorganic lattice, inducing strain that leads to the undesirable phase transition.[2]

Cation mixing addresses this issue by introducing smaller cations that, on average, reduce the A-site ionic radius, bringing the tolerance factor closer to the ideal range and stabilizing the coveted α-phase.[3] This "cation engineering" is the key to unlocking the full potential of FA-based perovskites.

Comparative Analysis of Cation Mixing Strategies

The choice of cation is critical, as each imparts a unique set of advantages and trade-offs. We will compare the most impactful combinations: dual-cation MA/FA and Cs/FA systems, and the current gold-standard, triple-cation Cs/MA/FA systems.

Methylammonium/Formamidinium (MA/FA) System

The initial approach to stabilizing FAPbI₃ involved incorporating the smaller methylammonium (MA⁺) cation.

  • Impact on Stability and Structure: The partial substitution of FA⁺ with MA⁺ effectively reduces lattice strain. Stable α-phase FAPbI₃ can be formed when the ratio of FA is greater than or equal to 20% (FA₀.₂MA₀.₈PbI₃).[1] This blending successfully suppresses the δ-phase formation at room temperature, leading to more stable perovskite films over time compared to pure FAPbI₃.[1]

  • Optoelectronic Properties: Introducing MA⁺ slightly increases the bandgap. For instance, the bandgap of FAPbI₃ is ~1.48 eV, while MAPbI₃ is ~1.53 eV.[1][2] The resulting mixed-cation perovskite's bandgap can be tuned between these values. While this may slightly reduce the theoretical maximum current, the improved film quality and reduced defect density often lead to superior overall performance.[4]

  • Device Performance: The inclusion of MA⁺ in FAPbI₃ has been shown to significantly boost power conversion efficiencies (PCE). For example, devices based on MA₀.₅FA₀.₅PbI₃ achieved a PCE of 19.41%, a substantial improvement over the 15.95% achieved with pure MAPbI₃ under the same conditions, largely due to better crystallinity and longer charge carrier lifetimes.[4]

  • Limitations: The primary drawback of the MA/FA system is the inherent thermal instability of the MA⁺ cation itself.[2] While more stable than pure MAPbI₃, these films can still degrade under prolonged thermal stress, which remains a challenge for long-term operational stability.

Cesium/Formamidinium (Cs/FA) System

To address the thermal instability of organic cations, researchers turned to the inorganic cesium (Cs⁺) cation.

  • Impact on Stability and Structure: The incorporation of the even smaller Cs⁺ cation is highly effective at stabilizing the α-phase of FAPbI₃.[5] This substitution reduces the tolerance factor and can suppress the formation of impurity phases like PbI₂.[3] The resulting FA-Cs perovskites exhibit significantly enhanced thermal and operational stability.[5][6] However, the size mismatch between FA⁺ and Cs⁺ can complicate the crystallization process, sometimes leading to element segregation and lattice distortion if not carefully controlled.[6]

  • Optoelectronic Properties: Adding Cs⁺ tends to widen the bandgap. This is beneficial for applications in tandem solar cells but may not be ideal for single-junction devices aiming for maximum light absorption.

  • Device Performance: Optimized Cs/FA perovskite solar cells have demonstrated excellent performance and stability. Efficiencies of 24.25% have been reported for single cells, which can sustain 90% of their initial power output after 500 hours of continuous operation under illumination.[6]

  • Limitations: The primary challenge is managing the crystallization dynamics to prevent phase segregation and ensure a homogeneous distribution of cesium throughout the film.[5]

Triple-Cation (Cs/MA/FA) System

The synergistic combination of all three cations (Cs⁺, MA⁺, and FA⁺) has proven to be the most effective strategy to date, balancing high efficiency with robust stability.

  • Impact on Stability and Structure: This multi-cation approach provides the highest degree of structural stabilization. The mixture of cations with different sizes minimizes lattice strain and significantly lowers the energy barrier for the formation of the desired α-phase perovskite.[7] This results in films with high phase purity, drastically reducing or even preventing the formation of δ-phase and PbI₂ impurities. Quadruple compositions including Rubidium (Rb) have been shown to increase the cubic α-phase percentage from 45% in a dual-cation mix to 97.8%.

  • Optoelectronic Properties: The bandgap of triple-cation perovskites is highly tunable by adjusting the halide (Iodide/Bromide) ratio, but the cation mixture itself primarily serves to perfect the crystal quality. This leads to reduced non-radiative recombination and longer charge carrier lifetimes.

  • Device Performance: Triple-cation perovskites have consistently yielded some of the highest recorded efficiencies for perovskite solar cells, with PCEs exceeding 25%.[2] These devices also exhibit remarkable operational stability, making them the current state-of-the-art.[1][8]

Cation SystemTypical PCEKey AdvantagesKey Limitations
Pure FAPbI₃ < 15%Ideal bandgap (~1.48 eV), high thermal stability of FA⁺ cation.Highly unstable α-phase at room temperature.[1]
MA/FA 18-20%Good α-phase stabilization, improved film quality.[4]Limited thermal stability due to volatile MA⁺ cation.[9]
Cs/FA 20-24%Excellent thermal and operational stability.[5][6]Potential for phase segregation, wider bandgap.[6]
Cs/MA/FA > 25%Superior phase stability, high efficiency, tunable properties.[2]Complex precursor chemistry and crystallization dynamics.

Experimental Guide: Fabrication and Characterization

Trustworthy and reproducible results are paramount. The following sections provide a validated protocol for a high-performance triple-cation perovskite solar cell and a standard workflow for its characterization.

Diagram of Cation Mixing Effect

The diagram below illustrates the causal relationship between cation mixing and the resulting improvements in perovskite properties.

G cluster_input Inputs cluster_process Mechanism cluster_output Outcomes FAPbI3 Pure FAPbI₃ Mixing Cation Engineering FAPbI3->Mixing Cations Mixing Cations (MA⁺, Cs⁺) Cations->Mixing Strain Reduced Lattice Strain Mixing->Strain Adjusts Tolerance Factor Phase α-Phase Stabilization (Suppressed δ-Phase) Strain->Phase Defects Reduced Defect Density Phase->Defects Stability Enhanced Thermal & Operational Stability Phase->Stability PCE Increased PCE Defects->PCE Stability->PCE

Caption: Causal pathway of cation engineering in FAPbI₃ perovskites.

Protocol: Triple-Cation Perovskite Film Fabrication (One-Step Spin Coating)

This protocol is adapted from widely cited, high-impact methodologies for fabricating Cs₀.₀₅(FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃.[1]

1. Substrate Preparation:

  • Clean patterned ITO-coated glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each).
  • Dry the substrates with a nitrogen gun.
  • Treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface, which is critical for uniform film deposition.

2. Precursor Solution Preparation (1.2 M):

  • Rationale: A mixed solvent system of DMF and DMSO is used. DMSO forms a strong intermediate complex with lead halides, which retards the rapid crystallization of the perovskite, allowing for the growth of larger, more uniform grains upon annealing.
  • In an inert (N₂) glovebox environment, prepare a stock solution by dissolving:
  • Formamidinium Iodide (FAI): 1.1 M
  • Lead Iodide (PbI₂): 1.1 M
  • Methylammonium Bromide (MABr): 0.2 M
  • Lead Bromide (PbBr₂): 0.2 M
  • Dissolve these components in a mixed solvent of anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at a 4:1 volume ratio.
  • Stir the solution on a hotplate at 60°C for at least 2 hours to ensure complete dissolution.
  • Before use, add a prepared Cesium Iodide (CsI) stock solution (1.5 M in DMSO) to the main precursor solution to achieve the desired final stoichiometry.

3. Film Deposition:

  • Rationale: The two-step spin program ensures even spreading at low speed before rapidly accelerating to form a thin, uniform film. The antisolvent drip is a crucial step for inducing rapid, homogeneous nucleation.
  • Transfer the cleaned substrates into the N₂ glovebox.
  • Deposit ~40 µL of the final triple-cation precursor solution onto the substrate.
  • Spin-coat using a two-step program:
  • 1000 rpm for 10 seconds (acceleration: 200 rpm/s).
  • 6000 rpm for 25 seconds (acceleration: 1000 rpm/s).
  • During the second step, approximately 10 seconds before the end of the program, dispense 100 µL of an antisolvent (e.g., Chlorobenzene) onto the spinning substrate. This will cause the film to rapidly turn from clear to a cloudy yellow/brown color.

4. Annealing:

  • Immediately transfer the substrate onto a preheated hotplate inside the glovebox.
  • Anneal at 100°C for 60 minutes. During this step, the film will transform into the dark brown/black α-phase perovskite.
Standard Characterization Workflow

A self-validating system requires a comprehensive characterization of both the material properties and the final device performance.

G cluster_film Film Characterization cluster_device Device Fabrication & Testing XRD XRD (Phase & Crystallinity) Fab Complete Device (HTL, Electrode) XRD->Fab SEM SEM (Morphology & Grain Size) SEM->Fab UVVis UV-Vis Spectroscopy (Absorption & Bandgap) UVVis->Fab PL PL / TRPL (Carrier Dynamics & Defects) PL->Fab JV J-V Measurement (PCE, Voc, Jsc, FF) Fab->JV Stability Stability Testing (Light, Heat, Humidity) JV->Stability Deposition Perovskite Film Deposition Deposition->XRD Deposition->SEM Deposition->UVVis Deposition->PL

Caption: Standard workflow for perovskite film and device characterization.

  • X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity. The absence of a peak around 12.7° indicates the suppression of PbI₂ formation, while the absence of peaks corresponding to the δ-phase confirms α-phase stabilization.[10]

  • Scanning Electron Microscopy (SEM): Provides top-down visualization of the film's morphology. High-quality films should exhibit large, densely packed grains with minimal pinholes.[10]

  • UV-Vis Spectroscopy: Measures the optical absorption of the film, from which the bandgap can be determined via a Tauc plot.

  • Photoluminescence (PL) and Time-Resolved PL (TRPL): These techniques probe the charge carrier dynamics. A higher PL intensity and a longer carrier lifetime in TRPL measurements generally indicate lower non-radiative recombination and fewer defects in the film.[11]

Conclusion and Future Outlook

Cation mixing, particularly the triple-cation Cs/MA/FA approach, has been instrumental in overcoming the intrinsic phase instability of formamidinium-based perovskites, pushing device efficiencies to levels competitive with established photovoltaic technologies. The strategy works by carefully tuning the average A-site cation radius to optimize the crystal's tolerance factor, thereby reducing lattice strain and locking in the desirable photoactive α-phase.

Future research will likely focus on exploring novel, non-volatile organic or inorganic cations to further enhance long-term operational stability under real-world conditions. Additionally, refining deposition techniques to gain even greater control over crystallization and minimize defects at grain boundaries and interfaces remains a critical frontier for pushing the limits of both efficiency and durability.

References

  • Efficient, stable formamidinium-cesium perovskite solar cells and minimodules enabled by crystallization regul
  • Recent Advances on the Strategies to Stabilize the α-Phase of Formamidinium Based Perovskite Materials. MDPI, [Link]

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  • Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. National Institutes of Health, [Link]

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A Comparative Guide to Formamidinium Hydroiodide Perovskite Solar Cell Performance: Benchmarking Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Formamidinium in Perovskite Photovoltaics

The rapid evolution of perovskite solar cells has been a defining story in photovoltaics over the last decade, with power conversion efficiencies (PCE) now rivaling those of conventional silicon-based cells.[1][2] Within the diverse family of perovskite compositions, Formamidinium Lead Iodide (FAPbI₃) has emerged as a frontrunner.[3][4][5] Its superior thermal stability and a more favorable bandgap of approximately 1.48 eV—closer to the theoretical Shockley-Queisser limit—make it a more promising candidate for high-efficiency, durable solar cells compared to its earlier counterpart, Methylammonium Lead Iodide (MAPbI₃).[6][7]

Performance Benchmarking: Efficiency and Photovoltaic Parameters

The primary metric for a solar cell's performance is its power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). As of early 2026, the highest certified efficiency for a single-junction perovskite solar cell has reached 26.7%.[11][12] Collaborative efforts have pushed this even further to a verified 27%.[1]

Table 1: Comparative Photovoltaic Performance

ParameterRepresentative FAI-based DeviceCertified Industry Benchmark (Single-Junction)
Power Conversion Efficiency (PCE) 25.8%26.7%[11][12]
Open-Circuit Voltage (VOC) 1.16 V1.193 V[11]
Short-Circuit Current Density (JSC) 26.5 mA/cm²Not specified in source
Fill Factor (FF) 84.0%Not specified in source
Device Area 0.08 cm²0.052 cm²[11]

Operational Stability: The Litmus Test for Commercial Viability

High efficiency alone is insufficient for real-world application. The long-term stability of PSCs under operational stressors like light, heat, and humidity remains a critical hurdle.[8][9][16] To provide a standardized assessment, the photovoltaic community has developed consensus-based testing procedures, notably the International Summit on Organic Photovoltaic Stability (ISOS) protocols.[17][18][19] These protocols define specific stress conditions to enable meaningful comparison of device lifetime across different studies.[20]

Table 2: ISOS Protocol Stability Benchmarking

ISOS ProtocolStress ConditionsRepresentative FAI-based Device (T₈₀ Lifetime)State-of-the-Art Published Values (T₈₀)
ISOS-D-1 (Dark Storage) Ambient air, dark, open circuit> 2000 hoursVaries widely; high-stability devices exceed thousands of hours.
ISOS-L-2 (Light Soaking) Continuous 1-sun illumination, 65°C, inert atmosphere, MPP tracking~1200 hours>1000 hours reported for highly stable FAPbI₃ cells.[10]
ISOS-D-3 (Damp Heat) 85°C, 85% Relative Humidity, dark~500 hoursA significant challenge; advanced encapsulation is key.

Experimental Section: Protocols for Fabrication and Characterization

Device Fabrication Protocol (Inverted p-i-n Architecture)
  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene is spin-coated onto the ITO substrate, followed by annealing at 100°C for 10 minutes.

  • Perovskite Layer Deposition: A precursor solution containing FAI, PbI₂, and additives (e.g., a small percentage of MACl or CsI) in a DMF:DMSO solvent mixture is spin-coated onto the HTL in a nitrogen-filled glovebox.[6][23] An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing at ~150°C.[23]

  • Electron Transport Layer (ETL) Deposition: A layer of C60 (Buckminsterfullerene) is thermally evaporated onto the perovskite layer.

  • Buffer Layer and Electrode Deposition: A thin buffer layer of BCP (bathocuproine) is thermally evaporated, followed by the thermal evaporation of a silver (Ag) top electrode.

G cluster_device Inverted p-i-n Device Architecture Ag Silver (Ag) Electrode BCP BCP Buffer Layer BCP->Ag C60 C60 ETL C60->BCP Perovskite FAI-based Perovskite (Active Layer) Perovskite->C60 PTAA PTAA HTL PTAA->Perovskite ITO ITO Substrate ITO->PTAA Glass Glass Glass->ITO G Device Characterization Workflow cluster_workflow Device Characterization Workflow Fab Device Fabrication JV J-V Measurement (AM 1.5G) Fab->JV Fab->JV SPO Stabilized Power Output (SPO) JV->SPO JV->SPO EQE EQE Spectroscopy JV->EQE JV->EQE Stability ISOS Stability Testing JV->Stability JV->Stability Data Performance Data (PCE, Voc, Jsc, FF, T80) SPO->Data SPO->Data EQE->Data EQE->Data Stability->Data Stability->Data arrow arrow

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Formamidine Hydroiodide (FAI)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of perovskite solar cell technology and novel drug development, Formamidine Hydroiodide (FAI) is a critical precursor. Its purity and handling are paramount for experimental success. However, beyond its synthesis and application, the responsible management of its waste is a crucial aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of FAI, grounded in chemical principles and regulatory awareness, to ensure the safety of personnel and compliance with environmental standards.

Understanding the Chemical Nature and Hazards of this compound

This compound (CH₅IN₂) is a water-soluble, crystalline solid that is sensitive to air, moisture, and light.[1][2] While many safety data sheets (SDS) do not classify FAI as a hazardous substance under Regulation (EC) No. 1272/2008, others indicate that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] This discrepancy necessitates a cautious approach, treating the compound with the appropriate respect and utilizing personal protective equipment (PPE).

Upon thermal decomposition, FAI can release hazardous substances, including hydrogen iodide, nitrogen oxides (NOx), carbon oxides, and potentially hydrogen cyanide (HCN).[2][3][4][5] Therefore, uncontrolled heating or incineration without appropriate off-gas treatment is not advisable.

From a regulatory perspective, FAI is a halogenated organic compound due to the presence of iodine.[6][7] This classification is critical as it dictates the required disposal pathway in many jurisdictions, mandating that it be treated as a specific category of chemical waste.

Core Disposal Principle: Segregation and Neutralization

The primary strategy for FAI disposal involves two key stages: rigorous waste segregation followed by chemical neutralization for aqueous solutions, or direct disposal of solid waste and contaminated materials through a certified hazardous waste contractor. Under no circumstances should FAI or its solutions be disposed of down the drain.

Waste Stream Segregation

Proper segregation is the foundation of safe laboratory waste management. It prevents unintended chemical reactions and ensures that waste is handled by the most appropriate and cost-effective disposal route.

Workflow for FAI Waste Segregation

FAI_Waste_Segregation cluster_0 FAI Waste Generation cluster_1 Waste Collection & Labeling Generate Unused/Expired FAI (Solid) Solid_Waste Solid Halogenated Organic Waste Container Generate->Solid_Waste Directly into Contaminated Contaminated PPE, Weigh Boats, Wipes, Glassware Contaminated->Solid_Waste Collect in Aqueous Aqueous FAI Solutions (e.g., from cleaning) Aqueous_Waste Aqueous Halogenated Waste for Neutralization Aqueous->Aqueous_Waste Collect in

Caption: Segregation of different this compound waste streams.

In-Lab Neutralization Protocol for Aqueous FAI Waste

For dilute aqueous solutions of FAI, chemical neutralization via alkaline hydrolysis is a practical approach to degrade the formamidinium cation before collection by a waste disposal service. The formamidinium ion undergoes hydrolysis, which is catalyzed by a base, to ultimately form less hazardous products like formic acid (as formate) and ammonia.[8][9]

Causality of Protocol Choice: Alkaline hydrolysis is selected because it directly targets the formamidinium cation. The use of a strong base like sodium hydroxide (NaOH) effectively catalyzes the breakdown of the N-C-N backbone of the formamidine structure.[8][9][10] This is mechanistically similar to the well-understood alkaline hydrolysis of amides.[8][9][11] This procedure transforms the organic iodide salt into inorganic iodide and simple organic species, reducing its potential for environmental persistence.

Safety First: Required PPE and Equipment
ItemSpecification
Eye Protection Chemical splash goggles
Hand Protection Nitrile gloves (double-gloving recommended)
Body Protection Laboratory coat
Work Area Certified chemical fume hood
Materials Glass beakers, stir plate, magnetic stir bar, pH paper
Step-by-Step Neutralization Procedure:
  • Preparation: Conduct all steps within a certified chemical fume hood. Ensure a spill kit is readily available. Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Dilution: If the aqueous FAI waste is concentrated, dilute it with water in a large beaker to a concentration not exceeding 5% w/v. This mitigates any potential exothermic reaction. Place the beaker in an ice bath as a precautionary measure.

  • Basification: While stirring the diluted FAI solution, slowly add the 1 M NaOH solution. The goal is to raise the pH of the solution to ≥ 12.

  • Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding NaOH until the pH is stably at or above 12.

  • Reaction: Once the solution is strongly basic, cover the beaker (e.g., with a watch glass) and allow it to stir at room temperature for a minimum of 24 hours. This extended time ensures the hydrolysis reaction proceeds to completion. A faint smell of ammonia may be detected, which is an expected byproduct of the reaction.

  • Verification & Final pH Adjustment: After 24 hours, check the pH again. If it has dropped, readjust to ≥ 12 and let it react for another 4 hours. Before preparing for disposal, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 9.[7] This is a common requirement for aqueous waste collection.

  • Collection: Transfer the final, neutralized solution to a clearly labeled "Neutralized Aqueous Halogenated Waste" container. Do not mix with non-halogenated waste streams.[2][6]

Disposal of Solid FAI Waste and Contaminated Materials

Solid FAI, including expired product, unused material, and heavily contaminated labware (e.g., spatulas, weigh boats), should not be neutralized directly in the lab due to the potential for uncontrolled reactions.

Procedure for Solid Waste:

  • Collection: Carefully collect all solid FAI waste and contaminated disposable materials (gloves, wipes, etc.) in a designated, sealable, and clearly labeled "Solid Halogenated Organic Waste" container.[2][6]

  • Labeling: The label must clearly state "this compound" and any other chemical constituents. Affix the appropriate hazardous waste tag as required by your institution.[2]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][3][12] The recommended final disposal method is typically high-temperature incineration by an accredited facility.[1][12]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

FAI_Spill_Response cluster_small Small Spill Protocol cluster_large Large Spill Protocol Spill FAI Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_Spill Small Spill (Inside Fume Hood) Assess->Small_Spill Small & Contained Large_Spill Large Spill (Outside Fume Hood) Assess->Large_Spill Large or Uncontained Contain Contain with absorbent pads Small_Spill->Contain Evacuate Evacuate immediate area Large_Spill->Evacuate Collect Collect material with non-sparking tools Contain->Collect Decontaminate Decontaminate area with soap & water Collect->Decontaminate Dispose Dispose of all materials as Solid Halogenated Waste Decontaminate->Dispose Alert Alert supervisor & EH&S Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure Await Await professional response team Secure->Await

Sources

A Senior Application Scientist's Guide to Handling Formamidine Hydroiodide: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of Formamidine Hydroiodide (FAI). As a crucial precursor in perovskite solar cell research and other advanced material applications, FAI is increasingly common in laboratories worldwide. My objective is to provide you with a procedural guide grounded in field-proven experience, moving beyond a simple checklist to explain the causality behind each safety recommendation. This ensures that every protocol you follow is a self-validating system for safety and experimental integrity.

A review of available safety literature reveals a notable discrepancy in the classification of this compound's hazards. While some suppliers classify it as a non-hazardous substance under Regulation (EC) No. 1272/2008[1][2], others assign specific GHS hazard statements, including warnings for skin and eye irritation, respiratory irritation, and harm if swallowed.[3] In the spirit of best safety practices and acknowledging these conflicting reports, this guide will adopt a conservative approach. We will operate under the assumption that FAI presents potential hazards and requires diligent handling to minimize exposure.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The selection of appropriate PPE is contingent on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solid Form Handling Safety glasses with side shields[1][4]Nitrile gloves[4]Standard lab coatN95 respirator if dust is generated or work is outside a fume hood[4]
Low-Volume Solution Handling (<10 mL) in a Ventilated Hood Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required within a certified chemical fume hood
High-Volume Solution Handling (>10 mL) or Work Outside a Hood Chemical splash goggles[4]Double-gloved nitrile or neoprene gloves[4]Chemical-resistant apron over a lab coat[4]Half-mask respirator with appropriate cartridges for organic vapors/acid gases[4]
Emergency Spill or Release Chemical splash goggles or a full-face shield[4]Heavy-duty nitrile or butyl rubber gloves[4]Chemical-resistant suit or coveralls[4]Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)[3][4]
The Rationale Behind Your PPE Choices
  • Eye Protection: this compound is a crystalline powder that can easily become airborne and cause serious eye irritation.[3] While safety glasses with side shields are adequate for handling solids in a controlled environment, chemical splash goggles are imperative when working with solutions to create a complete seal around the eyes, protecting from splashes and aerosols.[4]

  • Hand Protection: The risk of skin irritation necessitates the use of gloves.[3] Nitrile gloves offer good protection against incidental contact with solids and many common solvents used with FAI, such as DMF. For prolonged handling or when working with larger volumes of solutions, double-gloving provides an additional layer of security against tears and permeation.[4] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard, fully-buttoned lab coat is the minimum requirement to protect your skin and personal clothing from contamination.[4] When handling larger quantities where the risk of a significant splash is higher, a chemical-resistant apron provides an essential barrier.

  • Respiratory Protection: Fine powders like FAI can be easily inhaled, potentially causing respiratory tract irritation.[3] Therefore, all handling of solid FAI should ideally occur within a certified chemical fume hood to contain any dust.[5][6] If this is not feasible, or if dust is visibly generated, an N95 respirator is a necessary precaution.[4] For significant spill events, a higher level of respiratory protection is critical due to the potential for high concentrations of airborne particulates and decomposition products.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow is designed to minimize exposure and ensure a safe, controlled environment from preparation to clean-up.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Clean-up & Disposal Phase A Don appropriate PPE (Lab coat, gloves, eye protection) B Designate work area in a certified chemical fume hood A->B C Assemble all necessary equipment (spatula, weigh paper, vials, solvents) B->C D Carefully open FAI container C->D Proceed to Handling E Weigh desired amount using anti-static weigh paper D->E F Transfer solid to receiving vessel E->F G Securely close primary FAI container F->G H Add solvent to prepare solution (if applicable) G->H I Wipe down work surface H->I Proceed to Clean-up J Collect all contaminated materials (gloves, weigh paper, tips) I->J K Place waste in a designated, sealed hazardous waste container J->K L Remove PPE in the correct order K->L M Wash hands thoroughly L->M

Caption: Workflow for Safely Handling this compound.

Emergency Response and Disposal Plan

Even with meticulous planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Spill Management Protocol

For Small Spills (manageable within 10 minutes by trained personnel):

  • Alert Colleagues: Inform others in the immediate area.

  • Enhance PPE: Don additional PPE as needed, including a respirator if dust is present.

  • Containment: Do not use water. Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter if available.[1]

  • Collection: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container.[5][6]

  • Decontamination: Wipe the spill area with a damp cloth (using an appropriate solvent if necessary), and place the cloth in the hazardous waste container.

  • Report: Inform your supervisor or lab manager of the incident.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and your supervisor.

  • Secure: Prevent entry into the affected area.

  • Await Professionals: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

First Aid Procedures

Immediate and appropriate first aid can significantly reduce the potential for harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3][7]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, seek medical attention.[3][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][3][7]

Waste Disposal Plan

Proper disposal is a critical final step to ensure environmental and regulatory compliance.

  • Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, pipette tips, and cleaning materials, must be treated as hazardous waste.

  • Containment: Collect all solid and liquid waste in separate, compatible, and clearly labeled, airtight containers.[6]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • Disposal: All waste must be disposed of through a licensed waste disposal contractor in accordance with all local, state, and national regulations.[1][2][5] Do not dispose of this compound down the drain or in regular trash.

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Title: SAFETY DATA SHEET - Formamidinium lead iodide | Source: NANOXO | URL: [Link]

  • Title: Formamide Standard Operating Procedure | Source: Washington State University | URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.